molecular formula C9H7BrClN3 B1397057 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine CAS No. 1298031-95-4

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Cat. No.: B1397057
CAS No.: 1298031-95-4
M. Wt: 272.53 g/mol
InChI Key: OYSHEISHKRCNMU-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C9H7BrClN3 and its molecular weight is 272.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c10-6-3-8(11)13-14-4-7(5-1-2-5)12-9(6)14/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSHEISHKRCNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C(=CC(=N3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208652
Record name 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
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Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1298031-95-4
Record name 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1298031-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By synthesizing data from chemical suppliers, patents, and the broader scientific literature, this document details the compound's chemical properties, a robust synthetic pathway, its reactivity profile, and its strategic importance in the design of novel therapeutics.

Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a rich foundation for the development of new drugs.[2] Compounds incorporating this fused heterocyclic system have demonstrated a wide array of biological activities, including potent inhibition of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][3] The commercial success of the multi-targeted kinase inhibitor Ponatinib, which features this core structure, has spurred significant interest in developing new derivatives for a range of therapeutic applications, from anticancer and antiviral to anti-inflammatory and antiparasitic agents.[2]

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine emerges as a particularly valuable building block within this chemical space. Its structure is strategically functionalized for diversification: the cyclopropyl group at the 2-position can influence metabolic stability and binding interactions, while the orthogonal halogen atoms—a bromine at the 8-position and a chlorine at the 6-position—provide distinct handles for selective, metal-catalyzed cross-coupling reactions. This allows for the systematic and controlled introduction of various substituents to explore structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Structural Properties

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is typically supplied as a white to off-white or light yellow solid powder and should be stored in a cool, dry place under an inert atmosphere to ensure its stability.[4][5]

Structural and Physicochemical Data Summary
PropertyValue / DescriptionSource(s)
IUPAC Name 8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine[4]
CAS Number 1298031-95-4[4]
Molecular Formula C₉H₇BrClN₃[4]
Molecular Weight 272.53 g/mol [4]
Appearance White to off-white powderInferred from supplier data
Purity Typically >97%[4]
Predicted pKa 0.73 ± 0.30[6]
Storage Store at 2-8°C under inert gas (Nitrogen or Argon)[5][6]

The imidazo[1,2-b]pyridazine core is a planar aromatic system. This planarity is a key feature that can facilitate π-stacking interactions with aromatic amino acid residues within the active sites of biological targets, such as protein kinases.[1] The precise bond angles and lengths of the core structure are well-defined by X-ray crystallography studies on related derivatives.

Proposed Synthesis and Experimental Protocol

The proposed multi-step synthesis begins with the preparation of the key intermediate, 3-amino-4-bromo-6-chloropyridazine , followed by its cyclization with a cyclopropyl-containing α-bromoketone.

Diagram of Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclopropyl Ketone Synthesis cluster_2 Part 3: Final Cyclocondensation A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A->B NH4OH, H2O High Temp. C 3-Amino-4-bromo-6-chloropyridazine (Key Intermediate) B->C N-Bromosuccinimide (NBS) Acetonitrile H 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (Target Molecule) C->H D Cyclopropanecarbonyl chloride F Cyclopropyl diazomethyl ketone D->F Et2O, 0°C E Diazomethane (CH2N2) E->F G 1-Bromo-1-cyclopropylethanone (α-bromoketone) F->G HBr, Et2O G->H NaHCO3, Ethanol Reflux

Caption: Proposed multi-step synthesis of the target molecule.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Amino-4-bromo-6-chloropyridazine

  • Step 1a: Synthesis of 3-Amino-6-chloropyridazine.

    • To a solution of 3,6-dichloropyridazine in an appropriate solvent (e.g., ethanol), add aqueous ammonia.

    • Heat the mixture in a sealed vessel at high temperature (e.g., 130-150°C) for several hours.[7]

    • After cooling, the product can be isolated by filtration or extraction, followed by purification (e.g., recrystallization).

  • Step 1b: Bromination to 3-Amino-4-bromo-6-chloropyridazine.

    • Dissolve 3-amino-6-chloropyridazine in a suitable solvent such as acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC or LC-MS).

    • The product can be isolated by quenching the reaction with water, followed by extraction with an organic solvent (e.g., ethyl acetate), drying, and concentration under reduced pressure. Purification is typically achieved by column chromatography.

Part 2: Synthesis of 1-Bromo-1-cyclopropylethanone

  • This α-bromoketone can be prepared from cyclopropanecarboxylic acid via its acid chloride, followed by reaction with diazomethane to form the diazoketone, and subsequent treatment with HBr. This is a standard Arndt-Eistert homologation followed by bromination.

Part 3: Cyclocondensation to form the Target Molecule

  • Protocol:

    • To a solution of 3-amino-4-bromo-6-chloropyridazine (1.0 eq) in a protic solvent like ethanol, add sodium bicarbonate (NaHCO₃, ~2.0 eq).[7]

    • Add a solution of 1-bromo-1-cyclopropylethanone (1.1 eq) in ethanol dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

Predicted Spectroscopic Profile

While experimentally obtained spectra are not publicly available, a detailed spectroscopic profile can be predicted based on the analysis of closely related structures.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring and the protons of the cyclopropyl group. The aromatic proton at the 7-position would likely appear as a singlet in the downfield region (δ 7.0-8.0 ppm). The cyclopropyl protons would present as a set of multiplets in the upfield region (δ 0.8-2.5 ppm), with the methine proton being the most downfield of the set.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the nine distinct carbon atoms. The carbons of the fused aromatic rings will resonate in the δ 110-150 ppm range. The carbons of the cyclopropyl group will appear in the upfield region (typically δ 5-20 ppm).

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI-MS) should show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). The expected m/z for the [M+H]⁺ ion would be centered around 272.53.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. This allows for selective functionalization at either the C6 or C8 position.

Diagram of Reactivity Pathways

Reactivity_Diagram Start 8-Bromo-6-chloro-2-cyclopropyl- imidazo[1,2-b]pyridazine Product_Br C8-Substituted Product Start->Product_Br Suzuki or Buchwald-Hartwig (Milder Conditions) Selective at C8-Br Product_Cl C6-Substituted Product Start->Product_Cl Suzuki or Buchwald-Hartwig (Harsher Conditions) Selective at C6-Cl Product_Both C6,C8-Disubstituted Product Product_Br->Product_Both Further Coupling at C6-Cl

Sources

A Technical Guide to the Synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1][2] Derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents, with the kinase inhibitor ponatinib being a notable example of its therapeutic success.[1][2] This guide provides a comprehensive, in-depth technical overview of a proposed synthetic route for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, a versatile intermediate primed for further functionalization in drug discovery programs.[3] We will dissect a logical and efficient three-step synthetic strategy, detailing the experimental protocols, mechanistic underpinnings, and rationale behind the chosen methodologies. This document is intended for researchers and professionals in organic synthesis and drug development, offering a practical framework for the preparation of this valuable heterocyclic building block.

Overall Synthetic Strategy

The synthesis is designed around a classical and robust approach for constructing the imidazo[1,2-b]pyridazine core: the cyclocondensation of a substituted aminopyridazine with an α-haloketone.[4][5] This convergent strategy allows for the independent preparation of two key fragments, which are then combined in the final ring-forming step.

G cluster_0 Part 1: Aminopyridazine Synthesis cluster_1 Part 2: α-Bromoketone Synthesis cluster_2 Part 3: Cyclocondensation A 3-Amino-6-chloropyridazine B 3-Amino-5-bromo-6-chloropyridazine (Intermediate 1) A->B Bromination E 8-Bromo-6-chloro-2-cyclopropyl- imidazo[1,2-b]pyridazine (Target) B->E Condensation C Cyclopropyl methyl ketone D 1-Bromo-1-cyclopropylethanone (Intermediate 2) C->D α-Bromination D->E

Figure 1: Proposed three-step synthetic workflow.

Part 1: Synthesis of Key Intermediate: 3-Amino-5-bromo-6-chloropyridazine

The first critical step is the regioselective bromination of commercially available 3-amino-6-chloropyridazine. The electron-donating amino group activates the pyridazine ring towards electrophilic substitution, while the existing chloro-substituent provides some deactivation. The directing effects of the amino group are expected to favor substitution at the C5 position.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in glacial acetic acid (approx. 0.2 M), add sodium acetate (1.5 eq). Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.

  • Addition of Bromine: In a separate flask, prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the cooled pyridazine mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 3-amino-5-bromo-6-chloropyridazine.

Causality and Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The amino group at C3 strongly activates the ring, directing the incoming electrophile (Br+) primarily to the ortho (C4) and para (C5) positions. Steric hindrance from the adjacent chloro group at C6 disfavors substitution at C5, making the C5 position the most probable site for bromination. Acetic acid serves as a polar protic solvent, and sodium acetate acts as a base to buffer the HBr generated during the reaction.

Anticipated Characterization Data for Intermediate 1
PropertyAnticipated Value
Molecular Formula C₄H₃BrClN₃
Molecular Weight 208.44 g/mol
¹H NMR (DMSO-d₆) δ 7.5-7.8 (s, 1H, Ar-H), 6.0-6.5 (s, 2H, -NH₂)
Mass Spec (ESI+) m/z 208, 210 [M+H]⁺

Part 2: Synthesis of Key Intermediate: 1-Bromo-1-cyclopropylethanone

The second key fragment is an α-bromoketone, which provides the cyclopropyl moiety and the electrophilic carbon required for the subsequent cyclization. It can be readily synthesized from cyclopropyl methyl ketone.

Detailed Experimental Protocol
  • Reaction Setup: Dissolve cyclopropyl methyl ketone (1.0 eq) in methanol (approx. 0.5 M) in a round-bottom flask equipped with a dropping funnel.

  • Addition of Bromine: Add bromine (1.0 eq) dropwise to the solution at room temperature with vigorous stirring. The characteristic red-brown color of bromine should disappear upon addition.

  • Reaction Completion: Stir the reaction for an additional 1-2 hours at room temperature after the addition is complete.

  • Work-up: Remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-bromo-1-cyclopropylethanone.

Causality and Mechanistic Rationale

The α-bromination of ketones under neutral or acidic conditions proceeds through an enol intermediate. The ketone tautomerizes to its enol form, and the electron-rich double bond of the enol then attacks a bromine molecule, leading to the α-brominated product and HBr. Methanol is a suitable solvent for this transformation.

Anticipated Characterization Data for Intermediate 2
PropertyAnticipated Value
Molecular Formula C₅H₇BrO
Molecular Weight 163.01 g/mol
¹H NMR (CDCl₃) δ 4.2-4.4 (q, 1H, -CHBr-), 1.8-2.2 (m, 1H, cyclopropyl-CH), 0.8-1.4 (m, 4H, cyclopropyl-CH₂)
Mass Spec (EI) m/z 162, 164 [M]⁺

Part 3: Final Cyclocondensation

This is the final and key bond-forming step, where the two prepared intermediates are condensed to construct the desired bicyclic imidazo[1,2-b]pyridazine core. This reaction is a variation of the Tschitschibabin reaction for imidazopyridine synthesis.

Detailed Experimental Protocol
  • Reaction Setup: Suspend 3-amino-5-bromo-6-chloropyridazine (Intermediate 1, 1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous ethanol or acetonitrile (approx. 0.1 M).

  • Addition of Ketone: Add a solution of 1-bromo-1-cyclopropylethanone (Intermediate 2, 1.1 eq) in the same solvent to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

Mechanism of Cyclocondensation

The reaction is initiated by the nucleophilic attack of the endocyclic pyridazine nitrogen (N1) onto the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl. Finally, a dehydration step yields the aromatic imidazo[1,2-b]pyridazine ring system.

G A Step 1: SN2 Attack B Step 2: Intramolecular Cyclization A->B Intermediate Formation C Step 3: Dehydration B->C Hemiaminal Formation D Final Product C->D Aromatization

Figure 2: Key mechanistic stages of the cyclocondensation reaction.

Comprehensive Characterization of Final Product

The identity and purity of the synthesized 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine should be confirmed by a suite of analytical techniques.

PropertyValueSource
CAS Number 1298031-95-4[6][7]
Molecular Formula C₉H₇BrClN₃[6][7]
Molecular Weight 272.53 g/mol [6]
Appearance White to off-white powder[7]
Purity >97%[6]
Anticipated ¹H NMR (CDCl₃) δ 8.0-8.2 (s, 1H), 7.6-7.8 (s, 1H), 2.0-2.3 (m, 1H), 1.0-1.4 (m, 4H)
Anticipated ¹³C NMR (CDCl₃) δ 150-155, 140-145, 130-135, 120-125, 115-120, 105-110, 10-15, 5-10
Mass Spec (ESI+) m/z 272, 274 [M+H]⁺

Conclusion

This guide outlines a robust and logical synthetic pathway for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. By leveraging a convergent strategy based on well-established chemical principles, this valuable heterocyclic compound can be prepared efficiently. The presence of both bromo and chloro substituents at distinct positions (C8 and C6) offers orthogonal handles for subsequent diversification through various cross-coupling reactions, making it an exceptionally useful building block for constructing libraries of potential therapeutic agents. The protocols and rationale presented herein provide a solid foundation for researchers to synthesize and further explore the chemical space around this promising scaffold.

References

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 2021. [8]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021. [1]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central, n.d. [4]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. ResearchGate, 2021. [2]

  • Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. Benchchem, n.d. [3]

  • 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis. ChemicalBook, n.d. [5]

  • 8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. Chemical supplier listing, n.d. [6]

  • 8-Bromo-6-chloro-2-cyclopropylimidazo-[1,2-b]pyridazine CAS NO.1298031-95-4. LookChem, n.d. [7]

Sources

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Executive Summary

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel small molecule, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes existing knowledge of the imidazo[1,2-b]pyridazine scaffold and its derivatives to propose a well-grounded hypothesis. Based on extensive structure-activity relationship (SAR) data from analogous compounds, we postulate that 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine functions as a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK). This guide will delve into the rationale behind this hypothesis, explore the cellular implications of GAK inhibition, and propose a detailed experimental workflow for validation.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure in Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This scaffold serves as a rigid and planar backbone, which is advantageous for fitting into the ATP-binding pockets of various protein kinases. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, mimicking the adenine region of ATP and facilitating strong interactions with the hinge region of the kinase domain.[2]

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been successfully developed as inhibitors for a range of kinases, including:

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): Implicated in neurological disorders and cancer.[3]

  • Monopolar spindle 1 (Mps1/TTK): A key regulator of the spindle assembly checkpoint, making it an attractive oncology target.[4][5]

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in the B cell receptor signaling pathway and a validated target in B cell malignancies.[6][7]

The specific substitutions on the imidazo[1,2-b]pyridazine ring system are critical in determining the target selectivity and potency of the inhibitor.

Proposed Primary Target: Cyclin G-Associated Kinase (GAK)

Based on the substitution pattern of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, we hypothesize that its primary cellular target is Cyclin G-Associated Kinase (GAK). GAK is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in clathrin-mediated membrane trafficking.[8][9]

Function of GAK:

  • Clathrin Uncoating: GAK is essential for the HSC70-dependent uncoating of clathrin-coated vesicles, a critical step in endocytosis and intracellular transport.[9]

  • Centrosome Maturation: GAK is also required for the maintenance of centrosome maturation and proper progression through mitosis.[9]

  • Viral Entry and Assembly: GAK has been identified as a host factor required for the entry and assembly of several viruses, including Hepatitis C virus (HCV).[8][10]

The inhibition of GAK, therefore, has potential therapeutic applications in oncology, virology, and neurodegenerative diseases such as Parkinson's disease.[9][10]

Postulated Mechanism of Action: ATP-Competitive Inhibition of GAK

We propose that 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine acts as a Type I ATP-competitive inhibitor of GAK. This mechanism involves the compound binding to the ATP pocket of the GAK kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of GAK substrates.

Key Interactions:

  • The imidazo[1,2-b]pyridazine core is expected to form hydrogen bonds with the hinge region of the GAK ATP-binding site.

  • The 2-cyclopropyl group likely occupies a hydrophobic pocket within the active site, contributing to the potency and selectivity of the compound.

  • The 6-chloro and 8-bromo substituents can modulate the electronic properties of the ring system and may form additional interactions, such as halogen bonds, with residues in the active site, further enhancing binding affinity.[11]

Signaling Pathway: Disruption of Clathrin-Mediated Endocytosis

The inhibition of GAK by 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine would lead to a disruption of clathrin-mediated endocytosis. The following diagram illustrates the proposed mechanism.

GAK_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Recruitment Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Internalization Uncoated_Vesicle Uncoated Vesicle Clathrin_Coated_Vesicle->Uncoated_Vesicle Uncoating Endosome Endosome Uncoated_Vesicle->Endosome Fusion GAK GAK GAK->Clathrin_Coated_Vesicle Facilitates Uncoating HSC70 HSC70 HSC70->Clathrin_Coated_Vesicle Facilitates Uncoating Compound 8-Bromo-6-chloro-2-cyclopropyl- imidazo[1,2-b]pyridazine Compound->GAK Inhibits

Figure 1: Proposed mechanism of action of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in disrupting clathrin-mediated endocytosis through the inhibition of GAK.

Experimental Validation Workflow

To validate the hypothesized mechanism of action, a systematic experimental approach is required. The following workflow outlines the key experiments.

Validation_Workflow Biochemical_Assay Biochemical Kinase Assay (GAK and Kinome Panel) Cellular_Target_Engagement Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) Biochemical_Assay->Cellular_Target_Engagement Confirm Potency & Selectivity Phenotypic_Assays Phenotypic Assays (e.g., Viral Entry, Cell Proliferation) Cellular_Target_Engagement->Phenotypic_Assays Confirm Cellular Activity Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Western Blot for p-AP2M1, Immunofluorescence for Clathrin) Phenotypic_Assays->Mechanism_of_Action_Studies Elucidate Cellular Mechanism In_Vivo_Efficacy In Vivo Efficacy Studies (Relevant Disease Models) Mechanism_of_Action_Studies->In_Vivo_Efficacy Validate Therapeutic Potential

Sources

biological activity of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Abstract

The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, including the FDA-approved kinase inhibitor ponatinib.[1][2] This guide focuses on a specific derivative, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS No. 1298031-95-4), a compound poised for significant interest within drug discovery programs.[3] While direct biological data on this precise molecule is emerging, this document synthesizes extensive research on closely related analogues to provide a robust, predictive framework for its biological activity, mechanism of action, and potential therapeutic applications. We will explore its likely role as a kinase inhibitor, provide validated experimental protocols for its evaluation, and discuss the strategic importance of its structural features for future drug development.

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Potent Therapeutics

The imidazo[1,2-b]pyridazine nucleus is a versatile heterocyclic framework that has yielded compounds with a wide spectrum of biological activities.[2] Its success stems from its rigid, planar structure and its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets. This scaffold is most notably recognized for its utility in developing potent protein kinase inhibitors for oncology.[1][4] However, its therapeutic potential is broad, with derivatives showing promise as anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) agents.[1][2][5]

The subject of this guide, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, incorporates key structural motifs that suggest a primary application in oncology, likely through the inhibition of critical cell signaling kinases.

Chemical Properties:

  • IUPAC Name: 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

  • CAS Number: 1298031-95-4[3]

  • Molecular Formula: C₉H₇BrClN₃[3]

  • Appearance: Described as a white powder.[3]

Postulated Biological Target and Mechanism of Action: Kinase Inhibition

Based on extensive data from analogous compounds, the primary hypothesized mechanism of action for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is the inhibition of protein kinases. The imidazo[1,2-b]pyridazine core serves as an effective scaffold for targeting the ATP-binding pocket of these enzymes.

Key Evidence from Related Compounds:

  • Mps1 (TTK) Kinase Inhibition: A closely related imidazo[1,2-b]pyridazine derivative, compound 27f , was identified as an extremely potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint and an attractive target in oncology.[6] This compound demonstrated remarkable antiproliferative activity against various cancer cell lines in the nanomolar range.[6]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Researchers discovered an imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1) , to be a potent and highly selective irreversible inhibitor of BTK (IC₅₀ of 1.3 nM).[7][8] BTK is a crucial enzyme in the B cell receptor signaling pathway, making it a validated target for B cell malignancies.[7][8] This compound showed such promising preclinical data, including complete tumor regression in xenograft models, that it advanced into Phase I clinical trials.[7][8]

  • Broader Kinase Activity: The scaffold has also been successfully employed to develop inhibitors for other kinases, including GSK-3β and TYK2, the latter being a target for autoimmune diseases.[1]

The diagram below illustrates the generally accepted mechanism for this class of Type I kinase inhibitors, which compete with endogenous ATP for binding to the enzyme's active site.

G cluster_kinase Kinase Active Site ATP_bind ATP Binding Pocket Phosphorylation Phosphorylation (Signal Propagation) ATP_bind->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation (Signal Blockade) ATP_bind->No_Phosphorylation Leads to Substrate_bind Substrate Binding Site Substrate_bind->Phosphorylation ATP ATP ATP->ATP_bind Binds Substrate Protein Substrate Substrate->Substrate_bind Binds Compound 8-Bromo-6-chloro-2- cyclopropylimidazo[1,2-b]pyridazine Compound->ATP_bind Competitively Binds

Caption: Postulated mechanism of kinase inhibition.

Comparative Biological Activity of Imidazo[1,2-b]pyridazine Analogues

To contextualize the potential potency of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, the following table summarizes quantitative data from key published analogues.

Compound IDTarget KinaseAssay TypeIC₅₀ ValueCell Line (Proliferation)IC₅₀ ValueReference
27f Mps1Cellular0.70 nMA549 (Lung Cancer)6.0 nM[6]
22 (TM471-1) BTKBiochemical1.3 nMNot specifiedNot specified[7][8]

Recommended Experimental Evaluation Workflow

To empirically determine the , a tiered screening approach is recommended. This workflow progresses from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models.

G cluster_biochemical Tier 1: Biochemical Assays cluster_cellular Tier 2: Cell-Based Assays start Compound Synthesis & QC kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) start->kinase_panel ic50_determination IC50 Determination for 'Hits' (Dose-Response) kinase_panel->ic50_determination Identify Primary Hits proliferation Antiproliferation Assay (e.g., CellTiter-Glo) ic50_determination->proliferation Confirm Potency & Select Cell Lines target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) proliferation->target_engagement Validate On-Target Cellular Activity end Lead Candidate Selection target_engagement->end

Caption: Recommended experimental workflow for evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the compound's IC₅₀ value against a specific kinase of interest (e.g., Mps1 or BTK).

Objective: To quantify the dose-dependent inhibition of kinase activity.

Materials:

  • 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

  • Recombinant human kinase (e.g., Mps1)

  • Kinase-specific substrate and cofactors

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute into the kinase reaction buffer.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 5 µL of the kinase reaction mixture (containing kinase, substrate, and buffer).

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control).

    • Initiate the reaction by adding 2.5 µL of ATP solution (concentration at or near the Kₘ for the specific kinase).

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the compound's effect on the growth of cancer cell lines.

Objective: To determine the GI₅₀ (concentration causing 50% growth inhibition).

Materials:

  • Relevant cancer cell lines (e.g., A549 for Mps1, a B-cell lymphoma line like TMD8 for BTK)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Plate-reading luminometer

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus the log of compound concentration to determine the GI₅₀ value.

Structure-Activity Relationship (SAR) and Strategic Value

The specific substitutions on the 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine core are strategically significant for drug development:

  • 2-Cyclopropyl Group: This small, rigid ring is a common feature in modern medicinal chemistry. Its inclusion often improves metabolic stability, enhances binding potency by exploring hydrophobic pockets, and can favorably modulate physicochemical properties like solubility.

  • 6-Chloro and 8-Bromo Groups: These halogens serve two critical functions. Firstly, they can participate in halogen bonding or other interactions within the target's active site. More importantly, they are versatile chemical handles for synthetic elaboration. The bromine at position 8 and chlorine at position 6 are prime sites for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This allows for the rapid generation of a diverse library of analogues to systematically probe the SAR and optimize properties like potency, selectivity, and pharmacokinetics. This makes the title compound an exceptionally valuable intermediate for a medicinal chemistry campaign.[4]

Conclusion and Future Directions

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine stands as a high-potential molecule within the field of drug discovery. Drawing from the robust validation of the imidazo[1,2-b]pyridazine scaffold, it is strongly predicted to function as a potent inhibitor of one or more protein kinases relevant to oncology or immunology. Its structure is strategically designed for both potent target engagement and synthetic diversification.

The immediate next steps for researchers investigating this compound should be the execution of the experimental workflows detailed in this guide. A broad kinase screen will unveil its primary targets and selectivity profile, while cell-based assays will confirm its on-target activity and antiproliferative potential. Subsequent studies should focus on lead optimization through synthetic modification at the halogenated positions, followed by in vivo efficacy studies in relevant animal models and comprehensive ADME/PK profiling.

References

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed.
  • The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate.
  • Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. Benchchem.
  • 8-Bromo-6-chloro-2-cyclopropylimidazo-[1,2-b]pyridazine CAS NO.1298031-95-4. guidechem.
  • (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate.
  • 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis. chemicalbook.
  • WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
  • Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. PubMed.

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The Strategic Core: A Technical Guide to 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This is underscored by the clinical success of kinase inhibitors, such as ponatinib, which feature this core. This in-depth technical guide focuses on a specific, highly functionalized derivative, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine , and its analogs. We will dissect the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and elucidate the therapeutic promise of this chemical series. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Foundation for Therapeutic Innovation

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its structural rigidity, synthetic tractability, and its ability to engage with a multitude of biological targets. Its purine-like structure allows it to function as a versatile pharmacophore, capable of forming key interactions within the active sites of enzymes, particularly protein kinases.

The strategic placement of substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The title compound, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine , represents a highly decorated starting point for medicinal chemistry campaigns. The substituents are not arbitrary; each is strategically placed to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

  • The 2-Cyclopropyl Group: This small, strained ring system is often employed in medicinal chemistry to improve metabolic stability and binding affinity. It can occupy hydrophobic pockets within a target protein and its rigidity can lead to more favorable binding entropies.

  • The 6-Chloro and 8-Bromo Groups: These halogens serve as key handles for further chemical modification via cross-coupling reactions, allowing for the rapid generation of diverse analog libraries. Furthermore, they significantly influence the electronic properties of the aromatic system, which can impact target engagement and pharmacokinetic parameters.

This guide will provide a detailed roadmap for the synthesis and derivatization of this core, followed by a deep dive into the structure-activity relationships that govern its biological effects.

Synthesis of the Core Scaffold and its Precursors

The synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a multi-step process that hinges on the initial preparation of a key pyridazine intermediate. The overall synthetic strategy is outlined below.

Synthesis of the Key Intermediate: 3-Amino-4-bromo-6-chloropyridazine

The synthesis of the core scaffold begins with the preparation of the crucial precursor, 3-amino-4-bromo-6-chloropyridazine. This intermediate provides the necessary pyridazine ring system with the correct substitution pattern for the subsequent cyclization step.

Experimental Protocol:

  • Starting Material: 3-Amino-6-chloropyridazine.

  • Bromination: To a solution of 3-amino-6-chloropyridazine in a suitable solvent such as methanol, sodium bicarbonate is added. Bromine is then added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel to yield 3-amino-4-bromo-6-chloropyridazine.

Causality Behind Experimental Choices:

  • The use of sodium bicarbonate is crucial to neutralize the hydrobromic acid that is formed as a byproduct of the bromination reaction, preventing unwanted side reactions.

  • The dropwise addition of bromine at a controlled temperature helps to manage the exothermic nature of the reaction and improve selectivity.

Synthesis of the α-Haloketone: 1-Bromo-1-cyclopropylpropan-2-one

The second key component for the construction of the imidazo[1,2-b]pyridazine core is an α-haloketone. For the synthesis of the title compound, 1-bromo-1-cyclopropylpropan-2-one is required. The synthesis of this reagent typically involves the bromination of the corresponding ketone.

Cyclization to Form the Imidazo[1,2-b]pyridazine Core

The final step in the synthesis of the core scaffold is the condensation and cyclization of the 3-amino-4-bromo-6-chloropyridazine intermediate with the α-haloketone.

Experimental Protocol:

  • Reaction Setup: 3-Amino-4-bromo-6-chloropyridazine and 1-bromo-1-cyclopropylpropan-2-one are dissolved in a suitable solvent such as ethanol or acetonitrile.

  • Base Addition: A mild base, such as sodium bicarbonate, is added to the reaction mixture.

  • Heating: The reaction mixture is heated to reflux for several hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to afford 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine .

Self-Validating System:

  • The formation of the desired product can be confirmed by a suite of analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shifts and coupling constants in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, provide unambiguous confirmation of the structure.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_core Core Synthesis A 3-Amino-6-chloropyridazine B Bromination (Br₂, NaHCO₃, MeOH) A->B Step 1 C 3-Amino-4-bromo-6-chloropyridazine B->C E Cyclization (Reflux, NaHCO₃) C->E D 1-Bromo-1-cyclopropylpropan-2-one D->E F 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine E->F Step 2

Caption: Synthetic route to the 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine core.

Structure-Activity Relationships (SAR) and Medicinal Chemistry Insights

The imidazo[1,2-b]pyridazine scaffold offers multiple points for diversification, allowing for a systematic exploration of the chemical space to optimize for potency, selectivity, and pharmacokinetic properties. The following sections detail the known SAR for this class of compounds, with a focus on their application as kinase inhibitors.

The Role of Substituents at the C2-Position

The C2-position of the imidazo[1,2-b]pyridazine core is a key vector for interacting with the solvent-exposed region of many kinase active sites.

  • Small Alkyl Groups (e.g., Cyclopropyl): The presence of a cyclopropyl group at the C2-position has been shown to be beneficial for the metabolic stability of some imidazo[1,2-b]pyridazine derivatives. This is attributed to the resistance of the cyclopropyl ring to oxidative metabolism.

  • Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at this position can lead to potent kinase inhibitors by forming additional interactions with the target protein.

The Influence of Substituents at the C3-Position

The C3-position provides another avenue for modulating the properties of the molecule.

  • Hydrogen Bonding Moieties: The introduction of groups capable of forming hydrogen bonds, such as amides, at the C3-position has been shown to be critical for the activity of some imidazo[1,2-b]pyridazine-based kinase inhibitors.

The Significance of Substituents at the C6- and C8-Positions

The C6 and C8 positions are often substituted with halogens, which serve as versatile synthetic handles for further elaboration.

  • Halogens (Cl, Br): The presence of chlorine at C6 and bromine at C8 provides opportunities for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, and amino substituents. This allows for the exploration of a vast chemical space to optimize for target engagement and selectivity.

  • Amino and Aryl Groups: The introduction of substituted anilines or other aromatic systems at the C6-position has been a successful strategy in the development of potent Tyk2 JH2 inhibitors.

Table 1: Summary of Structure-Activity Relationships for Imidazo[1,2-b]pyridazine Derivatives

PositionSubstituent TypeImpact on Biological Activity
C2 Small Alkyl (e.g., Cyclopropyl)Improved metabolic stability.
Aryl/HeteroarylCan enhance potency through additional binding interactions.
C3 Hydrogen Bonding Groups (e.g., Amides)Often crucial for target engagement.
C6 Halogens (e.g., Chloro)Synthetic handle for diversification; can influence electronics.
Aryl/Amino GroupsCan significantly improve potency and selectivity.
C8 Halogens (e.g., Bromo)Synthetic handle for diversification; can influence electronics.

Therapeutic Potential and Biological Targets

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated potent inhibitory activity against a wide range of protein kinases, implicating them in the treatment of various diseases, including cancer and inflammatory disorders.

Kinase Inhibition

The imidazo[1,2-b]pyridazine core has been successfully employed in the development of inhibitors for several important kinase targets:

  • Tyrosine Kinase 2 (Tyk2): Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, with potential applications in the treatment of autoimmune and inflammatory diseases.

  • Bruton's Tyrosine Kinase (BTK): Covalent inhibitors of BTK based on the imidazo[1,2-b]pyridazine scaffold have shown promise in preclinical studies for the treatment of B-cell malignancies.

  • Glycogen Synthase Kinase-3β (GSK-3β): Brain-penetrant imidazo[1,2-b]pyridazine derivatives have been developed as GSK-3β inhibitors with potential for the treatment of Alzheimer's disease.

  • Other Kinases: This versatile scaffold has also been utilized to develop inhibitors of I-kappa B kinase (IKKβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Monopolar spindle 1 (Mps1), and PIM kinases.

Diagram of a Generic Kinase Inhibition Pathway:

KinaseInhibition cluster_pathway Signal Transduction Pathway cluster_inhibition Inhibition Mechanism Receptor Receptor Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation InhibitedKinase Inhibited Kinase Kinase->InhibitedKinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->CellularResponse Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Kinase Binding to ATP Pocket InhibitedKinase->Substrate Phosphorylation Blocked

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a multitude of bioactive molecules with diverse therapeutic potential.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific derivative, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, a core that has shown promise in the development of kinase inhibitors. By dissecting the roles of the substituents at the C2, C6, and C8 positions, we aim to provide a comprehensive understanding of the structural requirements for potent and selective biological activity. This document will delve into the synthetic rationale, the impact of structural modifications on target engagement and pharmacokinetic properties, and provide detailed experimental protocols for the synthesis and evaluation of analogs, thereby serving as a valuable resource for researchers in the field of drug discovery.

The Imidazo[1,2-b]pyridazine Core: A Versatile Scaffold in Drug Discovery

The imidazo[1,2-b]pyridazine system is a fused heterocyclic ring structure that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][3][4][5] Its rigid, planar nature and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. This scaffold has been successfully employed in the development of inhibitors for several kinase families, including Tyrosine Kinase 2 (Tyk2), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Monopolar spindle 1 (Mps1), and Bruton's tyrosine kinase (BTK).[6][7][8][9] Furthermore, derivatives of this core have been explored as agents for imaging β-amyloid plaques, highlighting its versatility.[10]

The core structure of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine presents three key positions for chemical modification: the 2-position, the 6-position, and the 8-position. Understanding the SAR at each of these positions is crucial for optimizing potency, selectivity, and drug-like properties.

Imidazo_1_2_b_pyridazine_Core cluster_legend Key Positions for SAR Exploration core C2 2-Position (Cyclopropyl) C6 6-Position (Chloro) C8 8-Position (Bromo)

Caption: Core structure of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine with key positions for SAR highlighted.

Structure-Activity Relationship (SAR) Analysis

The 2-Position: Impact of the Cyclopropyl Group

The 2-position of the imidazo[1,2-b]pyridazine ring is a critical determinant of both potency and selectivity. In the case of our lead compound, the presence of a cyclopropyl group is significant.

  • Enhancement of Metabolic Stability: SAR studies on a series of Tyk2 JH2 inhibitors revealed that substitution of an N-methyl group on a pyridone ring with a cyclopropyl group led to a marked improvement in liver microsomal stability.[6] This suggests that the cyclopropyl moiety at the 2-position of our core structure likely contributes to favorable pharmacokinetic properties by reducing metabolic liabilities.

  • Potency and Cellular Activity: The same study demonstrated that the cyclopropyl analog (6b) exhibited improved Tyk2 JH2 binding affinity and cellular activity, comparable to the parent compound.[6] This indicates that the cyclopropyl group is well-tolerated and can even be beneficial for target engagement.

  • Lipophilic Moiety for Selectivity: In the context of DYRK1A inhibitors, the addition of a small lipophilic moiety to the 2-position of the imidazo[1,2-b]pyridazine scaffold was hypothesized to improve kinase selectivity.[7] The cyclopropyl group, being a small, lipophilic substituent, aligns with this strategy for achieving selectivity over closely related kinases.

The 6-Position: The Role of the Chloro Substituent and Potential for Modification

The 6-position of the imidazo[1,2-b]pyridazine core is a key vector for modulating cellular activity and oral bioavailability. While our lead compound features a chloro group, extensive research on related analogs highlights the significant potential for modification at this position.

  • Gateway to Improved Cellular Activity: In the development of Mps1 kinase inhibitors, the introduction of substituents at the 6-position of the imidazo[1,2-b]pyridazine scaffold led to compounds with improved cellular activity.[8][11] Specifically, replacing a hydrogen with an aryl group at this position significantly enhanced antiproliferative activity.[8]

  • Addressing Bioavailability Challenges: While 6-aryl substitutions can boost cellular potency, they may also introduce challenges with oral bioavailability.[8][11] Property-based optimization at the 6-position is therefore crucial. For instance, further modifications of the 6-aryl moiety can lead to potent and orally bioavailable Mps1 inhibitors.[8]

  • Versatile Synthesis of 6-Amino Derivatives: The chloro group at the 6-position serves as a versatile synthetic handle for introducing a wide range of amino substituents via nucleophilic aromatic substitution (SNA_r) reactions. Efficient methods for the C-6 amination of 6-halo-imidazo[1,2-b]pyridazines have been developed, allowing for the exploration of a diverse chemical space at this position.[12]

The 8-Position: The Influence of the Bromo Group

The 8-position, occupied by a bromo group in our lead structure, also plays a role in the overall activity profile. While less extensively explored than the 6-position in the provided literature, some inferences can be drawn.

  • Potential for Further Functionalization: The bromo substituent at the 8-position can serve as a point for further chemical modification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This would allow for the introduction of a wide array of aryl, heteroaryl, or amino groups to probe for additional interactions with the target protein.

  • Impact on Physicochemical Properties: The presence of a halogen at this position will influence the overall lipophilicity and electronic properties of the molecule, which can in turn affect its permeability and metabolic stability.

Experimental Protocols

General Synthesis of the Imidazo[1,2-b]pyridazine Core

The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions.[10]

General_Synthesis Start 3-Amino-6-chloropyridazine Product Imidazo[1,2-b]pyridazine Core Start->Product Condensation Reagent1 α-Bromoketone Reagent1->Product Conditions Mild Base (e.g., NaHCO3) Solvent (e.g., Acetonitrile) Heat Conditions->Product

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a deep technical analysis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, a specific derivative with significant therapeutic potential. While direct biological data on this exact molecule is sparse, this paper will extrapolate from the extensive research on analogous compounds to illuminate its most probable therapeutic targets. By examining the structure-activity relationships of the broader imidazo[1,2-b]pyridazine class, we will focus primarily on its well-established role in kinase inhibition and explore other potential target families, including GABA-A receptors and inflammatory pathway proteins. This document serves as a foundational resource for researchers aiming to elucidate the mechanism of action and therapeutic applications of this promising compound.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered substantial interest from the pharmaceutical industry.[1] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have made it a cornerstone for the development of novel therapeutics. The FDA-approved multi-kinase inhibitor, ponatinib, which is used for the treatment of chronic myeloid leukemia (CML), prominently features this scaffold and stands as a testament to its clinical significance.[2][3] Derivatives of this versatile core have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroleptic properties.[1][4][5]

The subject of this guide, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, is a synthetic compound that serves as a valuable intermediate in the synthesis of more complex bioactive molecules.[6][7] The bromine and chlorine substitutions provide reactive handles for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.[6][8] The 2-cyclopropyl group is a feature seen in other biologically active imidazo[1,2-b]pyridazines and can contribute to potency and selectivity for specific targets.[9]

Primary Therapeutic Target Class: Protein Kinases

The most extensively documented therapeutic application of the imidazo[1,2-b]pyridazine scaffold is in the inhibition of protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-b]pyridazine core is adept at fitting into the ATP-binding pocket of many kinases, making it an ideal starting point for inhibitor design.

Tyrosine Kinases

A significant number of imidazo[1,2-b]pyridazine derivatives have been developed as potent tyrosine kinase inhibitors.

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies.[10][11] A derivative of imidazo[1,2-b]pyridazine, compound 22 (TM471-1), has been identified as a potent and highly selective irreversible BTK inhibitor with an IC50 of 1.3 nM.[10][11] This compound has shown significant tumor growth inhibition in xenograft models and has advanced into Phase I clinical trials.[11]

  • Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases are attractive cancer targets. Imidazo[1,2-b]pyridazine derivatives have been discovered as potent second-generation TRK inhibitors, capable of overcoming resistance mutations.[12] One such compound, 15m, demonstrated IC50 values in the sub-nanomolar to low nanomolar range against wild-type and mutant TRKs.[12]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). A series of imidazo[1,2-b]pyridazines have been developed that show potent inhibition of FLT3 and its clinically relevant mutations, demonstrating superior anti-leukemic activity in both in vitro and in vivo models.[13]

  • Janus Kinase (JAK) Family - Tyk2: Tyrosine kinase 2 (Tyk2), a member of the JAK family, is involved in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[9] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a more selective approach to targeting this pathway.[3][9]

Serine/Threonine Kinases
  • PIM Kinases: PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation. Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases, demonstrating antileukemic activity.[14] The unique binding mode of this scaffold to the PIM1 active site, which does not involve typical hydrogen bonding with the kinase hinge region, contributes to its selectivity.[14]

  • Monopolar Spindle 1 (Mps1/TTK): Mps1 is a key regulator of the spindle assembly checkpoint and is a target for oncology. An imidazo[1,2-b]pyridazine-based compound, 27f, was discovered as an extremely potent and selective Mps1 inhibitor with remarkable antiproliferative activity against various cancer cell lines.[15][16]

  • Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in a range of pathologies, including neurodegenerative diseases and bipolar disorder. Brain-penetrant GSK-3β inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed.[3]

The following table summarizes the kinase targets for which imidazo[1,2-b]pyridazine derivatives have shown significant inhibitory activity.

Kinase TargetTherapeutic AreaRepresentative Compound ActivityReference
Tyk2 (JH2) Autoimmune/InflammatoryKi = 0.015 to 0.035 nM[9]
PIM-1 Oncology (Leukemia)IC50 values in the low micromolar range[14]
Mps1 (TTK) OncologyCellular Mps1 IC50 = 0.70 nM, A549 IC50 = 6.0 nM[16]
BTK Oncology (B-cell malignancies)IC50 = 1.3 nM[10][11]
TRK (WT & mutants) OncologyIC50 = 0.08 nM (WT), 0.68-2.14 nM (mutants)[12]
FLT3 Oncology (AML)Potent inhibition of FLT3 and its mutations[13]

Other Potential Therapeutic Targets

While kinase inhibition is the most prominent activity of the imidazo[1,2-b]pyridazine scaffold, research has indicated other potential therapeutic targets.

GABA-A Receptors

The Gamma-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a well-established target for anxiolytics, sedatives, and anticonvulsants. Several classes of imidazo-fused heterocycles, including imidazo[1,2-a]pyrimidines and imidazo[1,2-b][9][15]triazines, have been developed as selective modulators of GABA-A receptor subtypes.[17][18][19] There is evidence suggesting that imidazopyridazine derivatives can also act as GABA-A receptor modulators, presenting a potential avenue for the development of novel CNS-active agents.[20]

Targets in Inflammation

The imidazo[1,2-b]pyridazine scaffold has also been linked to anti-inflammatory effects through mechanisms other than kinase inhibition.

  • IL-17A Inhibition: Interleukin-17A (IL-17A) is a pro-inflammatory cytokine central to the pathogenesis of autoimmune diseases like psoriasis and rheumatoid arthritis.[21] A series of novel imidazo[1,2-b]pyridazines have been described as IL-17A inhibitors, offering a potential small-molecule oral treatment for these conditions.[21]

  • Inhibition of Pro-inflammatory Enzymes: Certain substituted imidazo[1,2-b]pyridazine compounds have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory response.[22]

  • Acetylcholinesterase (AChE) Inhibition: Some imidazo[1,2-b]pyridazine derivatives have also displayed potent inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[22]

Proposed Experimental Workflows for Target Identification

To elucidate the specific therapeutic targets of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, a systematic experimental approach is required.

Initial Target Class Screening

Given the strong precedent, initial screening should focus on kinase activity.

Step-by-Step Protocol: Kinase Panel Screening

  • Compound Preparation: Solubilize 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the compound in an appropriate assay buffer.

  • Kinase Panel Selection: Utilize a commercial kinase panel (e.g., Eurofins, Promega) that includes a broad range of tyrosine and serine/threonine kinases. It is crucial to include the kinases identified for other imidazo[1,2-b]pyridazine derivatives (Tyk2, PIM, Mps1, BTK, TRK, FLT3, GSK-3β).

  • Kinase Reaction: In each well of the assay plate, combine the kinase, its specific substrate, ATP, and the test compound. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plates at the optimal temperature for the kinases (typically 30°C) for a predetermined time.

  • Detection: Measure kinase activity using a suitable detection method, such as radiometric assays (32P-ATP or 33P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration. For promising hits, determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Validation

Once initial hits are identified from the biochemical screen, it is essential to validate these targets in a cellular context.

Step-by-Step Protocol: Cellular Phosphorylation Assay (for Kinase Targets)

  • Cell Line Selection: Choose a cell line that expresses the target kinase and has a known downstream phosphorylation event.

  • Cell Culture and Treatment: Culture the selected cells to an appropriate confluency. Treat the cells with varying concentrations of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine for a specified duration.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting or ELISA: Use Western blotting or an enzyme-linked immunosorbent assay (ELISA) to detect the phosphorylation status of a known downstream substrate of the target kinase. Use an antibody specific to the phosphorylated form of the substrate and a total protein antibody as a loading control.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate and the loading control. A dose-dependent decrease in phosphorylation would confirm the on-target activity of the compound in a cellular environment.

Visualizing Potential Signaling Pathways and Workflows

Diagrams of Key Signaling Pathways

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation BTK BTK Lyn->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB PLCg2->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Compound 8-Bromo-6-chloro-2- cyclopropylimidazo[1,2-b]pyridazine Compound->BTK Inhibition

Target_Validation_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Models KinaseScreen Broad Kinase Panel Screening IC50 IC50 Determination for Primary Hits KinaseScreen->IC50 CellAssay Cellular Phosphorylation Assay (Western/ELISA) IC50->CellAssay Validate Hits ProlifAssay Antiproliferation Assay (e.g., MTT, CellTiter-Glo) CellAssay->ProlifAssay Xenograft Xenograft Tumor Model ProlifAssay->Xenograft Confirm Efficacy PD Pharmacodynamic (PD) Biomarker Analysis Xenograft->PD

Conclusion

While 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is primarily cataloged as a chemical intermediate, the extensive body of literature on the imidazo[1,2-b]pyridazine scaffold strongly suggests its potential as a kinase inhibitor. The most promising therapeutic targets for this compound likely reside within the tyrosine and serine/threonine kinase families, including BTK, TRK, FLT3, Tyk2, PIM kinases, and Mps1. Furthermore, plausible, albeit less documented, activities at GABA-A receptors and other inflammatory targets warrant investigation. The experimental workflows outlined in this guide provide a clear path for researchers to systematically identify and validate the biological targets of this compound. The versatility and proven clinical success of the imidazo[1,2-b]pyridazine core make 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine a compelling candidate for further drug discovery and development efforts.

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Spectroscopic Characterization of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. The imidazo[1,2-b]pyridazine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Accurate structural elucidation and characterization of new analogues are paramount for advancing drug discovery and development programs. This document will detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the title compound, grounded in established spectroscopic principles and data from closely related structures.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is presented below. The presence of bromine and chlorine atoms, along with the unique cyclopropyl and fused bicyclic imidazopyridazine core, gives rise to a distinct spectroscopic fingerprint.

M [M+H]⁺ m/z = 271.9, 273.9, 275.9 F1 Loss of Br -79/81 Da M->F1 F2 Loss of Cl -35/37 Da M->F2 F3 Loss of cyclopropyl -41 Da M->F3

Caption: Predicted fragmentation pathways for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

Conclusion

The combination of NMR and MS provides a comprehensive and unambiguous structural characterization of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. The predicted spectroscopic data, based on fundamental principles and analysis of related structures, serves as a valuable reference for researchers working with this and similar heterocyclic systems. The detailed protocols and interpretation guidelines presented in this document are intended to support the efficient and accurate analysis of novel compounds in a drug discovery and development setting.

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Navigating the Research Landscape: A Technical Guide to 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a versatile framework for the design of potent and selective therapeutic agents. This nucleus is notably present in the FDA-approved multi-kinase inhibitor ponatinib, used in the treatment of chronic myeloid leukemia. The success of such compounds has spurred further exploration of imidazo[1,2-b]pyridazine derivatives for a wide range of therapeutic targets, including various kinases and other enzymes implicated in cancer, inflammatory diseases, and infectious agents. The strategic substitution on this core allows for the fine-tuning of physicochemical properties and biological activity, making it a fertile ground for the development of novel chemical entities. This guide focuses on a specific, highly functionalized derivative, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, providing a comprehensive overview of its commercial availability, synthesis, and significance for the research community.

Commercial Availability: Sourcing for Research and Development

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, identified by CAS Number 1298031-95-4 , is accessible through a number of specialized chemical suppliers catering to the research and development sector. The availability of this compound as a building block is crucial for researchers aiming to incorporate the unique structural features of the cyclopropyl-substituted imidazo[1,2-b]pyridazine moiety into their drug discovery programs.

Below is a summary of representative suppliers offering this compound:

SupplierCatalog NumberPurityAdditional Information
Taizhou Zhenyu Biotech Co.,LTD -≥99%Offered as a white powder for pharmaceutical and industrial applications.[1]
Shanghai Aladdin Bio-Chem Technology Co., Ltd. --Price listed as ¥3960.9/1g.[2]
BLDpharm BD586655--
Arctom PBZ297297%Available in various reagent sizes.[3]
PharmaBlock PBZ297297%Listed with molecular formula C9H7BrClN3.

Note: Availability, pricing, and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathways: A Proposed Experimental Protocol

While specific, detailed synthetic procedures for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine are not extensively published in peer-reviewed journals, a plausible and chemically sound synthetic route can be devised based on established methodologies for the synthesis of the imidazo[1,2-b]pyridazine core and subsequent C-C bond formation reactions. The proposed synthesis involves a two-step process: first, the construction of the 8-bromo-6-chloroimidazo[1,2-b]pyridazine scaffold, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl group at the 2-position.

Step 1: Synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

The initial step involves the cyclocondensation of a substituted aminopyridazine with a suitable two-carbon electrophile. A well-documented method for creating the imidazo[1,2-b]pyridazine ring system is the reaction of an aminopyridazine with an α-haloketone or α-haloacetaldehyde equivalent.[4]

Experimental Protocol: Synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

  • Reaction Setup: To a solution of 3-amino-4-bromo-6-chloropyridazine (1.0 eq) in a suitable solvent such as isopropanol, add chloroacetaldehyde (1.1 eq).

  • Cyclization: Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 8-bromo-6-chloroimidazo[1,2-b]pyridazine.

Step 2: Suzuki-Miyaura Cross-Coupling for Introduction of the Cyclopropyl Group

With the 8-bromo-6-chloroimidazo[1,2-b]pyridazine scaffold in hand, the cyclopropyl moiety can be introduced at the 2-position via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds.[5] Although the provided search results do not give a direct example for this specific transformation, the reactivity of halogenated imidazo[1,2-b]pyridazines in Suzuki couplings is documented, making this a highly feasible approach.[6]

Experimental Protocol: Synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

  • Reaction Setup: In a reaction vessel, combine 8-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), cyclopropylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

Visualizing the Synthetic Workflow

The proposed two-step synthesis can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Scaffold Synthesis cluster_step2 Step 2: Cyclopropanation A 3-amino-4-bromo-6-chloropyridazine C 8-bromo-6-chloroimidazo[1,2-b]pyridazine A->C Cyclocondensation B Chloroacetaldehyde B->C D 8-bromo-6-chloroimidazo[1,2-b]pyridazine F 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine D->F Suzuki-Miyaura Coupling (Pd catalyst, base) E Cyclopropylboronic acid E->F

Caption: Proposed two-step synthesis of the target compound.

Characterization and Physicochemical Properties

Proper characterization of the synthesized 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is essential to confirm its identity and purity. Standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure. The proton NMR would show characteristic signals for the cyclopropyl group and the aromatic protons on the imidazo[1,2-b]pyridazine core. ChemicalBook indicates the availability of NMR data for this compound.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern, which would be distinctive due to the presence of bromine and chlorine.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Physicochemical Properties (Predicted):

PropertyValue
Molecular Formula C₉H₇BrClN₃
Molecular Weight 272.53 g/mol
XLogP3 2.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Conclusion and Future Outlook

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine represents a valuable building block for medicinal chemists and drug discovery scientists. Its commercial availability facilitates its use in the synthesis of novel compounds for biological screening. The proposed synthetic route, leveraging well-established chemical transformations, provides a reliable pathway for its preparation in a laboratory setting. As the importance of the imidazo[1,2-b]pyridazine scaffold continues to grow, derivatives such as this will play a key role in the development of the next generation of targeted therapeutics. The unique combination of the imidazo[1,2-b]pyridazine core with a cyclopropyl moiety offers intriguing possibilities for exploring new chemical space and developing compounds with improved potency, selectivity, and pharmacokinetic properties.

References

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  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[Link]

  • ResearchGate. Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.[Link]

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The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The imidazo[1,2-b]pyridazine scaffold is a fused bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad range of biological activities.[1][2] Its rigid structure and unique electronic properties make it an ideal framework for the development of potent and selective therapeutic agents. This guide provides a comprehensive overview of the discovery, history, synthesis, and diverse biological applications of this important heterocyclic core.

The journey of the imidazo[1,2-b]pyridazine nucleus from a chemical curiosity to a "privileged scaffold" in drug discovery is a testament to the continuous evolution of synthetic chemistry and the relentless search for novel therapeutic agents.[3] While early systematic studies on the synthesis of substituted imidazo[1,2-b]pyridazines appeared in the 1960s, it was the later discovery of their potent biological activities that truly ignited widespread interest in this heterocyclic system.[2] A comprehensive review of the medicinal chemistry of this framework highlights its importance from 1966 onwards, with a resurgence of interest following the success of the kinase inhibitor ponatinib.[3]

The Genesis of the Imidazo[1,2-b]pyridazine Scaffold: A Synthetic Perspective

The construction of the imidazo[1,2-b]pyridazine core has evolved from classical condensation reactions to sophisticated modern metal-catalyzed cross-coupling methodologies. Understanding these synthetic pathways is crucial for the design and development of novel derivatives with tailored biological activities.

The Classical Approach: Building the Bicyclic Core

The traditional and most fundamental method for the synthesis of the imidazo[1,2-b]pyridazine ring system involves the condensation of a 3-aminopyridazine with an α-haloketone. This reaction, often referred to as a Tschitschibabin-type cyclization, proceeds through a well-defined mechanistic pathway.

A critical precursor for this synthesis is 3-aminopyridazine. Historically, the direct amination of pyridazine via the Tschitschibabin reaction, which is highly effective for pyridine, is less straightforward for pyridazines due to the electronic nature of the diazine ring.[4] A more practical and widely used approach to 3-aminopyridazines, particularly halogenated derivatives, is the nucleophilic substitution of a dihalopyridazine. For instance, 3-amino-6-chloropyridazine can be readily synthesized from the commercially available 3,6-dichloropyridazine by reaction with ammonia.[5]

The subsequent cyclization to form the imidazo[1,2-b]pyridazine core is a two-step process initiated by the nucleophilic attack of the exocyclic amino group of 3-aminopyridazine on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and dehydration to afford the final bicyclic product. A key consideration in this synthesis is the nucleophilicity of the pyridazine ring nitrogens. The ring nitrogen not adjacent to the amino group is often more nucleophilic, which can lead to undesired side reactions. The presence of a halogen, such as chlorine, at the 6-position of the 3-aminopyridazine starting material is beneficial for achieving a good yield of the desired imidazo[1,2-b]pyridazine.[6]

Generalized Protocol for the Classical Synthesis of Imidazo[1,2-b]pyridazines:

  • Step 1: Preparation of 3-Aminopyridazine (if not commercially available). A common method involves the reaction of a 3,6-dihalopyridazine with ammonia in a sealed vessel at elevated temperatures.

  • Step 2: Condensation and Cyclization. The 3-aminopyridazine derivative is reacted with an appropriate α-haloketone in a suitable solvent, often in the presence of a mild base like sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction. The reaction mixture is typically heated to facilitate the cyclization and dehydration steps.

  • Step 3: Isolation and Purification. The resulting imidazo[1,2-b]pyridazine is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Classical Synthesis of Imidazo[1,2-b]pyridazine cluster_0 Precursor Synthesis cluster_1 Core Formation 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3,6-Dichloropyridazine->3-Amino-6-chloropyridazine NH3, Heat Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 3-Amino-6-chloropyridazine->Imidazo[1,2-b]pyridazine Condensation/ Cyclization alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-b]pyridazine caption Classical synthesis of the imidazo[1,2-b]pyridazine core.

Caption: Classical synthesis of the imidazo[1,2-b]pyridazine core.

Modern Synthetic Strategies: The Power of Catalysis

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold, allowing for the introduction of a wide array of substituents with high precision and efficiency.[7] These modern methods offer significant advantages over classical approaches, including milder reaction conditions and greater functional group tolerance.

Key metal-catalyzed reactions employed in the synthesis and modification of imidazo[1,2-b]pyridazines include:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to introduce aryl or heteroaryl groups at halogenated positions of the imidazo[1,2-b]pyridazine core, most commonly at the 3- and 6-positions.[8][9]

  • Sonogashira Coupling: This reaction, also catalyzed by palladium and co-catalyzed by copper, is invaluable for installing alkyne functionalities, which can serve as versatile handles for further transformations.[10][11][12] The ethynyl linkage in the blockbuster drug Ponatinib is a prime example of the application of this methodology.

  • Buchwald-Hartwig Amination: This palladium-catalyzed amination reaction allows for the introduction of a diverse range of amino groups at halogenated positions, providing access to a rich chemical space of derivatives.[7]

  • Heck, Negishi, and Stille Couplings: These reactions further expand the repertoire of carbon-carbon bond-forming strategies for the functionalization of the imidazo[1,2-b]pyridazine nucleus.[7]

These modern techniques not only facilitate the synthesis of complex imidazo[1,2-b]pyridazine derivatives but also enable the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

Modern Synthetic Methods for Imidazo[1,2-b]pyridazine cluster_couplings Metal-Catalyzed Cross-Coupling Reactions Halogenated Imidazo[1,2-b]pyridazine Halogenated Imidazo[1,2-b]pyridazine Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) Halogenated Imidazo[1,2-b]pyridazine->Suzuki Aryl/Heteroaryl Derivatives Sonogashira Sonogashira (Alkyne, Pd/Cu cat.) Halogenated Imidazo[1,2-b]pyridazine->Sonogashira Alkynyl Derivatives Buchwald Buchwald-Hartwig (Amine, Pd cat.) Halogenated Imidazo[1,2-b]pyridazine->Buchwald Amino Derivatives Other Heck, Negishi, Stille Halogenated Imidazo[1,2-b]pyridazine->Other Diverse C-C Bond Formation caption Modern synthetic routes to functionalized imidazo[1,2-b]pyridazines.

Caption: Modern synthetic routes to functionalized imidazo[1,2-b]pyridazines.

A Privileged Scaffold: The Diverse Biological Activities of Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine nucleus has proven to be a remarkably versatile scaffold, giving rise to compounds with a wide spectrum of biological activities. This has led to its designation as a "privileged structure" in medicinal chemistry.

Compound Class/ExampleBiological ActivityTarget(s)Potency (IC₅₀/EC₅₀/MIC)Reference(s)
Ponatinib (AP24534) Anticancer (CML, Ph+ ALL)BCR-ABL (including T315I mutant), VEGFR, FGFR, SRCBCR-ABL: 0.37 nM
Compound 27f AnticancerMps1 (TTK) Kinase0.70 nM (cellular Mps1)
Compound 20a Antiparasitic (Malaria)PfCLK132 nM[13]
3-Nitro-imidazo[1,2-b]pyridazines Antiparasitic (Giardiasis)Not fully elucidatedSub-nanomolar[14]
Compound 7b (oxime derivative) Antiviral (Picornaviruses)HRV-140.05 µg/mL[15]
3-Aralkylthiomethyl derivatives Antiviral (HCMV, VZV)Viral replicationEC₅₀ in low µM range[16]
Compounds 5c and 5h Anti-inflammatoryCOX-2, iNOS-[4]
DM2 Neuroprotective/AntinociceptiveCav3.1 T-type Ca²⁺ channels-[17]
Various derivatives Antimicrobial (Antibacterial)Various bacterial strainsMICs in µg/mL range[1]
Anticancer Activity: The Kinase Inhibitor Revolution

The most prominent success story of the imidazo[1,2-b]pyridazine scaffold is in the field of oncology, particularly as kinase inhibitors.[13][18] The FDA-approved drug Ponatinib (Iclusig®) is a potent multi-targeted tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), especially in patients with the T315I "gatekeeper" mutation that confers resistance to other inhibitors.

Structure-activity relationship (SAR) studies have been pivotal in the development of these potent kinase inhibitors. For instance, in the discovery of Mps1 kinase inhibitors, a scaffold hopping approach from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine, coupled with property-based optimization at the 6-position, led to the discovery of an extremely potent and orally available inhibitor.[19] Similarly, optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has yielded potent and selective IKKβ inhibitors.[20]

Antiviral and Antiparasitic Potential

Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of agents against a variety of pathogens.

  • Antiviral Activity: A novel class of picornavirus inhibitors was discovered based on the imidazo[1,2-b]pyridazine nucleus.[15] SAR studies revealed that the nature of the linker between a phenyl group and the heterocyclic core significantly influences antiviral activity, with oxime linkers demonstrating high potency against human rhinovirus 14 (HRV-14).[15] Other derivatives have shown activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[16]

  • Antiparasitic Activity: The scaffold has been explored for its potential to treat parasitic infections. 3,6-Disubstituted imidazo[1,2-b]pyridazines have shown potent inhibition of Plasmodium falciparum kinases, highlighting their potential as antimalarial agents.[13] Furthermore, 3-nitroimidazo[1,2-b]pyridazine derivatives have demonstrated sub-nanomolar activity against Giardia lamblia, suggesting that the nitro group is crucial for this potent anti-giardial effect.[14] Derivatives have also been shown to decrease the parasite burden in mice with acute toxoplasmosis by targeting Toxoplasma gondii calcium-dependent protein kinase 1.[21]

Emerging Therapeutic Areas

The therapeutic potential of imidazo[1,2-b]pyridazines extends beyond oncology and infectious diseases.

  • Anti-inflammatory Effects: Certain substituted imidazo[1,2-b]pyridazines have been shown to inhibit pro-inflammatory enzymes such as COX-2 and inducible nitric oxide synthase (iNOS) in microglial cells, suggesting their potential in treating neuroinflammatory conditions.[4] The scaffold has also been investigated for the development of IL-17A inhibitors for treating autoimmune diseases like psoriasis and rheumatoid arthritis.[22]

  • Neuroprotective and CNS Activity: Derivatives of imidazo[1,2-b]pyridazine have been investigated for their effects on the central nervous system. For example, the derivative DM2 has been shown to exert antinociceptive effects and has potential as a neuroprotective agent.[17] The scaffold has also been explored for developing ligands for β-amyloid plaques, with potential applications in the diagnosis and treatment of Alzheimer's disease.[6] Additionally, potent and brain-penetrant GSK-3β inhibitors based on this scaffold have been developed, which have shown efficacy in a mouse model of Alzheimer's disease.[5]

  • Antimicrobial Activity: Various imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the broad antimicrobial potential of this scaffold.[1] For instance, derivatives bearing piperazine and morpholine moieties have shown potent in vitro activity against Mycobacterium tuberculosis.[1]

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with the diverse array of biological activities exhibited by its derivatives, ensures that it will remain a focal point of drug discovery research for the foreseeable future. The continued exploration of novel synthetic methodologies, particularly in the realm of asymmetric synthesis and late-stage functionalization, will undoubtedly unlock new avenues for the development of highly potent and selective therapeutic agents based on this remarkable heterocyclic system. As our understanding of the intricate structure-activity relationships continues to grow, the imidazo[1,2-b]pyridazine scaffold is poised to deliver the next generation of innovative medicines targeting a wide range of human diseases.

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Methodological & Application

Application Note: A Universal Protocol for Profiling the Kinase Inhibitory Activity of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting a range of human and protozoan kinases.[1][2] Compounds based on this heterocyclic system have shown promise in oncology and inflammatory diseases by targeting kinases such as Bruton's Tyrosine Kinase (BTK), Mps1 (TTK), and IKKβ.[2][3][4] This application note presents a detailed, robust, and universal protocol for determining the in vitro inhibitory activity of the novel compound 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine against any protein kinase of interest. We describe a luminescence-based assay that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced, a universal product of all kinase-catalyzed reactions. This method is highly sensitive, less susceptible to compound interference than fluorescence-based methods, and is ideal for generating reproducible IC₅₀ values for lead characterization and optimization.[5][6]

Introduction: The Scientific Rationale

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[5][7] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.[8] The imidazo[1,2-b]pyridazine scaffold has been identified as a versatile starting point for the synthesis of such inhibitors.[1][9][10]

Characterizing a novel compound like 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine requires a reliable method to quantify its effect on kinase activity. The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[8] This value is critical for assessing potency and guiding structure-activity relationship (SAR) studies.[10]

This guide provides a comprehensive protocol based on the ADP-Glo™ Kinase Assay , a universal platform suitable for virtually any kinase—including protein, lipid, and sugar kinases—and substrate combination.[6][11][12] The assay's principle relies on the direct quantification of ADP generated during the kinase reaction, making it a direct and robust measure of enzymatic activity.[13][14] Its high sensitivity allows for the use of low enzyme concentrations, and its luminescent readout minimizes interference from test compounds that can plague fluorescence-based assays.[5][6]

Principle of the Luminescence-Based Kinase Inhibition Assay

The assay is performed in a homogenous "add-mix-read" format, making it highly suitable for high-throughput screening (HTS).[12] The protocol involves two principal stages following the initial kinase reaction.

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor (8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine) are incubated together. The kinase catalyzes the transfer of the γ-phosphate from ATP to the substrate, producing ADP and a phosphorylated product. After this reaction reaches its endpoint, the first reagent is added to terminate the kinase reaction and, crucially, deplete all remaining unconsumed ATP.[14][15]

  • ADP Conversion & Luminescence Detection: The second reagent is then added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as the substrate for a thermostable luciferase, which catalyzes the oxidation of luciferin, producing a stable, "glow-type" luminescent signal.[11][14] The intensity of this light is directly proportional to the amount of ADP produced, and therefore directly proportional to the kinase activity.[13] In the presence of an effective inhibitor, kinase activity is reduced, less ADP is produced, and the luminescent signal is lower.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate Reaction Kinase-Catalyzed Phosphorylation Kinase->Reaction ATP ATP ATP->Reaction Inhibitor Test Inhibitor Inhibitor->Reaction Inhibition Products Phospho-Substrate + ADP + Unused ATP Reaction->Products Add_Reagent_A Add ADP-Glo™ Reagent Products->Add_Reagent_A Depletion Remaining ATP is depleted Add_Reagent_A->Depletion Add_Reagent_B Add Kinase Detection Reagent Depletion->Add_Reagent_B ADP_to_ATP ADP is converted to ATP Add_Reagent_B->ADP_to_ATP Luciferase Newly formed ATP drives Luciferase/Luciferin reaction ADP_to_ATP->Luciferase Signal Luminescent Signal Luciferase->Signal

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Materials and Methods

Equipment
  • Luminometer-capable microplate reader

  • Low-volume, white, opaque 96- or 384-well assay plates

  • Calibrated single- and multi-channel pipettes

  • Acoustic dispenser (optional, for low-volume HTS)

  • Plate shaker/orbital mixer

  • Standard laboratory consumables (reagent reservoirs, pipette tips, etc.)

Reagents and Buffers
  • Test Compound: 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

  • Enzyme: Purified, active protein kinase of interest.

  • Substrate: Appropriate protein or peptide substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate, high purity (e.g., Sigma-Aldrich Cat# A7699).

  • ADP: Adenosine 5'-diphosphate (for standard curve, optional).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega Corp., Cat# V9101 or similar).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade.

  • Kinase Assay Buffer (Example): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. Note: Optimal buffer conditions may vary by kinase and should be empirically determined.

Experimental Workflow and Detailed Protocol

The overall workflow is designed for efficiency and reproducibility, moving from reagent preparation to final data analysis.

Workflow Prep 1. Reagent Preparation (Compound, Kinase, ATP) Plate 2. Assay Plating (Serial Dilution of Inhibitor) Prep->Plate Incubate 3. Kinase Reaction (Initiate with ATP, Incubate) Plate->Incubate Stop 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop Detect 5. Develop Signal (Add Kinase Detection Reagent) Stop->Detect Read 6. Measure Luminescence Detect->Read Analyze 7. Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) Read->Analyze

Figure 2: High-level experimental workflow for IC₅₀ determination.

PART A: Reagent Preparation
  • Compound Stock Solution: Prepare a 10 mM stock solution of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in 100% DMSO. Aliquot and store at -20°C.

  • Kinase/Substrate Master Mix: Prepare a 2X working solution of the kinase and its substrate in Kinase Assay Buffer. The optimal concentrations must be determined empirically to ensure the reaction is within the linear range (typically 5-20% ATP-to-ADP conversion).[15]

  • ATP Solution: Prepare a 2X working solution of ATP in Kinase Assay Buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to accurately identify ATP-competitive inhibitors.[15]

  • Control Compounds: Prepare a known inhibitor for the target kinase (positive control) and a vehicle-only control (100% activity) using the same DMSO concentration as the test compound.

PART B: Kinase Inhibition Assay (IC₅₀ Determination in 384-well format)
  • Compound Dilution: Create a serial dilution series of the 10 mM compound stock. A common method is to perform a 1:3 dilution series across 10 points in 100% DMSO. This will generate the concentrations needed for the dose-response curve.

  • Plate Compound: Dispense 1 µL of each compound dilution into the appropriate wells of a 384-well plate. Also dispense 1 µL of DMSO into the "100% Activity" (High) control wells and 1 µL of a known saturating inhibitor into the "0% Activity" (Low) control wells.

  • Add Kinase/Substrate Mix: Add 10 µL of the 2X Kinase/Substrate Master Mix to all wells.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[15]

  • Initiate Kinase Reaction: Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 21 µL.

  • Incubation: Mix the plate gently for 1 minute. Incubate at room temperature for the desired reaction time (e.g., 60 minutes). This time should be optimized to ensure linear product formation.

ParameterFinal Concentration/VolumeNotes
Test CompoundVariable (e.g., 10 µM - 0.5 nM)10-point dose-response curve
DMSO< 1%Minimize solvent effects on kinase activity[5]
KinaseEnzyme-dependentTitrate for optimal signal window
SubstrateKₘ or higherEnsure substrate is not limiting
ATPKₘ (recommended)Critical for determining inhibitor mechanism
Final Reaction Volume 21 µL Per well in a 384-well plate

Table 1: Summary of final reaction components.

PART C: Luminescence Detection
  • Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute and incubate at room temperature for 40 minutes.[12]

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15]

  • Read Plate: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

  • Normalization: The raw luminescence data (Relative Light Units, RLU) must be normalized to percent inhibition using the high and low controls.

    • 100% Activity Control (High): Average RLU from DMSO-only wells.

    • 0% Activity Control (Low): Average RLU from wells with a known saturating inhibitor.

    The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - (RLU_sample - RLU_low) / (RLU_high - RLU_low))

  • IC₅₀ Curve Fitting: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (four-parameter logistic equation with a variable slope) to fit the data and determine the IC₅₀ value. Graphing software such as GraphPad Prism or Origin is recommended for this analysis.

  • Quality Control: For high-throughput applications, the quality and robustness of the assay can be assessed by calculating the Z'-factor from the high and low control wells. A Z'-factor > 0.5 is indicative of an excellent and reliable assay.[13]

Scientific Considerations and Troubleshooting

  • Compound Interference: While luminescence assays are less prone to interference than fluorescence assays, highly colored compounds can cause quenching. It is good practice to run a counterscreen where the compound is added after the stop reagent to check for direct effects on the detection chemistry.[5]

  • ATP Concentration: The measured IC₅₀ value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay. Reporting the ATP concentration relative to its Kₘ is critical for comparing results across different studies.

  • Enzyme Purity: The use of highly purified kinase preparations is essential. Contaminating kinases can lead to false-positive results or inaccurate potency measurements.[16]

  • Reaction Linearity: Always perform initial enzyme and time titrations to ensure the kinase reaction proceeds linearly over the chosen incubation period and that substrate depletion is minimal (<20%).[5]

Conclusion

This application note provides a universal and robust framework for the biochemical characterization of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine as a potential kinase inhibitor. By leveraging the sensitive and reliable ADP-Glo™ technology, researchers can generate high-quality, reproducible IC₅₀ data against any kinase of interest. This protocol serves as a critical first step in the drug discovery pipeline, enabling the potency assessment and selectivity profiling necessary to advance promising compounds from the imidazo[1,2-b]pyridazine class into further preclinical development.[8][17]

References

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • East Port Praha. Technologies to Study Kinases. [Link]

  • Toda, N., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Lin, H., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Bettayeb, K., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • DCReport.org. (2024). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Li, Y., et al. (2009). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • ICE Bioscience. FRET and TR-FRET Assays. [Link]

  • Beveridge, M., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • Aslan, M. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]

  • BellBrook Labs. (2024). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Wikipedia. Time-resolved fluorescence energy transfer. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Zhang, J., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Chou, K., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]

  • Okram, B., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Lead Sciences. 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. [Link]

  • Deslyper, G., et al. (2022). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). MDPI. [Link]

  • Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. PubMed. [Link]

  • Toda, N., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]

  • Paidi, S. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. PubMed. [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. Science of Synthesis. [Link]

Sources

Application Notes and Protocols for the Investigation of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive guide for the initial investigation of the novel compound 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in cancer cell line models. This document outlines the scientific rationale for its potential as an anti-cancer agent, based on the known activities of its core chemical scaffold, and provides detailed protocols for its characterization.

Introduction and Scientific Rationale

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Notably, this heterocyclic system is found in molecules developed as kinase inhibitors for oncological applications.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The clinical success of kinase inhibitors, such as Ponatinib, which also contains an imidazo[1,2-b]pyridazine core, underscores the therapeutic potential of this chemical class.[2]

While direct biological data for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is not yet extensively published, its structural features suggest it may function as an inhibitor of one or more protein kinases involved in cancer cell proliferation and survival. The bromine and chlorine substitutions may enhance binding affinity and selectivity, while the cyclopropyl group can influence metabolic stability and target engagement.

Therefore, the initial investigation of this compound should focus on elucidating its cytotoxic and apoptotic effects on various cancer cell lines and identifying its potential molecular targets within key cancer-related signaling pathways.

Proposed Mechanism of Action: A Kinase Inhibition Hypothesis

Based on the prevalence of the imidazo[1,2-b]pyridazine core in known kinase inhibitors, we propose a hypothetical mechanism of action whereby 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine inhibits a key signaling kinase (e.g., a receptor tyrosine kinase or a downstream effector kinase like MEK or ERK). This inhibition would disrupt the signaling cascade, leading to a downstream blockade of transcription factors responsible for cell cycle progression and survival, ultimately inducing apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Compound 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine Compound->MEK Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Workflows and Protocols

The following protocols provide a step-by-step guide for the initial characterization of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

Workflow for Initial Compound Characterization

G Start Start Cytotoxicity_Assay Cytotoxicity Assay (MTT/WST-1) Determine IC50 Start->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Confirm apoptotic cell death Cytotoxicity_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis Investigate signaling pathway modulation Apoptosis_Assay->Western_Blot End End Western_Blot->End

Sources

Application Note & Protocol: Chemoselective Suzuki-Miyaura Coupling for the C-8 Arylation of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged core in medicinal chemistry, appearing in numerous clinically significant molecules, including the FDA-approved kinase inhibitor ponatinib.[1] The targeted functionalization of this heterocyclic system is crucial for the development of new therapeutic agents. This application note provides a comprehensive, field-proven protocol for the chemoselective Suzuki-Miyaura cross-coupling of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. We detail a robust methodology that leverages the differential reactivity of aryl halides to selectively form a C-C bond at the C-8 position (C-Br) while preserving the C-6 chloro substituent for subsequent transformations. This guide explains the causal logic behind reagent selection, provides a detailed step-by-step protocol, and includes a troubleshooting guide for common challenges encountered in cross-coupling reactions with nitrogen-rich heterocycles.

Introduction: The Strategic Imperative for Selective Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used C(sp²)–C(sp²) bond-forming reactions in drug discovery, prized for its functional group tolerance, mild conditions, and the stability of its boronic acid reagents.[2][3] When applied to polyhalogenated heteroaromatic substrates, such as 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, the primary challenge becomes achieving site-selectivity.

The ability to selectively functionalize one halide in the presence of another is of profound strategic importance. It allows for a modular and convergent synthetic approach, where the remaining halide can be used as a handle for subsequent diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The protocol herein is designed to exploit the inherent reactivity difference between carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halide bond.[4] The bond dissociation energies (BDEs) for aryl halides follow the trend C-I < C-Br < C-Cl < C-F.[5] Consequently, the C-Br bond undergoes oxidative addition much more readily than the C-Cl bond, providing a strong thermodynamic and kinetic basis for the observed chemoselectivity.[5][6]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction. The fundamental steps are: 1) Oxidative Addition, 2) Transmetalation, and 3) Reductive Elimination.[4] The base plays a crucial role in activating the boronic acid for the transmetalation step.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd0->pd_complex ox_add ox_add Oxidative Addition pd_complex->pd0 Reductive Elimination pd_r_complex Ar-Pd(II)(R')L₂ pd_complex->pd_r_complex transmetal transmetal Transmetalation pd_r_complex->pd0 red_elim pd_r_complex->pd_complex Transmetalation product Ar-R' (Product) red_elim Reductive Elimination red_elim->product aryl_halide Ar-X (8-Bromo-6-chloro...) aryl_halide->ox_add boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetal Workflow setup 1. Reaction Setup (Flame-dried flask under N₂/Ar) reagents 2. Add Solids (Imidazopyridazine, Boronic Acid, Base) setup->reagents catalyst 3. Add Catalyst (PdCl₂(dppf)-CH₂Cl₂) reagents->catalyst solvent 4. Add Solvents (Dioxane, H₂O) catalyst->solvent degas 5. Degas Mixture (N₂/Ar sparging for 15 min) solvent->degas react 6. Heat Reaction (90 °C, monitor by TLC/LC-MS) degas->react workup 7. Aqueous Work-up (Cool, dilute with EtOAc, wash with H₂O/Brine) react->workup purify 8. Purification (Dry over Na₂SO₄, concentrate, column chromatography) workup->purify characterize 9. Characterization (NMR, LC-MS) purify->characterize

Caption: Experimental workflow from reaction setup to product characterization.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar and condenser, add 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.

  • Catalyst Addition: Briefly open the flask under a positive flow of inert gas and add the PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL) via syringe.

  • Degassing: With the needle of the gas line submerged in the solution, bubble nitrogen or argon through the reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Troubleshooting Common Issues

Even robust protocols can encounter issues. Below are common problems and evidence-based solutions. [8][9]

Issue Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Poor quality boronic acid (degraded). 3. Insufficient temperature or base activity. 1. Ensure meticulous degassing of solvents and maintenance of an inert atmosphere. 2. Use fresh, high-purity boronic acid or switch to a more stable pinacol ester. [8] 3. Increase temperature to 100 °C. Consider switching to a stronger base like K₃PO₄.
Dehalogenation of Starting Material 1. Presence of protic impurities or excess water. 2. Catalyst system promotes hydrodehalogenation. 1. Ensure anhydrous solvents are used where specified. Use the recommended solvent ratio. 2. Screen alternative ligands. Sometimes a less electron-rich ligand can mitigate this side reaction.
Homocoupling of Boronic Acid 1. Presence of residual Pd(II) or oxygen. 2. Reaction temperature is too high. 1. Ensure proper degassing and use of a Pd(0) source or pre-catalyst. [4] 2. Reduce the reaction temperature slightly and monitor for progress.

| Loss of Selectivity (Reaction at C-Cl) | 1. Reaction temperature is too high or reaction time is excessively long. 2. Catalyst/ligand system is too reactive. | 1. Reduce the temperature to 80-85 °C and monitor the reaction closely, stopping it as soon as the starting bromide is consumed. 2. Use a less reactive catalyst system, for example, by switching from a Buchwald ligand to PPh₃. [10]|

References

Sources

Application Notes and Protocols for In Vivo Evaluation of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and modulation of GABA-A receptors.[1][2][3] This guide will focus on a strategic approach to evaluating the anti-cancer potential of this compound, from initial pharmacokinetic profiling to efficacy assessment in established tumor models. The protocols provided herein are designed to ensure scientific rigor, reproducibility, and the generation of robust data packages for preclinical drug development.

Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a key structural motif in a number of clinically relevant molecules, most notably the multi-kinase inhibitor ponatinib.[2][4] This scaffold's versatility has led to its exploration in a variety of therapeutic areas, including oncology, inflammation, and neuroscience.[1][2] The specific substitutions on 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine suggest a compound designed for potency and selectivity, warranting a thorough preclinical evaluation to elucidate its therapeutic potential. While the precise molecular target of this novel compound is yet to be fully characterized, its structural alerts point towards potential kinase inhibitory activity or modulation of central nervous system receptors like the GABA-A receptor.[3][5]

This guide will proceed under the hypothesis that 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine possesses anti-neoplastic properties. The following sections will detail a logical, stepwise approach to its in vivo characterization.

Preclinical In Vivo Assessment Strategy

A successful in vivo evaluation of a novel compound requires a phased approach, beginning with understanding its behavior in a biological system and progressing to efficacy studies in relevant disease models.

Figure 1: A streamlined workflow for the in vivo preclinical assessment of a novel anti-cancer compound.

Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is critical for designing meaningful efficacy studies.

Rationale and Experimental Design

The initial PK study aims to determine key parameters such as bioavailability, half-life, and clearance. This information is crucial for establishing a dosing regimen that will maintain therapeutic concentrations of the compound in subsequent efficacy studies. The MTD study is then conducted to identify the highest dose that can be administered without causing unacceptable toxicity.

Protocol: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine following a single oral and intravenous administration.

Materials:

  • 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

  • Vehicle for formulation (e.g., 0.5% methylcellulose in water)

  • 6-8 week old female BALB/c mice

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least 7 days prior to the study.

  • Dosing:

    • Oral (PO) Group (n=3): Administer a single dose of the compound (e.g., 10 mg/kg) via oral gavage. The maximum dosing volume for mice is typically 10 ml/kg.[6][7]

    • Intravenous (IV) Group (n=3): Administer a single dose of the compound (e.g., 1 mg/kg) via tail vein injection.

  • Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from PO and IV data)
Table 1: Key pharmacokinetic parameters to be determined.

Efficacy Evaluation in Human Tumor Xenograft Models

Once the PK profile and a safe dose range have been established, the anti-tumor efficacy of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine can be evaluated in relevant cancer models. Human tumor xenografts, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.[8][9][10]

Rationale and Model Selection

The choice of the cancer cell line for the xenograft model should ideally be informed by in vitro screening data that suggests sensitivity to the compound. The model should be well-characterized and have a predictable growth rate. Both subcutaneous and orthotopic models can be considered. Subcutaneous models are technically simpler and allow for easy monitoring of tumor growth, while orthotopic models may better recapitulate the tumor microenvironment.[10]

Sources

Application Notes and Protocols for Developing Assays for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Motif

The imidazo[1,2-b]pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of a wide range of protein kinases.[1][2][3][4][5] Its unique structural and electronic properties allow for the development of potent and selective inhibitors for various kinase targets implicated in diseases such as cancer and inflammatory disorders.[2][3][4] Derivatives of this scaffold have been successfully developed as inhibitors of kinases including Bruton's Tyrosine Kinase (BTK), Tyrosine Kinase 2 (Tyk2), Monopolar spindle 1 (Mps1), and Pim kinases.[1][2][3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust assay cascade to characterize the activity of a novel compound, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. The proposed workflow is designed to first establish the biochemical potency of the compound, then confirm its engagement with the intended target in a cellular context, and finally, to assess its functional consequences on cellular pathways. Adherence to these protocols will ensure the generation of high-quality, reproducible data crucial for advancing a compound through the drug discovery pipeline.

Part 1: Foundational Biochemical Potency Assessment

The initial step in characterizing a potential kinase inhibitor is to determine its potency against the purified target enzyme. This is typically achieved by measuring the concentration of the compound required to inhibit 50% of the kinase activity (the IC50 value). Here, we describe two widely used and robust methods for this purpose: a luminescence-based ATP depletion assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

Principle of the Assay: This homogeneous "glow-type" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution.[6][7][8] A proprietary thermostable luciferase enzyme utilizes the remaining ATP to generate a stable luminescent signal that is inversely proportional to kinase activity.[6][7] This method is broadly applicable to virtually any kinase and substrate combination.[7][8]

Experimental Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in 100% DMSO.

    • Perform serial dilutions of the compound in DMSO to create a concentration range suitable for IC50 determination (e.g., 11-point, 3-fold serial dilution).

  • Kinase Reaction Setup (384-well plate format):

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • In each well of a white, opaque 384-well plate, add:

      • 1 µL of serially diluted compound or DMSO (for control wells).

      • 2 µL of the target kinase in kinase reaction buffer.

      • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (pre-determined optimal concentrations) in kinase reaction buffer.

    • Incubate the plate at 30°C for 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 5 µL of Kinase-Glo® Reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

Data Analysis: The luminescent signal is inversely proportional to kinase activity. The data should be normalized to high (no enzyme) and low (DMSO vehicle) controls. The IC50 value is determined by fitting the normalized data to a four-parameter logistic (sigmoidal dose-response) curve.

Workflow for Luminescence-Based Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Add_Cmpd Add Compound/DMSO to Plate Compound_Prep->Add_Cmpd Kinase_Prep Prepare Kinase Solution Add_Kinase Add Kinase & Incubate Kinase_Prep->Add_Kinase Sub_ATP_Prep Prepare Substrate/ATP Mix Start_Rxn Add Substrate/ATP & Incubate Sub_ATP_Prep->Start_Rxn Add_Cmpd->Add_Kinase Add_Kinase->Start_Rxn Add_KG_Reagent Add Kinase-Glo® Reagent Start_Rxn->Add_KG_Reagent Incubate_Detect Incubate & Measure Luminescence Add_KG_Reagent->Incubate_Detect Data_Analysis Normalize Data & Calculate IC50 Incubate_Detect->Data_Analysis

Caption: Workflow for determining IC50 using a luminescence-based kinase assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Principle of the Assay: TR-FRET is a robust, homogeneous assay format that combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[9] This technique uses a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) and a suitable acceptor fluorophore.[10][11] In a kinase assay, one of the components (e.g., an anti-phospho-substrate antibody) is labeled with the donor, and the other (e.g., the substrate) is labeled with the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The resulting signal is proportional to kinase activity. The time-resolved detection minimizes background fluorescence, leading to high sensitivity and a good signal-to-noise ratio.[9][10]

Experimental Protocol:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine as described in section 1.1.

    • Prepare kinase, substrate (often a biotinylated peptide), and ATP solutions in an appropriate kinase reaction buffer.

  • Kinase Reaction (384-well plate format):

    • In a low-volume, black 384-well plate, add:

      • 1 µL of serially diluted compound or DMSO.

      • 2 µL of the target kinase.

      • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60-120 minutes.

  • Detection:

    • Prepare a detection mixture containing a Europium-labeled anti-phospho-substrate antibody and a Streptavidin-conjugated acceptor (e.g., XL665 or d2).

    • Stop the kinase reaction by adding 5 µL of the detection mixture (which should also contain EDTA to chelate Mg²⁺ and stop the enzymatic reaction).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.

Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission. This ratiometric measurement corrects for well-to-well variations.[10] The ratio is directly proportional to kinase activity. Calculate IC50 values by fitting the normalized data to a sigmoidal dose-response curve.

Part 2: Cellular Target Engagement Confirmation

Demonstrating that a compound binds to its intended target within a living cell is a critical step to validate its mechanism of action and to bridge the gap between biochemical potency and cellular function.[12] The NanoBRET® Target Engagement assay is an ideal technology for this purpose.

NanoBRET® Target Engagement Intracellular Kinase Assay

Principle of the Assay: This assay measures compound binding to a specific protein target in intact cells.[13] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is expressed in cells as a fusion with the bright, small NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells, acting as the energy acceptor.[14][15] When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. A test compound that also binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[13] This allows for the quantitative measurement of compound affinity for the target in a physiological context.[15]

Experimental Protocol:

  • Cell Preparation and Transfection:

    • Seed HEK293 cells (or another suitable cell line) in a white, tissue culture-treated 96-well plate.

    • Prepare a transfection mix containing the plasmid DNA encoding the NanoLuc®-kinase fusion protein and a transfection reagent (e.g., FuGENE® HD).

    • Add the transfection mix to the cells and incubate for 24 hours to allow for protein expression.

  • Assay Setup:

    • Prepare serial dilutions of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in Opti-MEM® I Reduced Serum Medium.

    • Remove the culture medium from the cells.

    • Add the diluted compound to the cells.

    • Immediately add the NanoBRET® tracer (at a pre-determined optimal concentration) to all wells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Prepare the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture in Opti-MEM®.

    • Add this detection reagent to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).

Data Analysis: Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission. Normalize the BRET ratios to the vehicle (DMSO) control. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined by fitting the normalized data to a sigmoidal dose-response curve.

Principle of NanoBRET Target Engagement Assay

cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor NL_Kinase NanoLuc-Kinase (Donor) Tracer Fluorescent Tracer (Acceptor) NL_Kinase->Tracer Binding BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer NL_Kinase2 NanoLuc-Kinase (Donor) Inhibitor Test Compound (Inhibitor) NL_Kinase2->Inhibitor Binding No_BRET Low BRET Signal Inhibitor->No_BRET No Energy Transfer Tracer2 Fluorescent Tracer (Acceptor)

Caption: Competitive displacement of a fluorescent tracer in the NanoBRET assay.

Part 3: Assessment of Cellular Functional Activity

After confirming target engagement, the next logical step is to assess whether this binding event translates into a functional cellular response. This involves measuring the inhibition of downstream signaling events and the ultimate phenotypic outcome, such as the inhibition of cell proliferation.

Cellular Phosphorylation Assay (e.g., TR-FRET)

Principle of the Assay: Many kinases function within signaling cascades, and their activity can be monitored by measuring the phosphorylation of a downstream substrate protein.[16] Homogeneous TR-FRET immunoassays can be used to quantify the level of a specific phosphorylated protein in cell lysates.[16] The assay uses two antibodies that recognize different epitopes on the substrate protein: one antibody detects the total protein and is labeled with an acceptor fluorophore, while the other is specific for the phosphorylated form of the protein and is labeled with a donor fluorophore. Inhibition of the upstream kinase will lead to a decrease in substrate phosphorylation, resulting in a reduced TR-FRET signal.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., a cancer cell line where the target kinase is known to be active) in a 96-well plate and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours, if necessary, to reduce basal signaling.

    • Pre-treat the cells with serial dilutions of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or agonist to activate the signaling pathway of interest (if required).

    • Incubate for a pre-determined optimal time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Remove the medium and add a lysis buffer containing proteases and phosphatases inhibitors.

    • Incubate on ice or a shaker for 10-20 minutes.

  • Detection:

    • Transfer the cell lysates to a low-volume, white 384-well plate.

    • Add the TR-FRET antibody pair (donor-labeled anti-phospho-protein and acceptor-labeled anti-total-protein).

    • Incubate for 2-4 hours at room temperature.

    • Read the plate on a TR-FRET compatible reader.

Data Analysis: Calculate the TR-FRET ratio and normalize the data to the stimulated (vehicle control) and unstimulated controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation/Viability Assay

Principle of the Assay: A key desired outcome for many kinase inhibitors, particularly in oncology, is the inhibition of cancer cell proliferation.[1] There are numerous methods to assess cell viability and proliferation. A common and straightforward method relies on the measurement of cellular ATP levels, as ATP is a key indicator of metabolically active cells. A decrease in cell proliferation or the induction of cell death leads to a rapid drop in cellular ATP. This can be quantified using a luminescent assay format similar to the Kinase-Glo® assay.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed a relevant cancer cell line in a 96-well, clear-bottom white plate at a pre-determined optimal density.

    • Allow the cells to attach and resume growth for 24 hours.

    • Add serial dilutions of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine to the cells.

    • Incubate for 72 hours (or a suitable duration to observe anti-proliferative effects).

  • Signal Detection:

    • Equilibrate the plate and the detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to room temperature.

    • Add the detection reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Normalize the data to the vehicle (DMSO) treated cells. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a sigmoidal dose-response curve.

Part 4: Assay Validation and Data Interpretation

Assay Validation: For any assay to yield trustworthy data, it must be properly validated.[17][18] Key validation parameters include:

  • Robustness: The assay should be insensitive to small variations in experimental parameters.

  • Reproducibility: The assay should yield similar results when repeated on different days by different operators.[17]

  • Specificity: The signal should be specifically generated by the biological activity of interest.

  • Linearity and Range: The signal should be linear over a defined range of analyte concentrations.

  • Accuracy and Precision: The assay should provide results that are close to the true value and show low variability between replicates.[17][18]

A common metric for evaluating the quality of a high-throughput screening assay is the Z'-factor. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay.

Interpreting the Data Cascade:

The tiered assay approach provides a comprehensive profile of the compound's activity:

Assay TypeParameter MeasuredInterpretation
Biochemical Kinase Assay IC50 (Potency)Intrinsic inhibitory activity of the compound against the purified enzyme.
NanoBRET Target Engagement IC50 (Affinity)Confirmation of target binding in a live cell environment; provides insight into cell permeability.
Cellular Phospho-Assay IC50 (Functional)Demonstrates inhibition of the kinase's signaling activity within the cell.
Cell Proliferation Assay GI50/IC50 (Phenotypic)Overall effect on cell growth and viability, the desired therapeutic outcome.

A successful kinase inhibitor candidate will typically show a strong correlation across this cascade, with biochemical potency translating into cellular target engagement, pathway inhibition, and ultimately, an anti-proliferative effect. Discrepancies between these values can provide valuable insights into factors such as cell permeability, off-target effects, or the role of the target kinase in the chosen cell line.

References

  • ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • DCReport.org. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • PubMed. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]

  • AACR Journals. Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • National Institutes of Health. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]

  • ICE Bioscience. FRET and TR-FRET Assays. [Link]

  • PubMed. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • PubMed. Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. [Link]

  • Wikipedia. Time-resolved fluorescence energy transfer. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • National Institutes of Health. A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Quality by Design Consulting. Assay Development and Method Validation Essentials. [Link]

  • National Institutes of Health. Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC. [Link]

  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • PeploBio. The Role of Assay Development and Validation in Drug Discovery. [Link]

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Application Notes and Protocols: 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine as a Putative Kinase Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of biological activities.[1][2] This class of heterocyclic compounds has shown significant promise, particularly as inhibitors of various protein kinases, which are critical regulators of cellular processes.[3][4][5][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of drug discovery.[3]

This document provides detailed application notes and protocols for the use of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine , a specific derivative of this class. While detailed public data on this exact molecule is limited, its structural features strongly suggest its potential as a kinase inhibitor. The protocols and insights provided herein are based on the established activities of structurally related imidazo[1,2-b]pyridazine derivatives and are intended to serve as a comprehensive guide for researchers investigating its potential as a chemical probe.

Chemical Structure and Properties

PropertyValue
IUPAC Name 8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
CAS Number 1298031-95-4[7]
Molecular Formula C9H7BrClN3[7]
Molecular Weight 272.53 g/mol
Appearance White to off-white powder[7]
Purity ≥97%
Storage Store in a cool, dry place, inert atmosphere, 2-8°C[8]

Putative Biological Activity and Mechanism of Action

Based on extensive research into the imidazo[1,2-b]pyridazine core, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is hypothesized to function as an ATP-competitive kinase inhibitor. The fused bicyclic system mimics the purine core of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The substituents on the imidazo[1,2-b]pyridazine ring system are crucial for determining the potency and selectivity of the inhibitor for specific kinases.[3]

The 2-cyclopropyl group, in particular, may confer selectivity for certain kinases by interacting with specific hydrophobic pockets within the ATP-binding site.[3] The 6-chloro and 8-bromo substitutions can influence the electronic properties of the heterocyclic system and provide vectors for further chemical modification.[1]

Given the known targets of related compounds, potential kinase targets for this probe could include, but are not limited to:

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs)[3]

  • Monopolar spindle 1 (Mps1/TTK) kinase[4][9]

  • Tyrosine kinase 2 (Tyk2)[5]

  • Bruton's tyrosine kinase (BTK)[6]

The following diagram illustrates the general mechanism of action for an ATP-competitive kinase inhibitor.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Chemical Probe Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP Releases ATP ATP ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Kinase_Inhibited Kinase_Inhibited No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Chemical_Probe 8-Bromo-6-chloro-2- cyclopropylimidazo[1,2-b]pyridazine Chemical_Probe->Kinase_Inhibited Competitively binds to ATP pocket

Caption: General mechanism of ATP-competitive kinase inhibition.

Experimental Protocols

The following protocols are provided as a starting point for the characterization and utilization of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine as a chemical probe. Optimization may be required for specific cell lines or experimental systems.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of the compound against a purified kinase of interest.

Materials:

  • 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

  • Dimethyl sulfoxide (DMSO)

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Assay Plate Preparation: Add a small volume of the diluted compound solutions to the wells of a microplate. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the purified kinase and its substrate in the appropriate kinase assay buffer.

    • Add the kinase reaction mixture to the wells of the microplate.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Detection: Stop the kinase reaction and measure the remaining ATP or the generated ADP using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

G Start Start Prepare_Stock Prepare 10 mM stock in DMSO Start->Prepare_Stock Serial_Dilute Perform serial dilutions Prepare_Stock->Serial_Dilute Plate_Compound Add compound to microplate wells Serial_Dilute->Plate_Compound Add_Kinase_Mix Add kinase mix to wells Plate_Compound->Add_Kinase_Mix Prepare_Kinase_Mix Prepare kinase and substrate mixture Prepare_Kinase_Mix->Add_Kinase_Mix Initiate_Reaction Add ATP to initiate reaction Add_Kinase_Mix->Initiate_Reaction Incubate Incubate at optimal temperature Initiate_Reaction->Incubate Stop_and_Detect Stop reaction and add detection reagent Incubate->Stop_and_Detect Read_Plate Read plate on microplate reader Stop_and_Detect->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol is designed to assess the ability of the compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

  • Cell line of interest

  • Cell culture medium and supplements

  • Stimulant (if required to activate the kinase pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine for a predetermined time (e.g., 1-4 hours). Include a DMSO vehicle control.

  • Pathway Stimulation: If necessary, stimulate the cells with an appropriate agonist to activate the kinase of interest for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Data Interpretation and Best Practices

  • Solubility: Ensure that the compound is fully dissolved in DMSO before adding it to aqueous buffers or cell culture medium to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent effects.

  • Selectivity Profiling: To establish the utility of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine as a selective chemical probe, it is crucial to test its activity against a panel of kinases. A broad kinase screen will help identify its primary target(s) and any potential off-target effects.

  • Cellular Potency: The cellular potency (e.g., IC50 in a cell-based assay) may differ from the biochemical potency due to factors such as cell permeability, efflux, and metabolic stability.

  • Negative Control: The use of a structurally similar but inactive analog (if available) can be a powerful tool to control for off-target effects not related to the inhibition of the primary target kinase.

References

  • Cardiff University. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA.
  • ACS Publications. (n.d.). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
  • Figshare. (n.d.). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.
  • ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.).
  • MySkinRecipes. (n.d.). 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine.
  • Guidechem. (n.d.). 8-Bromo-6-chloro-2-cyclopropylimidazo-[1,2-b]pyridazine CAS NO.1298031-95-4.
  • National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Abovchem. (n.d.). 8-bromo-6-chloroimidazo[1,2-b]pyridazine - CAS:933190-51-3.
  • Lead Sciences. (n.d.). 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine.
  • ChemSrc. (n.d.). 8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.
  • MDPI. (n.d.).
  • Alfa Chemical. (n.d.). China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers Factory Suppliers.
  • Smolecule. (n.d.). 8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine.
  • ChemicalBook. (n.d.). 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • Chemrio. (n.d.). 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE.
  • ResearchGate. (2023).
  • ResearchGate. (2021).
  • MDPI. (n.d.). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine).
  • Thieme. (n.d.). Product Class 8: Pyridazines.
  • BLDpharm. (n.d.). 1177415-91-6|8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid.

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Protocol for the Comprehensive Solubility Assessment of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery & Development Professionals

Abstract

Aqueous solubility is a critical physicochemical parameter that dictates the developability of a small molecule therapeutic.[1] Poor solubility can severely compromise data quality in biological assays, leading to inaccurate structure-activity relationships (SAR), and is a primary cause of poor oral bioavailability, which can terminate an otherwise promising drug candidate's journey.[2][3][4] This application note presents a comprehensive, two-tiered strategy for assessing the aqueous solubility of the novel heterocyclic compound, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. We provide detailed, validated protocols for determining both its kinetic solubility for high-throughput screening applications and its thermodynamic (equilibrium) solubility across a physiologically relevant pH range, which is considered the "gold standard" for lead optimization and pre-formulation.[5] The methodologies herein are designed to be self-validating and are grounded in authoritative principles, including the International Council for Harmonisation (ICH) M9 guidelines, to ensure regulatory relevance and scientific rigor.[6]

Introduction: The Dichotomy of Solubility in Drug Discovery

The term "solubility" is often used loosely, yet in drug discovery, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.

  • Kinetic Solubility is a measure of how quickly a compound precipitates out of a solution after being introduced from a concentrated organic stock (typically dimethyl sulfoxide, DMSO).[2] This measurement is paramount in early discovery, as it mimics the conditions of most high-throughput in vitro biological assays where compounds are diluted from DMSO into aqueous buffers.[7] A low kinetic solubility can lead to compound precipitation in the assay well, causing underestimated potency and unreliable data.[8]

  • Thermodynamic (or Equilibrium) Solubility is the true saturation concentration of a compound in a specific solvent system once equilibrium has been established between the dissolved and undissolved (solid) states.[5] This value is fundamental for lead optimization, pre-formulation activities, and for classifying a drug substance according to the Biopharmaceutics Classification System (BCS).[4][9]

This guide provides robust protocols for both measurements, enabling researchers to generate a complete solubility profile for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, ensuring data integrity from initial screening to late-stage development.

Prerequisite: Compound Identity, Purity, and Form

The integrity of any solubility assessment hinges on the quality of the starting material. Before commencing any protocol, it is imperative to verify the identity and purity of the test compound.

Causality: Impurities can significantly alter solubility measurements. Furthermore, the solid-state form of the compound (amorphous vs. crystalline) can have a profound impact on its measured solubility, with amorphous forms often exhibiting higher, but potentially less stable, solubility.[8][10]

Protocol 2.1: Material Validation

  • Identity Confirmation: Verify the molecular weight of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (Expected MW: 314.59 g/mol ) using Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Purity Assessment: Determine the purity using High-Performance Liquid Chromatography (HPLC) with UV detection. A purity level of ≥95% is strongly recommended.[11]

  • Structure Verification: Confirm the chemical structure using ¹H NMR spectroscopy.[12]

  • Solid-State Awareness: Be aware of the compound's history. If it has been rapidly precipitated, it may be amorphous. While not mandatory for early screening, techniques like X-Ray Powder Diffraction (XRPD) are invaluable for characterizing the solid form during later development stages.

Kinetic Solubility Protocol for High-Throughput Assessment

This protocol is designed for the rapid assessment of solubility under conditions that mimic typical in vitro screening assays. The "shake-flask" method, adapted for a 96-well plate format, is followed by HPLC-UV quantification for precision.[13][14]

Workflow for Kinetic Solubility Assessment

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 10 mM Stock in 100% DMSO B Add DMSO Stock to Aqueous Buffer (PBS, pH 7.4) A->B 1:50 Dilution (2% final DMSO) C Incubate & Shake (2 hours @ 25°C) B->C D Separate Precipitate (Filtration/Centrifugation) C->D E Quantify Supernatant via HPLC-UV D->E F Calculate Kinetic Solubility (µM or µg/mL) E->F

Caption: High-level workflow for determining kinetic solubility.

Protocol 3.1: Step-by-Step Kinetic Solubility Measurement

  • Stock Solution: Prepare a 10 mM stock solution of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in 100% DMSO.

  • Assay Plate Preparation: To wells of a 96-well plate, add 196 µL of Phosphate-Buffered Saline (PBS), pH 7.4.

  • Compound Addition: Add 4 µL of the 10 mM DMSO stock to the PBS-containing wells to achieve a final concentration of 200 µM with 2% DMSO.[1] Prepare in triplicate.

  • Incubation: Seal the plate and place it on an orbital shaker at room temperature (approx. 25°C) for 2 hours.[13]

  • Precipitate Removal: Transfer the contents to a 96-well filter plate (e.g., Millipore MultiScreen Solubility filter plates) and filter into a clean collection plate via vacuum or centrifugation.[1][13]

  • Quantification: Analyze the filtrate using a validated HPLC-UV method (see Section 5).

  • Calculation: Construct a calibration curve using standards prepared in a 2% DMSO/PBS mixture. Calculate the concentration of the compound in the filtrate, which represents its kinetic solubility.

ParameterConditionRationale
Solvent 100% DMSOStandard for solubilizing diverse compounds in discovery.[14]
Aqueous Medium PBS, pH 7.4Mimics physiological pH for many biological assays.[1]
Final DMSO % 2%A common final concentration in HTS; higher levels can impact assays.[1]
Incubation Time 2 hoursSufficient time for rapid precipitation to occur.[13]
Temperature 25°C (Room Temp)Reflects standard laboratory conditions for in vitro assays.
Quantification HPLC-UVProvides high precision and specificity compared to direct UV.[11]

Thermodynamic Solubility Protocol for Pre-formulation

This protocol determines the equilibrium solubility and is essential for understanding a compound's behavior in the gastrointestinal tract. The methodology is aligned with ICH M9 guidelines for BCS classification.[6][15]

Workflow for Thermodynamic Solubility Assessment

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Add Excess Solid Compound to Buffer Vials B Incubate & Agitate (24-48 hours @ 37°C) A->B C Check for Equilibrium (e.g., sample at 24h & 48h) B->C D Filter Sample to Remove Undissolved Solid C->D E Measure Final pH of Filtrate D->E F Quantify via HPLC-UV D->F G Report Equilibrium Solubility (mg/mL or µM) F->G

Caption: Workflow for determining pH-dependent thermodynamic solubility.

Protocol 4.1: Step-by-Step Thermodynamic Solubility (Shake-Flask Method)

  • Buffer Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8 using compendial recipes.[9]

  • Compound Addition: Add an excess of solid 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine to vials containing each buffer (e.g., 2-5 mg of compound per 1 mL of buffer). The solid should be clearly visible.

  • Incubation: Seal the vials and place them in a shaking incubator or on a vial roller system at 37 ± 1°C for at least 24 hours to allow the system to reach equilibrium.[4][16]

  • Equilibrium Confirmation (Trustworthiness Step): To ensure equilibrium has been reached, take samples at two time points (e.g., 24 and 48 hours). If the measured concentrations are consistent, equilibrium is confirmed.[9]

  • Sample Processing: Withdraw a sample and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • pH Verification (Trustworthiness Step): Measure the pH of the filtrate to confirm that the buffer maintained the target pH throughout the experiment.[6]

  • Quantification: Dilute the filtrate as needed and analyze using a validated HPLC-UV method (see Section 5).

  • Calculation: Use a calibration curve to determine the concentration of the compound in the filtrate. This value is the thermodynamic solubility at that specific pH.

Data Presentation: pH-Dependent Thermodynamic Solubility

pH of Buffer Incubation Temp. Measured Solubility (µg/mL) Final pH of Filtrate
1.2 37°C [Insert Result] [Insert Result]
4.5 37°C [Insert Result] [Insert Result]

| 6.8 | 37°C | [Insert Result] | [Insert Result] |

Analytical Method: HPLC-UV for Quantification

A robust and validated analytical method is crucial for accurate solubility determination. HPLC with UV detection is well-suited for quantifying aromatic heterocyclic compounds like imidazo[1,2-b]pyridazines.[11]

Protocol 5.1: Recommended HPLC-UV Starting Conditions

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV Diode Array Detector (scan 220-400 nm, quantify at λmax)

| Column Temp. | 30°C |

Causality: This reverse-phase method provides excellent separation for many small molecules. The acidic modifier helps to produce sharp peak shapes. A diode array detector allows for the determination of the optimal wavelength (λmax) for quantification and can also assist in peak purity assessment.

Summary

This application note details a dual-protocol approach for a comprehensive solubility assessment of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. By determining both kinetic and thermodynamic solubility, researchers can generate high-quality, reliable data to support critical decisions throughout the drug discovery and development pipeline. The kinetic assay provides rapid feedback for compound selection and SAR optimization, while the thermodynamically rigorous, pH-dependent assay provides the definitive data required for formulation and regulatory considerations.

FeatureKinetic Solubility AssayThermodynamic Solubility Assay
Purpose Early discovery, HTS, rank-ordering[2]Lead optimization, pre-formulation, BCS[4]
Starting Material Compound in DMSO stockExcess solid compound
Incubation Time Short (e.g., 1-2 hours)[13]Long (≥24 hours)[4]
Key Output Apparent solubility upon precipitationTrue equilibrium saturation concentration[5]
Throughput HighLow to Medium

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available at: [Link]

  • Wen, H., & Morris, K. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available at: [Link]

  • Pardhi, D. M., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available at: [Link]

  • Ortiz, M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [Link]

  • Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Available at: [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available at: [Link]

  • International Council for Harmonisation (ICH). (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available at: [Link]

  • Saal, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available at: [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis and Derivatization of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including the FDA-approved kinase inhibitor Ponatinib.[1][2] Its rigid, planar structure and tunable electronic properties make it an ideal framework for developing targeted therapeutics. This guide provides a comprehensive, research-level overview of a proposed synthetic strategy for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine , a versatile intermediate designed for extensive derivatization in drug discovery programs. We will detail a robust retrosynthetic analysis, provide step-by-step protocols for key intermediates, and explore methods for selective functionalization utilizing modern cross-coupling chemistry.

Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine system has garnered significant attention in medicinal chemistry due to its diverse biological activities, which include potent kinase inhibition, antiviral, and anti-inflammatory properties.[1][3] The target molecule, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, is strategically designed with three key features:

  • 2-Cyclopropyl Group: This small, strained ring can enhance metabolic stability and binding affinity by introducing a favorable conformational constraint.

  • 6-Chloro Substituent: A common feature in many imidazo[1,2-b]pyridazine-based drugs, this position is crucial for modulating activity and can serve as a secondary site for nucleophilic aromatic substitution or cross-coupling.

  • 8-Bromo Substituent: This is the primary handle for diversification. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization.[4]

This guide presents a plausible and robust synthetic pathway, grounded in established chemical principles and adapted from peer-reviewed literature, to empower researchers in their synthesis campaigns.

Retrosynthetic Analysis and Strategy

The most reliable and convergent approach to the imidazo[1,2-b]pyridazine core involves the cyclocondensation of a substituted 3-aminopyridazine with an α-haloketone.[3][5][6] Our retrosynthetic analysis breaks down the target molecule into two key, synthetically accessible intermediates: 3-amino-5-bromo-6-chloropyridazine (3) and 2-bromo-1-cyclopropylethanone (5) .

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediates

This section provides detailed, field-proven protocols for the synthesis of the two crucial precursors identified in the retrosynthetic analysis.

3.1 Protocol: Synthesis of 2-Bromo-1-cyclopropylethanone (5)

The preparation of this α-bromoketone is achieved through the acid-catalyzed α-bromination of commercially available cyclopropyl methyl ketone. The reaction proceeds via an enol intermediate, with the acid catalyst accelerating the tautomerization.[7][8][9]

Reaction Scheme:

(4) Cyclopropyl methyl ketone → (5) 2-Bromo-1-cyclopropylethanone

Materials & Reagents:

ReagentM.W.AmountMoles
Cyclopropyl methyl ketone (4)84.1218.5 g (20.7 mL)220 mmol
Bromine (Br₂)159.8135.1 g (11.3 mL)220 mmol
Methanol (MeOH)32.04100 mL-
Diethyl Ether-As needed-
Saturated NaHCO₃ solution-As needed-
Anhydrous Na₂SO₄-As needed-

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add cyclopropyl methyl ketone (4) and methanol (100 mL).

  • Cooling: Cool the solution to -5 °C using an ice-salt bath.

  • Bromination: Add bromine dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at -5 °C to 0 °C for 2 hours. The disappearance of the bromine color indicates the reaction is progressing.

  • Quenching: Slowly add 50 mL of cold water to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Transfer the mixture to a separatory funnel, add 150 mL of water, and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (until effervescence ceases) and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product (5) as a light yellow oil.[10] The product is often used in the next step without further purification.

Expected Yield: ~95-99%

Characterization (¹H NMR, CDCl₃): δ 4.02 (s, 2H, -CH₂Br), 2.08-2.20 (m, 1H, -CH-), 1.03-1.16 (m, 2H, cyclopropyl-CH₂), 0.91-1.02 (m, 2H, cyclopropyl-CH₂).[10]

3.2 Proposed Protocol: Synthesis of 3-Amino-5-bromo-6-chloropyridazine (3)

This synthesis is a two-step process starting from 3,6-dichloropyridazine (1). The first step is a nucleophilic aromatic substitution to install the amino group, followed by electrophilic bromination.

Reaction Scheme:

(1) 3,6-Dichloropyridazine → (2) 3-Amino-6-chloropyridazine → (3) 3-Amino-5-bromo-6-chloropyridazine

Step A: Synthesis of 3-Amino-6-chloropyridazine (2)

  • Reaction Setup: In a sealed pressure vessel, combine 3,6-dichloropyridazine (1) (14.9 g, 100 mmol) with 100 mL of aqueous ammonia (28-30%).

  • Heating: Heat the vessel to 130-140 °C for 12-18 hours. Caution: This reaction generates high pressure. Use an appropriately rated vessel and a blast shield.

  • Work-up: After cooling to room temperature, collect the precipitated solid by filtration. Wash the solid with cold water and dry under vacuum to afford 3-amino-6-chloropyridazine (2).

Step B: Bromination of 3-Amino-6-chloropyridazine (2)

Scientific Rationale: The direct bromination of 3-amino-6-chloropyridazine has been reported to yield the 4-bromo isomer.[11][12] However, altering reaction conditions (e.g., solvent, temperature, brominating agent) can sometimes influence the regioselectivity of electrophilic aromatic substitution on heterocyclic systems. The protocol below is a proposed adaptation aimed at favoring the 5-bromo isomer, though experimental verification of the product's regiochemistry via 2D NMR (NOESY/ROESY) is essential.

  • Reaction Setup: To a 500 mL flask, add 3-amino-6-chloropyridazine (2) (7.8 g, 60 mmol) and sodium bicarbonate (10.2 g, 122 mmol) to 120 mL of methanol.

  • Bromination: Cool the suspension to 0 °C and add bromine (9.6 g, 3.1 mL, 60 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Filter the reaction mixture. To the filtrate, add 500 mL of water and extract with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired 3-amino-5-bromo-6-chloropyridazine (3).

Core Synthesis: Formation of the Imidazo[1,2-b]pyridazine Scaffold

This is the key cyclocondensation step that constructs the final heterocyclic core. The reaction involves initial alkylation of the N1 nitrogen of the pyridazine ring by the α-bromoketone, followed by an intramolecular cyclization and dehydration.[3]

Reaction Scheme:

(3) 3-Amino-5-bromo-6-chloropyridazine + (5) 2-Bromo-1-cyclopropylethanone → Target Compound

Materials & Reagents:

ReagentM.W.AmountMoles
3-Amino-5-bromo-6-chloropyridazine (3)208.410.4 g50 mmol
2-Bromo-1-cyclopropylethanone (5)163.08.9 g55 mmol
Sodium Bicarbonate (NaHCO₃)84.016.3 g75 mmol
Ethanol or Acetonitrile-250 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 3-amino-5-bromo-6-chloropyridazine (3) and sodium bicarbonate in 250 mL of ethanol.

  • Addition of Ketone: Add 2-bromo-1-cyclopropylethanone (5) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Add 200 mL of water to the residue and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine .

Application: Synthesis of Derivatives via Selective Cross-Coupling

The strategic placement of bromine at C8 and chlorine at C6 allows for a programmed, site-selective derivatization of the core scaffold. The C-Br bond is more susceptible to oxidative addition by a Pd(0) catalyst than the stronger C-Cl bond, enabling selective functionalization at the 8-position.[4]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Target 8-Bromo-6-chloro-2-cyclopropyl- imidazo[1,2-b]pyridazine Suzuki_Reagent R-B(OH)₂ Pd(dppf)Cl₂, Base Target->Suzuki_Reagent Buchwald_Reagent R₂NH Pd Catalyst, Ligand, Base Target->Buchwald_Reagent Sono_Reagent R-C≡CH Pd/Cu Catalyst, Base Target->Sono_Reagent Suzuki_Product 8-Aryl/Heteroaryl Derivative Suzuki_Reagent->Suzuki_Product Buchwald_Product 8-Amino Derivative Buchwald_Reagent->Buchwald_Product Sono_Product 8-Alkynyl Derivative Sono_Reagent->Sono_Product

Caption: Diversification pathways from the target molecule.

5.1 General Protocol: Suzuki-Miyaura Coupling (C8-Arylation)

This reaction is one of the most powerful methods for forming C-C bonds.[13][14]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the 8-bromo starting material (1 equiv), an arylboronic acid (1.2-1.5 equiv), a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv), and a palladium catalyst like Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME.

  • Heating: Heat the reaction to 80-100 °C until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Purify via standard chromatographic methods.

5.2 General Protocol: Buchwald-Hartwig Amination (C8-Amination)

This reaction enables the formation of C-N bonds with a wide range of amines.[15][16]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 8-bromo starting material (1 equiv), the desired amine (1.2-1.5 equiv), a strong base like NaOtBu or K₃PO₄ (1.5-2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heating: Heat the mixture to 90-110 °C until completion.

  • Work-up: Cool the reaction, quench carefully with saturated NH₄Cl solution, and extract with an organic solvent. Purify via chromatography.

References
  • Cui, J. J., et al. (2013). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 4(5), 459-463. Available from: [Link]

  • Koubachi, J., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available from: [Link]

  • Barreca, M. L., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113843. Available from: [Link]

  • Google Patents. (2015). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Smith, J. A., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8956-8965. Available from: [Link]

  • Rahman, A. F. M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Journal of Heterocyclic Chemistry, 58(5), 1184-1190. Available from: [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • Smith, J. A., et al. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Retrieved from [Link]

  • PubMed. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-137. Available from: [Link]

  • MDPI. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from: [Link]

  • ResearchGate. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from: [Link]

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(20), 4564-4581. Available from: [Link]

  • Al-Tel, T. H. (2006). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 11(11), 854-899. Available from: [Link]

  • W. W. Norton & Company. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Fernandes, S. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available from: [Link]

  • PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from: [Link]

  • Al-Zoubi, R. M., et al. (2015). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry, 10(2), 115-125. Available from: [Link]

Sources

cell-based assays for evaluating 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Cell-Based Assay Development for the Efficacy Evaluation of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Introduction: Characterizing Novel Imidazo[1,2-b]pyridazine Analogs

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications.[1][2] Derivatives of this heterocyclic system have been developed as potent inhibitors of various protein kinases, including Tyk2, CDK12/13, and Haspin, highlighting their potential in oncology and immunology.[3][4][5] Additionally, this structural class has shown promise as antiviral and anti-inflammatory agents.[6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to evaluate the efficacy of a novel derivative, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. While the specific biological target of this compound may be unknown, its structural similarity to known kinase inhibitors suggests that its primary effects will likely manifest as alterations in cell proliferation, survival, and cell cycle progression.[7][8][9]

The following protocols are designed as a comprehensive, tiered approach to characterizing the compound's cellular activity, moving from broad phenotypic effects to more specific mechanistic insights. We will detail methodologies for assessing cell viability, apoptosis, cell cycle distribution, and the modulation of a key signaling pathway.

Experimental Workflow: A Tiered Approach to Efficacy Testing

A logical and efficient evaluation of a novel compound involves a multi-step process. This workflow ensures that each experimental step informs the next, providing a comprehensive understanding of the compound's biological activity.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Phenotypic Assays cluster_2 Tier 3: Mechanistic Insight viability Cell Viability Assay (MTT) Determine IC50 apoptosis Apoptosis Assay (Caspase-Glo 3/7) Quantify induction of cell death viability->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) Identify cell cycle arrest viability->cell_cycle If cytostatic live_cell Live-Cell Imaging (IncuCyte) Kinetic analysis of proliferation and cytotoxicity viability->live_cell Confirm kinetics western Western Blot Analysis Investigate signaling pathway modulation (e.g., MAPK) apoptosis->western Elucidate mechanism cell_cycle->western Elucidate mechanism

Caption: Tiered experimental workflow for compound characterization.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[11][12] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[10][11]

Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cells from culture and perform a cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a series of dilutions of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions or control medium to the respective wells.

    • Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10][11]

    • After the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[13]

    • Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[10]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11][14]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11][13] A reference wavelength of >650 nm can be used for background correction.[13]

Data Presentation

The results are typically expressed as a percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is then calculated using non-linear regression analysis.

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)1.25100%
0.11.2297.6%
0.31.1592.0%
1.00.9878.4%
3.00.6552.0%
10.00.2520.0%
30.00.108.0%
100.00.086.4%

Apoptosis Induction: Caspase-3/7 Activity Assay

Principle

A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[15] These proteases cleave specific cellular substrates, leading to the dismantling of the cell.[15] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activity of caspase-3 and -7.[16] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3/7.[16] This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.[16]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate at a suitable density and allow them to attach overnight.

    • Treat cells with a range of concentrations of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (e.g., concentrations around the predetermined IC50) for a specified time (e.g., 6, 12, or 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the plate contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation

Data is typically presented as a fold-change in luminescence relative to the vehicle-treated control, indicating the degree of apoptosis induction.

TreatmentConcentration (µM)Luminescence (RLU)Fold Change vs. Control
Vehicle Control-15,2001.0
Compound X1.028,8801.9
Compound X3.0120,0807.9
Compound X10.0251,12016.5
Staurosporine1.0281,20018.5

Cell Cycle Analysis by Flow Cytometry

Principle

Cell cycle analysis is a powerful technique used to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18] This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA.[17] Since cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, the fluorescence intensity of PI-stained cells directly correlates with their DNA content.[18] Flow cytometry is then used to measure the fluorescence of individual cells, allowing for the quantification of cells in each phase. Treatment with a cytotoxic or cytostatic agent can cause cells to arrest at specific cell cycle checkpoints.

Protocol: PI Staining for Cell Cycle Analysis
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine at concentrations around the IC50 for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet with ice-cold PBS.[19]

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[20] Incubate on ice for at least 30 minutes or store at -20°C.[20][21]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[20] RNase A is crucial to prevent the staining of double-stranded RNA.[17]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.[20]

    • Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[20]

Mechanistic Insight: Western Blotting for Signaling Pathway Modulation

Principle

Given that many imidazo[1,2-b]pyridazine derivatives are kinase inhibitors, a logical next step is to investigate the compound's effect on key intracellular signaling pathways that regulate cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[22][23] The MAPK cascade (including ERK1/2, JNK, and p38) is frequently dysregulated in cancer.[22] Western blotting uses antibodies to detect the expression levels of specific proteins. By using phospho-specific antibodies, one can assess the activation state of kinases within a signaling cascade, as phosphorylation is a primary mechanism of activation.[23][24]

Hypothetical Signaling Pathway

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Proliferation, Survival TF->Proliferation Compound 8-Bromo-6-chloro-2-cyclopropyl- imidazo[1,2-b]pyridazine Compound->RAF Potential Target

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Protocol: Western Blotting for Phospho-ERK
  • Cell Lysis and Protein Quantification:

    • Seed and treat cells as for other assays. After treatment, wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p44/42 MAPK (Erk1/2)).[23]

    • Wash the membrane three times with TBST.

    • Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[23]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[23]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK) or a loading control (e.g., anti-GAPDH or anti-β-actin).[22]

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

Advanced Application: Real-Time Live-Cell Analysis

For a more dynamic understanding of the compound's effects, live-cell analysis systems like the IncuCyte® offer significant advantages over traditional endpoint assays.[25] These systems reside inside a standard cell culture incubator and perform automated imaging and analysis over hours, days, or weeks.[25][26][27] This allows for the kinetic measurement of cell proliferation (via confluence masks), cytotoxicity (using cell-impermeant dyes), and apoptosis (using fluorescently-labeled annexin V or caspase-3/7 substrates).[28] The ability to visualize and quantify cellular responses in real-time provides deeper insights into the time- and dose-dependent effects of the compound.[25][29]

Conclusion

The suite of assays described in this application note provides a robust framework for the initial efficacy evaluation of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can generate a comprehensive profile of the compound's cellular activity. Subsequent investigation into specific signaling pathways, such as the MAPK cascade, can then provide critical mechanistic insights, guiding further preclinical development. This structured approach ensures a thorough and efficient characterization of novel therapeutic candidates from the promising imidazo[1,2-b]pyridazine class.

References

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Application Notes and Protocols: 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its versatile biological activities.[1] This structural motif is a key feature in numerous compounds investigated for anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[2] Notably, the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®) contains the imidazo[1,2-b]pyridazine core, underscoring the scaffold's potential in developing clinically relevant therapeutics.[3] The arrangement of nitrogen atoms in this fused ring system allows for strategic hydrogen bonding interactions within the active sites of various enzymes, particularly protein kinases.[4]

Compound Profile: 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS No. 1298031-95-4) is a synthetic derivative of the imidazo[1,2-b]pyridazine scaffold.[5][6] Its structure is characterized by three key features that make it a compelling candidate for drug discovery, particularly in the realm of kinase inhibition:

  • The Imidazo[1,2-b]pyridazine Core: As a privileged scaffold, it provides a well-established foundation for interaction with kinase active sites.[7]

  • Bromo and Chloro Substituents: The presence of halogen atoms at the 8 and 6 positions offers opportunities for further chemical modification through cross-coupling reactions, enabling the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.[7] These substituents can also modulate the electronic properties of the molecule and contribute to binding affinity.

  • The 2-Cyclopropyl Group: This small, rigid ring can enhance metabolic stability and, in some cases, increase the potency of kinase inhibitors. Research on related imidazo[1,2-b]pyridazine-based TAK1 kinase inhibitors has suggested that cyclopropylation can lead to increased activity.[8]

Based on the known activities of structurally similar compounds, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a prime candidate for investigation as an inhibitor of various protein kinases implicated in oncology and inflammatory diseases. Potential kinase targets could include, but are not limited to, DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases), CLKs (Cdc2-like kinases), Mps1 (Monopolar spindle 1), and TAK1 (Transforming growth factor-β-activated kinase 1).[4][8][9][10]

Hypothesized Mechanism of Action: Kinase Inhibition

The primary hypothesized mechanism of action for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is the inhibition of protein kinase activity. Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. By binding to the ATP-binding pocket of a target kinase, this compound could prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade and inducing a therapeutic effect, such as the inhibition of cancer cell proliferation.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase (e.g., TAK1, Mps1) Receptor->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates (ATP -> ADP) Cell_Proliferation Cell Proliferation & Survival Downstream_Substrate->Cell_Proliferation Promotes Compound 8-Bromo-6-chloro-2-cyclopropyl- imidazo[1,2-b]pyridazine Compound->Target_Kinase Inhibits ATP Binding Kinase_Assay_Workflow Start Start Prep_Compound Prepare Compound Dilutions Start->Prep_Compound Plate_Setup Add Buffer, Compound, & Kinase to Plate Prep_Compound->Plate_Setup Pre_Incubate Pre-incubate (10-30 min) Plate_Setup->Pre_Incubate Initiate_Reaction Add Substrate & ATP Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (30-60 min) Initiate_Reaction->Incubate_Reaction Detect_Signal Add Detection Reagent Incubate_Reaction->Detect_Signal Read_Plate Measure Fluorescence/Luminescence Detect_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol assesses the effect of the compound on the proliferation and viability of cancer cell lines. The MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability. [11][12][13] Materials:

  • 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

  • Cancer cell lines of interest (e.g., lung, colon, breast cancer lines)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent [12]* Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Multichannel pipette

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C. [14]2. Compound Treatment: Prepare serial dilutions of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) in a CO2 incubator at 37°C.

  • Addition of MTT/MTS Reagent: Add the MTT or MTS reagent to each well and incubate for an additional 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product. [12]5. Solubilization (for MTT assay only): If using the MTT assay, add the solubilization solution to each well to dissolve the formazan crystals. [13]6. Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a plate reader. [13][15]7. Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting the data on a dose-response curve.

Table 1: Hypothetical Data for Cell Viability Assay

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.250100%
0.11.18895%
10.93875%
50.62550%
100.31325%
500.12510%

Note: This data is for illustrative purposes only.

Conclusion

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine represents a promising starting point for the development of novel kinase inhibitors. Its structural features, combined with the established therapeutic potential of the imidazo[1,2-b]pyridazine scaffold, warrant further investigation. The protocols outlined above provide a clear path for researchers to characterize the biochemical and cellular activity of this compound, paving the way for its potential application in drug discovery programs targeting cancer and other diseases driven by aberrant kinase signaling.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • PubMed. (2017, January 5). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Retrieved from [Link]

  • Kingstone Chemical. (n.d.). 8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • PubMed. (2015, February 26). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • LookChem. (n.d.). 8-Bromo-6-chloro-2-cyclopropylimidazo-[1,2-b]pyridazine CAS NO.1298031-95-4. Retrieved from [Link]

  • Lead Sciences. (n.d.). 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]

  • PubMed. (n.d.). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PubChem. (n.d.). Process for preparing 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl)-4H-imidazo[1,2-A]b[12]enzodiazepine-4-YL]propionic acid methyl ester or the benzene sulfonate salt thereof, and compounds useful in that process. Retrieved from [Link]

  • PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanism and extensive experience in heterocyclic chemistry.

I. Synthetic Overview & Core Principles

The synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is typically achieved through a cyclocondensation reaction. This involves the reaction of a substituted aminopyridazine with an α-haloketone. The core of a successful synthesis lies in the precise control of reaction conditions and the purity of the starting materials.

The primary synthetic route involves two key starting materials:

  • 3-Amino-4-bromo-6-chloropyridazine: The heterocyclic amine core.

  • 2-Bromo-1-cyclopropylethanone: The α-haloketone that provides the cyclopropyl moiety and facilitates ring closure.

The general reaction is a classic example of imidazo[1,2-b]pyridazine formation, a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine, often facilitated by a mild base.[1] The presence of a halogen on the pyridazine ring is crucial for achieving a good yield.[1]

Reaction Workflow Diagram

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis SM1 3-Amino-6-chloropyridazine Int1 3-Amino-4-bromo-6-chloropyridazine SM1->Int1 Bromination SM2 Cyclopropyl methyl ketone Int2 2-Bromo-1-cyclopropylethanone SM2->Int2 α-Bromination Product 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine Int1->Product Int2->Product Cyclocondensation

Caption: Synthetic workflow for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.

Problem ID Issue Potential Causes Recommended Actions & Explanations
YLD-001 Low to No Product Formation 1. Incorrect Reagent Stoichiometry: An excess or deficit of either reactant can halt the reaction. 2. Suboptimal Reaction Temperature: The cyclocondensation may require a specific temperature range for activation. 3. Poor Quality Starting Materials: Impurities can inhibit the reaction or lead to side products. 4. Ineffective Base: The base may not be strong enough to facilitate the necessary deprotonation steps.1. Optimize Stoichiometry: Begin with a 1:1 to 1:1.2 molar ratio of 3-amino-4-bromo-6-chloropyridazine to 2-bromo-1-cyclopropylethanone. 2. Temperature Screening: Screen temperatures from room temperature up to the reflux temperature of the chosen solvent. Ethanol or 1,2-dimethoxyethane are common solvents for this type of reaction. 3. Verify Starting Material Purity: Confirm the purity of both starting materials by NMR and/or LC-MS before use. 4. Base Selection: Sodium bicarbonate is a commonly used mild base.[1] If the reaction is sluggish, consider a slightly stronger base like potassium carbonate.
YLD-002 Formation of Multiple Products (Observed by TLC/LC-MS) 1. Regioisomeric Cyclization: Alkylation may occur on the exocyclic amino group or the other ring nitrogen, leading to undesired isomers. The halogen on the pyridazine ring helps direct the cyclization correctly.[1] 2. Side Reactions of the α-haloketone: The α-haloketone can undergo self-condensation or other side reactions under basic conditions. 3. Decomposition of Product: The final product may be unstable under the reaction conditions.1. Controlled Addition of α-haloketone: Add the 2-bromo-1-cyclopropylethanone solution dropwise to the reaction mixture containing the aminopyridazine and base. This maintains a low concentration of the ketone, minimizing side reactions. 2. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent product degradation.
PUR-001 Difficulty in Product Purification 1. Co-elution of Starting Materials and Product: Similar polarities can make chromatographic separation challenging. 2. Presence of Tarry Byproducts: Overheating or prolonged reaction times can lead to the formation of polymeric materials. 3. Product Insolubility/Oiling Out: The product may not be soluble in the chosen recrystallization solvent or may separate as an oil.1. Chromatography Optimization: Use a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. 2. Reaction Time and Temperature Control: Strictly adhere to the optimized reaction time and temperature to minimize byproduct formation. 3. Recrystallization Solvent Screening: Screen a variety of solvents and solvent mixtures for recrystallization. Common choices include ethanol, isopropanol, acetonitrile, or mixtures with water.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The purity of the starting materials, particularly the 3-amino-4-bromo-6-chloropyridazine, is paramount. Impurities in this starting material can significantly impact the cyclization step, leading to a complex mixture of byproducts and a low yield of the desired product.

Q2: I am observing a byproduct with the same mass as my product. What could it be?

A2: A common issue in the synthesis of related imidazo[1,2-b]pyridazines is the formation of a regioisomer. While the 6-chloro substituent generally directs the initial alkylation to the N1 of the pyridazine ring, a small amount of alkylation at the exocyclic amino group can occur, leading to a different bicyclic product after cyclization. Careful control of reaction conditions, such as slow addition of the α-haloketone, can help minimize this.

Q3: My reaction is very slow. How can I increase the reaction rate without promoting side reactions?

A3: A modest increase in temperature is the most straightforward approach. If you are running the reaction at room temperature, try heating to 40-50 °C. If you are already at an elevated temperature, consider switching to a higher-boiling solvent like dioxane, but monitor the reaction closely for any signs of decomposition. Alternatively, a slightly stronger base, such as potassium carbonate, can accelerate the reaction.

Q4: What is the best method for purifying the final product?

A4: A two-step purification process is often most effective. First, use column chromatography on silica gel with a hexane/ethyl acetate gradient to remove the majority of impurities. Then, recrystallize the product from a suitable solvent (e.g., ethanol or isopropanol) to obtain a highly pure solid.

Q5: Are there any specific safety precautions I should take?

A5: Yes. 2-Bromo-1-cyclopropylethanone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Bromine, used in the synthesis of the α-haloketone, is highly corrosive and toxic and requires extreme caution. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-bromo-6-chloropyridazine

This protocol is adapted from established procedures for the bromination of 3-amino-6-chloropyridazine.

Diagram of the Synthesis of the Aminopyridazine Intermediate

Aminopyridazine_Synthesis Reactant 3-Amino-6-chloropyridazine Product 3-Amino-4-bromo-6-chloropyridazine Reactant->Product Bromination Reagents Br2, NaHCO3 Methanol Reagents->Product

Caption: Synthesis of the key aminopyridazine intermediate.

Step-by-Step Methodology:

  • To a stirred solution of 3-amino-6-chloropyridazine (1 equivalent) in methanol, add sodium bicarbonate (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in methanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-20 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-amino-4-bromo-6-chloropyridazine.

Protocol 2: Synthesis of 2-Bromo-1-cyclopropylethanone

This protocol is based on the α-bromination of cyclopropyl methyl ketone.[2]

Diagram of the Synthesis of the α-Haloketone Intermediate

Alpha_Haloketone_Synthesis Reactant Cyclopropyl methyl ketone Product 2-Bromo-1-cyclopropylethanone Reactant->Product α-Bromination Reagents Br2 Methanol Reagents->Product

Caption: Synthesis of the key α-haloketone intermediate.

Step-by-Step Methodology:

  • Dissolve cyclopropyl methyl ketone (1 equivalent) in methanol.

  • Cool the solution to -5 °C.

  • Slowly add a solution of bromine (1 equivalent) in methanol dropwise over 2 hours, maintaining the temperature at -5 °C.[2]

  • After the addition is complete, stir the reaction at -5 °C for an additional hour. The disappearance of the bromine color indicates reaction completion.[2]

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-1-cyclopropylethanone.

Protocol 3: Synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Diagram of the Final Cyclocondensation Step

Final_Product_Synthesis Reactant1 3-Amino-4-bromo-6-chloropyridazine Product 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine Reactant1->Product Reactant2 2-Bromo-1-cyclopropylethanone Reactant2->Product Cyclocondensation Reagents Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Reagents->Product

Caption: Final cyclocondensation to yield the target product.

Step-by-Step Methodology:

  • To a solution of 3-amino-4-bromo-6-chloropyridazine (1 equivalent) in a suitable solvent such as ethanol or 1,2-dimethoxyethane, add a mild base such as sodium bicarbonate (2-3 equivalents).

  • Heat the mixture to a gentle reflux.

  • Add a solution of 2-bromo-1-cyclopropylethanone (1-1.2 equivalents) in the same solvent dropwise over 30 minutes.

  • Maintain the reaction at reflux and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel followed by recrystallization to obtain 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

V. References

  • 2-Bromo-1-cyclopropylethanone. ChemBK. [Link]

  • Cai, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2239-2251. [Link]

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overcoming solubility issues with 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges for Researchers and Formulation Scientists

Introduction

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and drug discovery, often explored for their potential as kinase inhibitors.[1] Like many complex heterocyclic compounds developed in modern drug discovery pipelines, it presents a significant challenge to researchers: poor aqueous solubility.[2] This characteristic can impede accurate in vitro screening, complicate in vivo studies, and ultimately hinder the path to clinical development.

This guide, prepared by our team of application scientists, provides a comprehensive framework for understanding and overcoming the solubility issues associated with this compound. We will move from foundational knowledge and frequently asked questions to detailed troubleshooting workflows and advanced solubilization protocols. Our goal is to empower you with the scientific rationale and practical techniques needed to successfully work with this promising, yet challenging, molecule.

Compound Profile & Inherent Solubility Challenges

The molecular structure of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine inherently predicts low aqueous solubility. The fused, rigid imidazo[1,2-b]pyridazine core, combined with hydrophobic bromo, chloro, and cyclopropyl substituents, results in a lipophilic and crystalline nature—often referred to as a "brick-dust" molecule.[3] While the nitrogen atoms in the ring system provide some polarity, they are generally insufficient to overcome the molecule's overall hydrophobicity.

PropertyValueSource
CAS Number 1298031-95-4[4]
Molecular Formula C₉H₇BrClN₃[4]
Molecular Weight 272.53 g/mol [4]
Appearance Likely a solid (e.g., white powder, light yellow to brown solid)[5][6]
Predicted pKa 0.73 ± 0.30 (Weakly Basic)[5]
Predicted XLogP3 2.3 - 2.9[7][8]

Note: pKa and XLogP3 values are computationally predicted and should be used as a guide for experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered by researchers.

Q1: What are the best starting solvents for creating a stock solution of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine?

A1: For initial stock solutions, potent, water-miscible organic solvents are recommended. The best choices are:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for compounds of this class. It is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of the solid compound.[9]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is an excellent solvent for many heterocyclic compounds, including the parent imidazo[1,2-b]pyridazine scaffold.[10][11]

  • N-Methyl-2-pyrrolidone (NMP): A less common but effective alternative if DMSO or DMF are incompatible with your assay system.

Always use anhydrous, high-purity solvents to avoid introducing water, which can lower the compound's solubility in the stock solution and potentially promote degradation over time.

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my in vitro assay. What's happening and how can I fix it?

A2: This is a classic problem for poorly soluble compounds. You are performing a "solvent shift" precipitation. The compound is soluble in 100% DMSO, but when diluted into an aqueous buffer, the solvent polarity dramatically increases, causing the hydrophobic compound to crash out of the solution.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a serial dilution to find the highest concentration that remains in the solution.

  • Decrease the DMSO Percentage: While counterintuitive, sometimes a very high initial DMSO concentration in the buffer can cause localized precipitation. Try to keep the final DMSO concentration in your assay below 1%, and ideally below 0.5%, as higher concentrations can also affect biological assays.

  • Use a Co-solvent: This is one of the most effective strategies. A co-solvent reduces the overall polarity of the aqueous medium, helping to keep the compound dissolved.[12][13] Add a small percentage of a biocompatible co-solvent like PEG 400, propylene glycol, or ethanol to your aqueous buffer before adding the DMSO stock. See the protocols in Section 3 for more details.

Q3: Can I use heating or sonication to help dissolve the compound?

A3: Yes, with caution.

  • Sonication: This is the preferred method. A brief period in an ultrasonic bath can provide the energy needed to break up solid aggregates and accelerate dissolution without significant thermal stress.

  • Heating: Gentle warming (e.g., 37-40°C) can be effective. However, you must be cautious. Prolonged or excessive heating can lead to compound degradation. Always perform a stability check (e.g., via HPLC) to ensure the compound remains intact after heating. A key risk is that heating can create a supersaturated solution that will precipitate upon cooling to room or assay temperature.[14]

Q4: Is salt formation a viable strategy to improve the solubility of this compound?

A4: Potentially, but it may be challenging. Salt formation is a powerful technique for ionizable compounds.[2] The predicted pKa of this molecule is very low (around 0.73), indicating it is a very weak base.[5] Forming a stable, soluble salt would require a very strong acid, and the resulting low pH environment may not be suitable for many biological experiments. An experimental determination of the pKa is recommended before pursuing this as a primary strategy.

Section 2: Troubleshooting Workflows & Protocols

For more persistent solubility issues, a systematic approach is required. The following workflows provide a logical progression from initial screening to the development of a robust formulation.

Workflow 1: Initial Solubility Assessment

The first step is to systematically determine the compound's approximate solubility in various solvent systems. This workflow provides a structured approach to gathering this critical data.

Solubility_Workflow cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Aqueous Solubility Estimation Start Weigh 1-5 mg of Compound Solvent Add Anhydrous DMSO to create a high concentration stock (e.g., 10-50 mM) Start->Solvent Dissolve Vortex and Sonicate (Gentle heat if necessary) Solvent->Dissolve Inspect Visually Inspect for Clarity. Is the solution clear? Dissolve->Inspect Stock_OK Stock Solution Ready (Store desiccated at -20°C) Inspect->Stock_OK Yes Stock_Fail Insoluble in neat organic solvent. Try alternative solvent (DMF, NMP) or consult synthesis chemist. Inspect->Stock_Fail No Dilute Prepare serial dilutions of DMSO stock into desired aqueous buffer (e.g., PBS, pH 7.4) Stock_OK->Dilute Equilibrate Equilibrate for 1-2 hours at room temperature. (Protect from light) Dilute->Equilibrate Observe Observe for Precipitation (Visual, Microscopy, or Nephelometry) Equilibrate->Observe Result Determine Highest Concentration Without Precipitation Observe->Result

Caption: Decision workflow for preparing a stock solution and estimating aqueous solubility.

Protocol 2.1: Step-by-Step Co-Solvent Screening for In Vitro Formulations

This protocol is designed to identify a suitable co-solvent system to prevent precipitation upon dilution of a DMSO stock into an aqueous medium.

Objective: To find a vehicle that maintains the compound's solubility at the desired final concentration for biological assays.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Primary aqueous buffer (e.g., PBS, pH 7.4).

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol (EtOH), Cremophor EL, Solutol HS 15.

  • 96-well clear bottom plate.

  • Multichannel pipette.

Methodology:

  • Prepare Co-Solvent/Buffer Blends: In separate tubes, prepare 1 mL of your primary aqueous buffer containing 5%, 10%, and 20% of each co-solvent being tested. For example, for a 5% PEG 400 blend, mix 50 µL of PEG 400 with 950 µL of PBS.

  • Plate Layout: Add 198 µL of each co-solvent/buffer blend to different wells of the 96-well plate. Include a control row with only the primary aqueous buffer.

  • Compound Addition: Using a multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and mix gently on a plate shaker for 5 minutes. Let the plate equilibrate at room temperature for 1-2 hours, protected from light.

  • Observation: Visually inspect each well against a dark background for any signs of precipitation (cloudiness, crystals, film). For more quantitative results, read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm) to measure light scattering.

  • Analysis: Identify the co-solvent blend(s) that maintain the compound in solution at the target concentration with the lowest percentage of the co-solvent.

Co-SolventKey PropertiesTypical Starting % (v/v)
PEG 400 Low toxicity, water-miscible polymer.5 - 20%
Propylene Glycol Common pharmaceutical solvent.5 - 20%
Ethanol Potent solvent, but can be more toxic to cells.1 - 10%
Cremophor® EL Non-ionic surfactant, forms micelles.[15]1 - 5%
Solutol® HS 15 Non-ionic solubilizer and emulsifier.1 - 5%
Workflow 2: Advanced Solubilization Strategies

When co-solvents are insufficient or not viable (e.g., for in vivo studies), more advanced formulation strategies may be necessary. These techniques typically require specialized equipment and expertise.

Advanced_Strategies cluster_0 Advanced Formulation Approaches Start Initial Formulation Fails (Co-solvents insufficient) SolidDisp Solid Dispersions Disperse compound in a polymer matrix (e.g., HPMCAS, PVP) Methods: Spray drying, Hot-melt extrusion Benefit: Creates high-energy amorphous form, enhances dissolution. [5, 6] Start->SolidDisp LipidBased Lipid-Based Formulations Dissolve compound in oils, surfactants, and co-solvents. Examples: Self-Emulsifying Drug Delivery Systems (SEDDS). [3] Benefit: Presents compound in a solubilized state for absorption. Start->LipidBased Complex Complexation Encapsulate compound within a larger molecule. Example: Cyclodextrins (e.g., HP-β-CD). [5] Benefit: Hydrophilic exterior of cyclodextrin improves aqueous solubility. Start->Complex Nano Nanoparticle Formation Reduce particle size to the nanometer range. Methods: Wet media milling, High-pressure homogenization. [2] Benefit: Greatly increases surface area, enhancing dissolution rate. Start->Nano

Caption: Overview of advanced strategies for enhancing the solubility of poorly soluble compounds.

This technical guide provides a starting point for addressing the solubility of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. A systematic, step-wise approach is crucial for success. Always begin with a thorough characterization of solubility in simple systems before moving to more complex formulations, and validate the stability and integrity of your compound in any new vehicle.

References
  • This cit
  • Lange, K., & Funke, A. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Singh, G., & Pai, R. S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Request PDF. [Link]

  • This cit
  • ChemBK. (2024). Imidazo[1,2-b]pyridazine. ChemBK. [Link]

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  • This cit
  • This cit
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  • This cit
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

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  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

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  • LookChem. (n.d.). 8-Bromo-6-chloro-2-cyclopropylimidazo-[1,2-b]pyridazine CAS NO.1298031-95-4. LookChem. [Link]

  • Heterocyclic Compounds. (n.d.). 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. Heterocyclic Compounds. [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloroimidazo[1,2-b]pyridazine. PubChem. [Link]

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Sources

Technical Support Center: Suzuki Coupling for Imidazo[1,2-b]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the imidazo[1,2-b]pyridazine core. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in synthesizing functionalized derivatives of this important heterocyclic scaffold. The unique electronic properties and basic nitrogen atoms of the imidazo[1,2-b]pyridazine ring can introduce specific challenges not always seen with simpler aromatic systems. This resource provides in-depth, experience-driven answers to common problems, focusing on the mechanistic rationale behind each troubleshooting strategy.

Frequently Asked Questions (FAQs)

General Issues

Q1: My Suzuki reaction with a halogenated imidazo[1,2-b]pyridazine is sluggish and gives low yields, with significant starting material remaining. What are the primary causes?

A1: Sluggish or incomplete conversions involving nitrogen-rich heterocycles like imidazo[1,2-b]pyridazines are common and often stem from catalyst inhibition. The lone pair of electrons on the pyridine-like nitrogen atom can coordinate to the palladium center, effectively sequestering the active catalyst and hindering its entry into the catalytic cycle.[1][2]

  • Mechanistic Insight: The desired catalytic cycle requires a coordinatively unsaturated Pd(0) species to undergo oxidative addition with your halo-imidazo[1,2-b]pyridazine. If the heterocyclic substrate or product acts as a strong ligand, it can stabilize the palladium complex, raising the activation energy for this crucial first step.

  • Troubleshooting Strategies:

    • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to sterically bulky, electron-rich phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos.[1][3] These ligands form highly active, stable catalysts that are less susceptible to inhibition by N-heterocycles.

    • Precatalyst Selection: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using well-defined Pd(II) precatalysts (e.g., XPhos Pd G2/G3). These form the active Pd(0) species in a controlled manner, often leading to more reproducible results and higher turnover rates.[1]

    • Base and Solvent System: The choice of base and solvent can dramatically influence reaction rates. A common starting point for N-heterocycles is a moderately strong inorganic base like K₃PO₄ or K₂CO₃ in a solvent system like dioxane/water or toluene/water.[1][4][5]

Troubleshooting Specific Side Reactions

The most common issues in Suzuki couplings of imidazo[1,2-b]pyridazines are the formation of specific, identifiable byproducts. The following sections address these side reactions individually.

dot

Caption: Troubleshooting workflow for common Suzuki side reactions.

Protodeborylation

Q2: I am observing a significant amount of a byproduct corresponding to my boronic acid starting material with the boronic acid group replaced by a hydrogen (Ar-H). What is causing this?

A2: This side reaction is called protodeborylation (or protodeboronation) and is one of the most prevalent decomposition pathways for boronic acids, especially heteroaryl boronic acids.[6][7] It involves the cleavage of the C–B bond and its replacement with a C–H bond, consuming your nucleophile and lowering the yield.[7]

  • Mechanistic Insight: Protodeborylation can be catalyzed by acid or base and is often accelerated by water.[6][8] The basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring can create a locally basic environment that promotes the formation of the more reactive boronate species ([ArB(OH)₃]⁻), which can then be protonated by water or other protic sources in the reaction mixture.[7][9] Electron-deficient arylboronic acids are also particularly susceptible.[7][10]

  • Troubleshooting Strategies:

    • Use Boronic Esters: The most effective strategy is to replace the boronic acid with a more stable boronic ester, such as a pinacol (Ar-Bpin) or MIDA ester.[6][11] These esters are more resistant to protodeborylation and slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low.[6]

    • Minimize Water: Use anhydrous solvents and ensure your base is dry. While some water is often necessary for the Suzuki reaction to proceed (especially with inorganic bases), excessive amounts will accelerate protodeborylation. You may need to screen the optimal solvent/water ratio.[12]

    • Base Selection: Strong bases can accelerate the decomposition. Consider using a milder base like K₂CO₃, CsF, or an organic base and screen its effect on the reaction outcome.[7]

    • Temperature and Reaction Time: High temperatures and long reaction times increase the likelihood of protodeborylation.[7] Aim for the lowest temperature and shortest time that provides a reasonable conversion rate to your desired product.

Dehalogenation

Q3: My main byproduct has the mass of my imidazo[1,2-b]pyridazine starting material, but the halogen has been replaced by hydrogen. How do I prevent this?

A3: This side reaction is dehalogenation (or hydrodehalogenation).[13][14] It's a competing pathway where a palladium-hydride species is formed, which then undergoes reductive elimination with the organopalladium intermediate to produce the dehalogenated heterocycle instead of the desired cross-coupled product.[13] This was noted as a major issue in the synthesis of related imidazopyrazines.[15]

  • Mechanistic Insight: The problematic palladium-hydride (LₙPd(Ar)H) species can be generated from several sources:

    • Solvent: Solvents like DMF, DMAc, and alcohols can be sources of hydrides.[13]

    • Base: Some bases or their counterions can facilitate hydride formation.[14]

    • Water/Additives: Trace water or other protic impurities can react with the palladium complex.[16]

  • Troubleshooting Strategies:

    • Solvent Choice: Avoid alcoholic solvents if dehalogenation is severe. Toluene is often a better choice than ethereal solvents like dioxane or THF, which can also be hydride sources.[13][17]

    • Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over the dehalogenation pathway.[14][18]

    • Base Selection: Use a base that is less likely to generate hydrides. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides or hydroxides if dehalogenation is a problem.

    • Purity of Reagents: Ensure all reagents are pure and the reaction is run under strictly inert conditions (N₂ or Ar atmosphere) to minimize side reactions with trace impurities.

Homocoupling

Q4: I am seeing dimeric byproducts, either from the coupling of two boronic acid molecules (Ar-Ar) or two imidazo[1,2-b]pyridazine molecules. What leads to homocoupling and how can it be suppressed?

A4: Homocoupling is another common side reaction. The homocoupling of boronic acids (an oxidative coupling) is typically promoted by the presence of Pd(II) species and oxygen.[19] The homocoupling of the aryl halide can also occur, though it's often less common under typical Suzuki conditions. Low yields in some pyridazine couplings have been attributed to potential homocoupling.[20][21]

  • Mechanistic Insight: The generally accepted mechanism for boronic acid homocoupling involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination. The presence of an oxidant, most commonly atmospheric oxygen, is often required to regenerate the Pd(II) catalyst from Pd(0).[19]

  • Troubleshooting Strategies:

    • Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction mixture is thoroughly degassed before heating. Subsurface sparging with an inert gas (bubbling argon or nitrogen through the solution for 20-30 minutes) is more effective than simply maintaining a positive pressure blanket.[19]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or ensure that your Pd(II) precatalyst is rapidly and efficiently reduced to Pd(0) at the start of the reaction. If the reduction is slow, the remaining Pd(II) can promote homocoupling.

    • Control Stoichiometry and Addition: Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents). In some cases, slow addition of the base can help maintain a low concentration of the activated boronate species, disfavoring the homocoupling pathway.

    • Check Boronic Acid Purity: Impure boronic acids, which may contain boroxines (cyclic anhydrides), can sometimes exhibit different reactivity and a higher propensity for side reactions.[22] Consider purification if necessary.

Comparative Troubleshooting Guide

The table below summarizes the key strategies for addressing the most common side reactions.

Observed Side Product Primary Cause(s) Recommended Parameter Changes
Protodeborylation (Ar-H)Excess water, strong base, high temperature, unstable boronic acidReagent: Switch to boronic ester (pinacol, MIDA).[6] Base: Use weaker base (K₂CO₃, CsF).[7] Solvent: Use anhydrous solvent; screen water content. Conditions: Lower temperature, shorter reaction time.
Dehalogenation (ImPz-H)Hydride sources (solvent, base), highly active catalystSolvent: Switch to Toluene; avoid alcohols, DMF.[13] Ligand: Screen bulky, electron-rich phosphines.[14] Base: Use non-hydridic bases (K₃PO₄, K₂CO₃). Conditions: Ensure strictly inert/anhydrous setup.
Homocoupling (Ar-Ar or ImPz-ImPz)Oxygen, excess Pd(II), impure reagentsConditions: Rigorous degassing (sparging).[19] Catalyst: Use Pd(0) source or efficient precatalyst. Reagent: Check boronic acid purity; use minimal excess.

Experimental Protocols

Protocol 1: General Screening for Optimizing Problematic Couplings

This protocol provides a systematic approach to finding optimal conditions when side reactions are prevalent.

  • Setup: In parallel reaction vials under an inert atmosphere, add the halo-imidazo[1,2-b]pyridazine (1.0 eq), your chosen palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and ligand (if not using a precatalyst, 2.2 mol%).

  • Reagent Addition: To each vial, add the boronic acid or ester (1.2 eq).

  • Variable Addition:

    • Vials 1-3 (Base Screen): Add K₃PO₄ (2.0 eq) to Vial 1, K₂CO₃ (2.0 eq) to Vial 2, and CsF (2.0 eq) to Vial 3. Add the same solvent system (e.g., Dioxane/H₂O 4:1) to each.

    • Vials 4-5 (Solvent Screen): Add your best base from the first screen to both vials. Add Dioxane/H₂O (4:1) to Vial 4 and Toluene/H₂O (10:1) to Vial 5.

  • Degassing: Sparge each vial with nitrogen or argon for 15 minutes.

  • Reaction: Place the vials in a pre-heated reaction block at a set temperature (e.g., 80-100 °C).

  • Monitoring: Take small aliquots at set time points (e.g., 1h, 4h, 16h) and quench with water/EtOAc. Analyze the organic layer by LC-MS to determine the ratio of product to starting materials and key byproducts.

  • Analysis: Compare the results to identify the conditions that give the highest ratio of desired product to side products.

dot

Suzuki_Cycle_Side_Reactions Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Int L₂Pd(II)(ImPz)X OxAdd->PdII_Int Transmetal Transmetalation PdII_Int->Transmetal Dehalogenation Dehalogenation PdII_Int->Dehalogenation PdII_Biaryl L₂Pd(II)(ImPz)Ar Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product ImPz-Ar (Desired Product) RedElim->Product Dehalo_Product ImPz-H Dehalogenation->Dehalo_Product Protodeborylation Protodeborylation Proto_Product Ar-H Protodeborylation->Proto_Product Homocoupling Homocoupling (O₂, Pd(II)) Homo_Product Ar-Ar Homocoupling->Homo_Product ImPz_X ImPz-X ImPz_X->OxAdd Ar_BOH2 Ar-B(OH)₂ Ar_BOH2->Transmetal Ar_BOH2->Protodeborylation H⁺, Base Ar_BOH2->Homocoupling Base Base, H₂O Base->Transmetal Hydride [H⁻] Source (Solvent, Base) Hydride->Dehalogenation

Caption: Suzuki catalytic cycle with key side reaction pathways.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]

  • Sajith, A. M., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 56(38), 5323-5327. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from Wikipedia. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12586–12595. [Link]

  • Nambo, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3391–3395. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Navarro, O., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6043–6049. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12881–12895. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1374–1385. [Link]

  • Shaughnessy, K. H., et al. (2008). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 130(45), 14934–14935. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Gurung, S. R., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1682–1692. [Link]

  • ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Glavač, D., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5003. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5859-5872. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Barder, T. E., et al. (2007). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 9(20), 3973–3976. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 5859-5872. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12881–12895. [Link]

  • Fernandes, S. C. S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.... [Link]

  • ResearchGate. (2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Moslin, R., et al. (2016). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1106–1111. [Link]

  • Fernandes, S. C. S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.... [Link]

  • DeLaquil, G. A., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 747–751. [Link]

  • PubMed. (n.d.). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key heterocyclic compound.

Introduction

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a member of the imidazo[1,2-b]pyridazine family, a class of nitrogen-fused heterocyclic compounds with significant interest in medicinal chemistry.[1] This scaffold is a privileged structure found in numerous biologically active molecules, including kinase inhibitors and agents targeting the central nervous system. The successful and reproducible synthesis of this molecule is therefore of high importance.

This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, and a robust troubleshooting section to address common challenges encountered during the synthesis.

Synthetic Pathway Overview

The synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is typically achieved through a two-step process involving the preparation of key intermediates followed by a cyclocondensation reaction.

Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3-Amino-5-bromo-6-chloropyridazine 3-Amino-5-bromo-6-chloropyridazine 3-Amino-6-chloropyridazine->3-Amino-5-bromo-6-chloropyridazine Bromination Cyclopropyl methyl ketone Cyclopropyl methyl ketone 1-Bromo-1-cyclopropyl-ethanone 1-Bromo-1-cyclopropyl-ethanone Cyclopropyl methyl ketone->1-Bromo-1-cyclopropyl-ethanone α-Bromination 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine 3-Amino-5-bromo-6-chloropyridazine->8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine Cyclocondensation 1-Bromo-1-cyclopropyl-ethanone->8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine caption Overall synthetic workflow. Troubleshooting_Guide cluster_solutions Potential Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Cause Side Product Formation Side Product Formation Low Yield->Side Product Formation Cause Purification Issues Purification Issues Low Yield->Purification Issues Cause Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Optimize Base/Solvent Optimize Base/Solvent Side Product Formation->Optimize Base/Solvent Modify Workup/Purification Modify Workup/Purification Purification Issues->Modify Workup/Purification caption Troubleshooting decision tree.

Sources

Technical Support Center: Purification of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Purification Technologies

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals encountering challenges in the purification of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. The unique physicochemical properties of this heterocyclic scaffold necessitate a nuanced approach to achieve high purity. This document provides direct, experience-driven answers to common problems, detailed protocols, and logical workflows to streamline your purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, properties, and common contaminants associated with 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the fundamental properties of the target molecule is the first step in designing a robust purification strategy. The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms that can interact with acidic stationary phases like silica gel, while the halogen substituents and the cyclopropyl group contribute to its overall lipophilicity.

Table 1: Physicochemical Properties of Imidazo[1,2-b]pyridazine Derivatives

PropertyValue / ObservationImplication for Purification
Molecular Formula C9H7BrClN3---
Molecular Weight ~272.53 g/mol Influences diffusion rates and elution profiles.
Appearance Typically an off-white to orange or yellow solid.[1]A dark brown or oily crude suggests degradation or significant impurities.
Predicted XLogP3 ~2.3 - 3.0Moderately lipophilic; soluble in common organic solvents like DCM, EtOAc, and chloroform. Poorly soluble in water.
pKa (Predicted) Basic nitrogens in the core (pKa ~ 3-5)Can cause peak tailing on silica gel. Can be exploited for acid-base extraction.
Chemical Stability Generally stable, but halogenated pyridazines can be susceptible to nucleophilic substitution or hydrolysis under harsh basic or aqueous conditions.[2]Avoid prolonged exposure to strong bases and water, especially at elevated temperatures. Store under an inert atmosphere.[1][3]

Q2: What are the most common impurities I should expect from the synthesis?

A2: Impurities are typically process-related and derive from the common synthetic route: the condensation of a 3-amino-4-bromo-6-chloropyridazine precursor with a cyclopropyl-containing synthon.

  • Unreacted Starting Materials: Residual 3-amino-4-bromo-6-chloropyridazine is a common impurity. It is significantly more polar than the product and should be easily separable by standard chromatography.

  • Regioisomers: Depending on the specific reagents used, cyclization can sometimes yield small amounts of isomeric products.[4] These often have very similar polarities to the desired product and represent a significant purification challenge.

  • Hydrolysis Products: If water is present during the reaction or workup, especially under non-neutral pH, the chloro or bromo substituents can be susceptible to hydrolysis, leading to hydroxylated impurities.[2]

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may co-elute with the product.

Q3: How should I properly store the purified compound to prevent degradation?

A3: To ensure long-term stability, the purified solid should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon).[1][3] This minimizes the risk of hydrolysis and potential oxidative degradation. Amber vials are recommended to protect against photodegradation.

Section 2: Troubleshooting Guide for Purification

This section provides solutions to specific experimental problems encountered during the purification workflow.

Q1: My crude product is a dark, oily residue, not a solid. What went wrong and how do I proceed?

  • Probable Cause: This often indicates the presence of high-boiling residual solvents (e.g., DMSO, DMF) or thermal degradation/polymerization caused by residual acid (e.g., p-toluenesulfonic acid) or base from the reaction during solvent evaporation.[1]

  • Suggested Solution:

    • Neutralize First: Before concentrating the reaction mixture post-extraction, ensure the organic layer is washed with a mild base (saturated sodium bicarbonate solution) and then water or brine to a neutral pH.[1]

    • Azeotropic Removal: If high-boiling solvents are suspected, co-evaporate the crude material with a lower-boiling solvent like toluene or heptane multiple times under reduced pressure.

    • Proceed Directly to Chromatography: Do not attempt to force crystallization of an impure oil. Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and dry-load it onto silica gel for column chromatography.

Q2: I'm seeing multiple spots on my TLC that are very close together (low ΔRf). How can I improve the separation?

  • Probable Cause: The initial solvent system lacks the required selectivity for the product and closely-eluting impurities, such as regioisomers.

  • Suggested Solution:

    • Reduce Eluent Strength: Decrease the proportion of the polar solvent (e.g., move from 30% EtOAc in Hexane to 20%). This will lower all Rf values and may increase the separation between spots.

    • Change Solvent Selectivity: Switch to a different solvent system. Polarity is not the only factor; solvent selectivity plays a crucial role. Good alternatives to Hexane/EtOAc include Toluene/Acetone or DCM/Methanol.

    • Add a Basic Modifier: Add 0.1-1% triethylamine (TEA) or ammonia in methanol to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing interaction with the basic nitrogens of your compound and often sharpening the spots, which can improve apparent separation.

Q3: My compound is streaking or "tailing" badly on the silica gel column, leading to broad peaks and poor fraction purity. What's the fix?

  • Probable Cause: This is a classic sign of a strong interaction between the basic nitrogen atoms in the imidazo[1,2-b]pyridazine core and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a non-ideal adsorption/desorption equilibrium.

  • Suggested Solution:

    • Incorporate a Basic Modifier: As mentioned in Q2, this is the most effective solution. Prepare your eluent (e.g., 80:20 Hexane:EtOAc) and add 0.5% triethylamine (TEA) by volume. Pre-flush the column with this modified eluent before loading your sample. This ensures the stationary phase is "deactivated," allowing for symmetrical, sharp peaks.

    • Use Deactivated Silica: If the problem persists, consider using silica gel that has been pre-treated with a base or commercially available deactivated silica.

    • Switch Stationary Phase: In extreme cases, switching to a less acidic stationary phase like alumina (basic or neutral) may be beneficial, although this will require complete redevelopment of the separation method.

Q4: After column chromatography, my NMR still shows minor impurities. What are the best "polishing" techniques?

  • Probable Cause: Co-elution of an impurity with an identical Rf value in the chosen solvent system.

  • Suggested Solution:

    • Recrystallization: This is the preferred method for final purification if a suitable solvent system can be found. It is highly effective at removing small amounts of structurally distinct impurities. See Protocol 2 for a detailed methodology.

    • Trituration: If a good recrystallization system is elusive, trituration can be effective. Stir the semi-pure solid as a slurry in a solvent in which the product is sparingly soluble but the impurity is more soluble (e.g., diethyl ether, pentane, or cold ethanol).[5] The impurity will dissolve into the solvent, leaving the purified product behind as a solid to be filtered.

    • Preparative HPLC: For very high purity requirements (>99.5%) or difficult separations, reverse-phase preparative HPLC is the ultimate solution, though it is more resource-intensive.

Section 3: Detailed Purification Protocols

These protocols provide validated, step-by-step methodologies for purifying 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate peak tailing and enhance separation of closely-eluting impurities.

  • Prepare the Eluent: Create a stock solution of your mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). To this stock, add triethylamine (TEA) to a final concentration of 0.5% v/v. Mix thoroughly.

  • Prepare the Column: Select a silica gel column (230-400 mesh) with a mass approximately 50-100 times that of your crude material. Pack the column using the TEA-modified eluent.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Acetone).

    • Add 2-3 times the mass of silica gel to this solution.

    • Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator.

    • Carefully load the powder onto the top of the prepared column.

  • Elution:

    • Begin elution with the TEA-modified mobile phase.

    • Maintain a constant flow rate and collect fractions.

    • Monitor the elution carefully using TLC, staining with a potassium permanganate dip or visualizing under UV light (254 nm).

  • Fraction Analysis & Pooling:

    • Analyze every few fractions by TLC.

    • Pool the fractions containing the pure product.

    • Concentrate the pooled fractions under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization for Final Polishing

This protocol is ideal for removing trace impurities after chromatography to achieve >99% purity.

  • Solvent Screening (Small Scale): In small vials, test the solubility of ~10 mg of your compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show poor solubility when cold. Binary solvent systems (e.g., Ethanol/Water, Toluene/Hexane) are also highly effective.

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid.

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected solid sparingly with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Section 4: Visual Workflows

These diagrams provide a logical decision-making framework for purification strategy and troubleshooting.

Diagram 1: General Purification Strategy

This workflow guides the initial choice of purification methodology based on the nature of the crude product.

start Crude Product (Post-Workup) crude_state Assess Crude Material start->crude_state solid Solid / Crystalline crude_state->solid Solid oil Dark Oil / Gummy crude_state->oil Oily tlc Perform TLC Analysis (Multiple Eluents) solid->tlc dry_load Dry Load onto Silica (See Protocol 1) oil->dry_load separation TLC Separation? tlc->separation dry_load->tlc good_sep Good Separation (ΔRf > 0.2) separation->good_sep Yes poor_sep Poor Separation (ΔRf < 0.2) separation->poor_sep No chromatography Proceed to Column Chromatography (Protocol 1) good_sep->chromatography optimize_tlc Optimize TLC Eluent (See Troubleshooting Q2) poor_sep->optimize_tlc purity_check Check Purity (NMR, LCMS) chromatography->purity_check optimize_tlc->chromatography pure >98% Pure purity_check->pure Yes impure <98% Pure purity_check->impure No final Final Pure Product pure->final recrystallize Recrystallize / Triturate (Protocol 2) impure->recrystallize recrystallize->purity_check

Caption: Decision tree for initial purification strategy.

Diagram 2: Troubleshooting Peak Tailing in Chromatography

This diagram outlines a logical sequence of steps to diagnose and solve the common issue of peak tailing.

start Problem: Peak Tailing on Silica Column cause Probable Cause: Basic N atoms interacting with acidic silica start->cause solution1 Step 1: Add Basic Modifier to Eluent cause->solution1 details1 Add 0.1 - 1.0% Triethylamine (TEA) or 2M NH3 in MeOH to mobile phase. This is effective in >90% of cases. solution1->details1 check1 Problem Solved? solution1->check1 yes1 Yes check1->yes1 no1 No check1->no1 end Resolution: Symmetrical Peaks yes1->end solution2 Step 2: Change Stationary Phase no1->solution2 details2 Try Neutral or Basic Alumina. Note: This will require complete re-development of the eluent system. solution2->details2 solution2->end

Caption: Troubleshooting workflow for peak tailing.

References

  • Google. (2026). Current time in Pasuruan, ID.
  • Beryozkina, T., et al. (2018). Safe Synthesis of 4,7-Dibromo[1][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(11), 2948. [Link]

  • Babu, V., et al. (2016). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • Martínez-Vargas, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(2), M1229. [Link]

  • da Silva, F., et al. (2020). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 16, 2157-2165. [Link]

  • Rentería-Gómez, Á., et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 25(21), 5188. [Link]

  • Lead Sciences. (n.d.). 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. Retrieved January 19, 2026, from [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • Kung, M-P., et al. (2008). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 51(12), 3536-3546. [Link]

  • Gevorgyan, A., et al. (2023). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 28(19), 6767. [Link]

  • Foucourt, A., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1848-1863. [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloroimidazo[1,2-b]pyridazine. Retrieved January 19, 2026, from [Link]

  • Gibhard, L., et al. (2017). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. MedChemComm, 8(3), 633-640. [Link]

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stability issues of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability and Experimental Integrity

Welcome to the technical support center for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this complex heterocyclic compound in solution. As a molecule with a highly functionalized imidazo[1,2-b]pyridazine core, understanding its behavior in different experimental settings is paramount for generating reliable and reproducible data.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate stability issues.

Initial Assessment & Core Concepts

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, known for its role in various therapeutic agents.[1][2] However, the stability of any given analog is highly dependent on its specific substitution pattern. The presence of bromo and chloro substituents on the pyridazine ring, combined with the fused imidazole system, suggests potential susceptibility to specific degradation pathways. Furthermore, a related compound, 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine, is recommended to be stored under an inert atmosphere at 2-8°C, indicating that the compound class may be sensitive to atmospheric conditions and elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: I've just received my solid sample of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. How should I store it?

A1: Based on recommendations for structurally similar compounds, long-term storage of the solid material should be under an inert atmosphere (argon or nitrogen) at 2-8°C.[3] This precaution minimizes the risk of oxidative degradation and hydrolysis from atmospheric moisture over time. For routine laboratory use, tightly sealing the container and storing it in a desiccator at a low temperature is advisable.

Q2: My compound is not dissolving well in my aqueous buffer. Is this a stability or a solubility issue?

A2: This is a critical first question. It's essential to distinguish between poor solubility and degradation, as the solutions are different. A simple way to initially assess this is to prepare a saturated solution in your buffer, centrifuge to pellet the undissolved solid, and immediately analyze the supernatant for the parent compound's concentration. If the concentration is low but the purity is high, you are likely facing a solubility issue. If you observe multiple new peaks in your analysis, degradation may be occurring.

Q3: I've prepared a stock solution in DMSO. How long can I store it?

A3: While DMSO is a powerful solvent for many organic molecules, prolonged storage is not always advisable.[4][5] Some compounds can degrade in DMSO, and the solvent itself is hygroscopic, meaning it will absorb water from the atmosphere, which can facilitate hydrolysis. It is best practice to prepare fresh stock solutions. If storage is necessary, store in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and water absorption. A short-term stability study (see Section 3) is recommended to determine the acceptable storage duration for your specific experimental conditions.

Q4: I'm observing a change in the color of my solution over time. What does this indicate?

A4: A color change is a common indicator of chemical degradation. This could be due to oxidation, photolysis, or other reactions that create chromophoric byproducts. It is a strong signal that you should immediately assess the purity of your solution using an appropriate analytical method like HPLC or LC-MS.

Troubleshooting Guide: Diagnosing Instability

Encountering unexpected results can be frustrating. This guide provides a systematic approach to diagnosing whether the root cause is the instability of your compound in solution.

Symptom: Inconsistent or lower-than-expected biological activity.

This is one of the most common signs of compound degradation. A loss of the parent compound leads to a lower effective concentration and thus reduced activity.

Troubleshooting Workflow

A Inconsistent/Low Activity Observed B Is the stock solution fresh? A->B C Prepare fresh stock solution in DMSO. Test immediately. B->C No D Analyze purity of old vs. fresh stock (HPLC/LC-MS) B->D Yes E Is purity of old stock <95%? D->E F Stock solution is unstable. Determine shelf-life. E->F Yes G Is the compound stable in the assay buffer? E->G No H Incubate compound in assay buffer (e.g., 0, 2, 4, 24 hrs). Analyze purity at each timepoint. G->H L Problem likely not compound stability. G->L Unlikely I Is significant degradation observed? H->I J Assay buffer is causing degradation. Modify buffer (pH, antioxidants). I->J Yes K Consider other factors: - Photodegradation (run in dark) - Adsorption to plasticware - Interaction with other reagents I->K No

Caption: Workflow for troubleshooting low biological activity.

Symptom: Appearance of new peaks in chromatogram (HPLC/LC-MS).

This is direct evidence of degradation or the presence of impurities.

ObservationPotential CauseRecommended Action
Small, consistent new peaks present even in freshly prepared solutions. Impurity from synthesis.Check the purity on the Certificate of Analysis. If purity is lower than expected, consider re-purification.
New peaks appear or grow over time in the assay solution. Degradation in the experimental medium.The compound is unstable under your assay conditions. Perform a forced degradation study (see Section 3) to identify the cause (e.g., pH, oxidation).[6][7]
New peaks appear after exposure to laboratory light. Photodegradation.The compound is light-sensitive. Repeat experiments in the dark or using amber-colored vials/plates. Conduct a photostability study as per ICH Q1B guidelines.[3][8][9]

Experimental Protocols for Stability Assessment

Do not assume stability. The following are streamlined protocols to proactively assess the stability of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

Protocol 1: Preliminary Solution Stability in Common Solvents and Buffers

This experiment provides a quick assessment of stability over a typical experimental timeframe.

Objective: To determine the short-term stability of the compound in DMSO and a representative aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Analyze Timepoint Zero: Immediately dilute an aliquot of the DMSO stock to a final concentration of 10 µM in your chosen aqueous buffer (e.g., PBS, pH 7.4). Analyze this sample immediately via a validated HPLC or LC-MS method to determine the initial purity (Time 0).

  • Incubate Samples: Store the 10 mM DMSO stock at room temperature. Also, keep the 10 µM aqueous solution at the temperature of your experiment (e.g., 37°C).

  • Analyze Subsequent Timepoints: At various timepoints (e.g., 2, 4, 8, and 24 hours), take aliquots from both the DMSO stock and the aqueous solution. Analyze them by the same HPLC/LC-MS method.

  • Data Analysis: Calculate the percent of the parent compound remaining at each timepoint relative to Time 0. A loss of >5-10% typically indicates meaningful instability.

Data Recording Template

Timepoint (hours)% Parent Remaining (DMSO Stock @ RT)% Parent Remaining (Aqueous Buffer @ 37°C)Observations (e.g., new peaks)
0100%100%Single peak
2
4
8
24
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying the potential degradation pathways of a new chemical entity.[1][6][7] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.

Objective: To identify the conditions under which the compound is unstable, providing insights into its degradation pathways.

Methodology:

  • Prepare Solutions: Prepare separate solutions of the compound (e.g., 100 µM) under the following conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Aqueous buffer at 60°C

    • Photolytic: Aqueous buffer exposed to a calibrated light source (as per ICH Q1B).[8][9] Include a control sample kept in the dark.

  • Incubation: Incubate the solutions for a defined period (e.g., 24 hours). If degradation is rapid, shorter timepoints may be necessary. The goal is to achieve 5-20% degradation.[6]

  • Analysis: At the end of the incubation, neutralize the acidic and basic samples. Analyze all samples, including a Time 0 control, by LC-MS.

  • Interpretation:

    • Degradation in HCl/NaOH: Suggests susceptibility to acid/base-catalyzed hydrolysis. The nitrogen atoms in the heterocyclic core could be involved.

    • Degradation in H₂O₂: Indicates oxidative instability.

    • Degradation with Heat: Shows thermal lability.

    • Degradation with Light: Confirms photosensitivity.

Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 100 µM compound solutions B 0.1 M HCl A->B C 0.1 M NaOH A->C D 3% H₂O₂ A->D E Buffer @ 60°C A->E F Buffer + Light (ICH Q1B) A->F G Buffer in Dark (Control) A->G H Incubate for 24h (aim for 5-20% degradation) B->H C->H D->H E->H F->H G->H I Neutralize (if applicable) H->I J Analyze all samples by LC-MS I->J K Compare to T0 control J->K

Caption: Workflow for a forced degradation study.

Authoritative Grounding & Best Practices

  • Handling Air-Sensitive Compounds: Given the potential sensitivity of this compound class, handling in an inert atmosphere (e.g., a glovebox) is ideal, especially for preparing stock solutions for long-term storage.[10][11] When a glovebox is not available, use techniques like flushing vials with argon or nitrogen before adding the solvent.

  • Analytical Method Validation: The reliability of any stability study depends on the analytical method used. Ensure your HPLC/LC-MS method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[1]

  • pH and Heterocycles: Nitrogen-containing heterocycles can have varying stability across different pH ranges due to protonation states affecting their reactivity.[12][13] If your experiments involve different pH conditions, it is crucial to assess stability at the relevant pH values.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). ResolveMass. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-mts.com. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996). [Link]

  • 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. (n.d.). Lead Sciences. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ResearchGate. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2009). ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). PMC. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... (2014). NIH. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. [Link]

Sources

Technical Support Center: Synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity. This resource provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction

The synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a critical process in the development of various pharmacologically active agents. The core of this synthesis lies in the condensation reaction between 3-amino-4-bromo-6-chloropyridazine and a suitable cyclopropyl-containing α-haloketone, a variant of the classic Tschitschibabin (Chichibabin) reaction for imidazo[1,2-a]pyridine synthesis.[1][2][3] While seemingly straightforward, this reaction is prone to the formation of several byproducts that can complicate purification and reduce the overall efficiency of the synthesis. This guide will address the most common challenges encountered during this process and provide practical solutions to overcome them.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, providing explanations for their causes and actionable steps for resolution.

Issue 1: Low Yield of the Desired Product and Presence of a Major Impurity with a Higher Molecular Weight

Question: My reaction is showing a low yield of the target compound, and I'm observing a significant byproduct with a molecular weight corresponding to the addition of water or solvent to the cyclopropyl group. What is happening and how can I prevent it?

Answer:

This is a classic case of acid-catalyzed ring-opening of the cyclopropyl ketone . The cyclopropyl group is susceptible to cleavage under acidic conditions, which can be generated in situ during the reaction, leading to the formation of undesired linear ketone byproducts.

Causality: The initial condensation reaction between the aminopyridazine and the α-haloketone can produce hydrobromic acid (HBr) as a byproduct. This acid can protonate the carbonyl of the cyclopropyl ketone, activating it towards nucleophilic attack by water or the solvent (e.g., alcohols), resulting in the opening of the strained three-membered ring.

Experimental Protocol for Mitigation:

  • Strict pH Control: The most critical factor is to maintain a neutral or slightly basic reaction medium.

    • Use of a Non-Nucleophilic Base: Incorporate a mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in stoichiometric excess to neutralize the HBr as it is formed.

    • Monitoring pH: If possible, monitor the pH of the reaction mixture periodically and add more base if necessary.

  • Solvent Selection:

    • Aprotic Solvents: Employ aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF) to minimize the presence of nucleophilic species that can participate in the ring-opening.

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to exclude water, which can act as a nucleophile.

  • Temperature Management:

    • Lower Reaction Temperature: Running the reaction at a lower temperature can help to disfavor the acid-catalyzed ring-opening, which typically has a higher activation energy than the desired condensation. Start with room temperature and gently heat only if the reaction is sluggish.

Table 1: Recommended vs. Problematic Reaction Conditions

ParameterRecommended ConditionProblematic ConditionRationale
Base Sodium Bicarbonate, Potassium CarbonateNone or a strong, nucleophilic baseNeutralizes in situ generated acid without competing in the main reaction.
Solvent Anhydrous Acetonitrile, Acetone, DMFProtic solvents (e.g., Ethanol, Methanol)Aprotic solvents do not participate in the ring-opening of the cyclopropyl ketone.
Temperature Room Temperature to 60 °CHigh temperatures (>80 °C)Minimizes the rate of the acid-catalyzed side reaction.

Workflow for Minimizing Cyclopropyl Ring-Opening:

Caption: A workflow diagram illustrating the key steps to prevent the acid-catalyzed ring-opening of the cyclopropyl ketone during the synthesis.

Issue 2: Formation of a Regioisomeric Byproduct

Question: I have isolated an impurity with the same mass as my target compound, but with different spectroscopic data (NMR, retention time). Could this be a regioisomer, and how can I improve the regioselectivity?

Answer:

Yes, the formation of a regioisomeric byproduct is a distinct possibility in the synthesis of imidazo[1,2-b]pyridazines. The starting 3-amino-4-bromo-6-chloropyridazine has two ring nitrogen atoms that could potentially react with the α-haloketone.

Causality: The desired reaction involves the initial nucleophilic attack of the N2 nitrogen of the pyridazine ring on the α-carbon of the ketone, followed by cyclization of the amino group onto the carbonyl carbon. However, under certain conditions, the N1 nitrogen could also act as a nucleophile, leading to the formation of an undesired imidazo[1,2-a]pyridine-like isomer. The electronic and steric environment around the nitrogen atoms dictates the regioselectivity. The presence of the chloro and bromo substituents on the pyridazine ring generally directs the reaction towards the desired isomer by sterically hindering and electronically deactivating the N1 nitrogen.

Experimental Protocol for Enhancing Regioselectivity:

  • Choice of Starting Material: The use of 3-amino-4-bromo-6-chloropyridazine is already a good strategy for directing the regioselectivity. The electron-withdrawing effects of the halogens decrease the nucleophilicity of the adjacent N1 nitrogen.

  • Reaction Conditions:

    • Mild Conditions: Employing milder reaction conditions (lower temperature, weaker base) can enhance the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product, which is typically the desired 8-bromo-6-chloro isomer.

    • Solvent Effects: The polarity of the solvent can influence the charge distribution in the transition state. Experimenting with solvents of varying polarity (e.g., toluene vs. DMF) may improve regioselectivity.

  • Purification:

    • Chromatography: Regioisomers can often be separated by careful column chromatography on silica gel. A shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is recommended.

    • Recrystallization: If the desired product and the regioisomeric byproduct have sufficiently different solubilities, recrystallization from an appropriate solvent can be an effective purification method.

Logical Relationship of Regioselectivity:

Regioselectivity cluster_Pathways Reaction Pathways A 3-Amino-4-bromo-6-chloropyridazine D Attack at N2 (Desired) A->D E Attack at N1 (Undesired) A->E B Cyclopropyl α-haloketone B->D B->E C Reaction Conditions (Temperature, Solvent, Base) C->D Favors C->E Disfavors F 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (Desired Product) D->F G Regioisomeric Byproduct E->G

Caption: A diagram illustrating the factors influencing the regioselectivity of the reaction, leading to either the desired product or a regioisomeric byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the optimal α-haloketone to use for this synthesis?

A1: The most common choice is an α-bromoketone, such as 1-bromo-1-cyclopropylpropan-2-one. Bromoacetones are generally more reactive than their chloro- counterparts, allowing for milder reaction conditions. The use of an α-iodoketone could further increase reactivity but may also lead to more side reactions and instability.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting materials and the product. The product, being more conjugated, should be more UV-active. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the desired product and any byproducts.

Q3: What are the best practices for purifying the final product?

A3:

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-b]pyridazines. Silica gel is a suitable stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) usually provides good separation.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final purification step. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: While microwave synthesis can be effective for many heterocyclic formations, it should be approached with caution in this specific case due to the presence of the cyclopropyl group. The rapid and sometimes localized heating in a microwave reactor could potentially promote the acid-catalyzed ring-opening. If you choose to explore microwave synthesis, start with low power and short reaction times, and carefully analyze the product mixture for byproducts.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5:

  • α-Haloketones: These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: The organic solvents used are flammable. Avoid open flames and use proper grounding techniques to prevent static discharge.

  • Reagents: Handle all chemicals in accordance with their Safety Data Sheets (SDS).

By carefully considering the factors outlined in this guide, researchers can significantly improve the outcome of the 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine synthesis, leading to higher yields and purity of this valuable chemical intermediate.

References

  • Chichibabin, A. E. A new reaction for the compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc.1914, 46, 1216–1236.
  • Grokipedia. Chichibabin reaction. [Link]

  • Wikipedia. Chichibabin pyridine synthesis. [Link]

  • Scientific Update. The Chichibabin amination reaction. [Link]

  • Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
  • PubMed. Synthesis of pyridazine derivatives. 13. Formation of some substituted imidazo (1.2-b) pyridazines. [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Wikipedia. Chichibabin reaction. [Link]

  • PubChem. 3-Amino-4-bromo-6-chloropyridazine. [Link]

  • Pharmaffiliates. 4-Bromo-6-chloropyridazin-3-amine. [Link]

  • ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]

  • PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

  • ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. [Link]

  • MDPI. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • ResearchGate. Imidazopyridine derivatives from the Chichibabin reaction. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

Sources

Technical Support Center: Refining Kinase Assay Protocols for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. This molecule belongs to the imidazo[1,2-b]pyridazine scaffold, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules, including potent kinase inhibitors like Ponatinib.[1][2] Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including DYRKs, CLKs, Mps1 (TTK), and TAK1.[3][4][5][6][7][8]

Given that 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a novel compound, establishing robust and reliable in vitro kinase assay protocols is a critical first step in characterizing its activity and determining its mechanism of action. This guide is designed to provide you with field-proven insights, detailed troubleshooting workflows, and validated protocols to navigate the specific challenges you may encounter. We will address common pitfalls such as compound interference, assay variability, and data interpretation to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & First Principles

This section addresses fundamental questions and provides the foundational knowledge needed before embarking on detailed troubleshooting.

Q1: What are the first physicochemical properties to consider for this compound?

The imidazo[1,2-b]pyridazine core is a heterocyclic aromatic system. Key considerations include:

  • Solubility: Compounds of this class are often soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[9][10] It is crucial to determine the optimal DMSO concentration for your assay, as high concentrations can impact kinase activity.[11] Always prepare a concentrated stock in 100% DMSO and perform serial dilutions to minimize the final DMSO concentration in the assay well, typically keeping it ≤1%.

  • Potential for Interference: Aromatic, heterocyclic structures can interfere with optical assays.[11] It is essential to test for autofluorescence or luminescence interference early in your experimental design.[12][13][14]

  • Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive results.[14] This can often be mitigated by including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Brij-35 in the assay buffer.[14][15]

Q2: How do I determine the optimal kinase and ATP concentrations for my assay?

Optimizing enzyme and ATP concentrations is critical for assay sensitivity, especially for identifying ATP-competitive inhibitors.[16][17]

  • Kinase Titration: First, determine the minimal kinase concentration that yields a robust signal. Perform a titration of the kinase at a saturating concentration of ATP (typically 1 mM) and your chosen substrate. The goal is to find a concentration on the linear portion of the enzyme titration curve, often the EC50 or EC80 value, which represents the concentration giving 50% or 80% of the maximal signal.[16] This ensures the reaction rate is proportional to the enzyme concentration.

  • ATP Kₘ Determination: To accurately characterize ATP-competitive inhibitors, the assay should be run at an ATP concentration at or near the Michaelis-Menten constant (Kₘ) for ATP.[16][17] To determine this, use the optimized kinase concentration from the previous step and perform a matrix titration of ATP. Plot the initial reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ.

Q3: What are the essential controls I must include in every kinase assay plate?

Proper controls are the cornerstone of a self-validating protocol and are essential for troubleshooting.

  • No-Enzyme Control ("Maximum Inhibition"): Contains all assay components (buffer, substrate, ATP, and compound) except the kinase. This control defines the background signal and is crucial for identifying compound interference with the detection reagents.[14]

  • No-Inhibitor Control ("Minimum Inhibition" / 0% Inhibition): Contains all assay components, including the kinase and the vehicle (e.g., DMSO), but no inhibitor. This defines the maximum enzyme activity.

  • Positive Control Inhibitor: A known inhibitor for your target kinase should be run on every plate. This control validates that the assay system (enzyme, substrate, buffers) is performing as expected.

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic, cause-and-solution approach to the most common problems encountered when assaying novel inhibitors.

Problem 1: High Background Signal

A high background signal reduces the assay window (signal-to-background ratio) and can mask true inhibition.

Potential Cause Diagnostic Check & Solution
Compound Interference Check: Run a "No-Enzyme Control" containing only the compound, buffer, ATP, and detection reagents. A high signal here points to direct interference.[14] Solution: 1. Luminescence: If using a luciferase-based assay (e.g., ADP-Glo™), the compound may be inhibiting the reporter enzyme. Perform a counter-screen against luciferase.[14][18] 2. Fluorescence: The compound may be autofluorescent.[12][13] Measure the plate before adding detection reagents. Consider switching to red-shifted fluorophores, as autofluorescence is more common at lower wavelengths.[12][13][19][20]
Contaminated Reagents Check: High ADP contamination in the ATP stock can cause a high background in ADP-detection assays (e.g., ADP-Glo™).[21] Solution: Use high-purity, "low-ADP" ATP. Prepare fresh buffers and aliquot all reagents to avoid freeze-thaw cycles and potential degradation.[22]
Assay Plate Issues Check: Using the wrong plate type can elevate background.[23] Solution: For luminescence, use opaque, white plates to maximize signal and prevent crosstalk.[24] For fluorescence, use solid black plates to minimize background.[22] Store plates in the dark before use to prevent phosphorescence.[24]
Problem 2: High Variability Between Replicate Wells (Poor CV%)

High coefficient of variation (CV%) between replicates makes it difficult to obtain reliable IC₅₀ values.

Potential Cause Diagnostic Check & Solution
Pipetting Inaccuracy Check: Review pipetting technique and ensure pipettes are calibrated. Small volume additions are a major source of error. Solution: Use reverse pipetting for viscous solutions. Prepare master mixes for reagents to be added to multiple wells to ensure consistency.[15][22]
Inadequate Mixing Check: Incomplete mixing of reagents after addition can lead to inconsistent reaction rates. Solution: Gently mix the plate on an orbital shaker after each reagent addition. Avoid introducing bubbles.
Edge Effects Check: Wells on the outer edges of the plate are prone to faster evaporation, concentrating reagents and altering reaction kinetics. Solution: Avoid using the outer rows and columns for experimental data. Instead, fill them with buffer or water to create a humidity barrier.[15]
Compound Precipitation Check: Visually inspect wells at the highest compound concentrations for signs of precipitation. Solution: Determine the solubility limit of your compound in the final assay buffer. If precipitation is observed, the data from those concentrations should be excluded from analysis.
Problem 3: IC₅₀ Value is Higher Than Expected or Not Reproducible

This issue often points to suboptimal assay conditions that mask the true potency of the inhibitor.

Potential Cause Diagnostic Check & Solution
ATP Concentration Too High Check: If the compound is an ATP-competitive inhibitor, using an ATP concentration significantly above the Kₘ will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to a right-shifted IC₅₀ curve.[14] Solution: Perform the assay with the ATP concentration at or below the determined Kₘ value for the kinase.[17]
Kinase Autophosphorylation Check: Some kinases can autophosphorylate, which consumes ATP. This is not inhibited by substrate-competitive compounds and can be significant at high enzyme concentrations.[25] Solution: Run a control reaction with kinase and ATP but no substrate. If significant ATP depletion occurs, it indicates autophosphorylation. Lower the kinase concentration if possible. Be aware that assays measuring total ATP/ADP levels will not distinguish between substrate phosphorylation and autophosphorylation.[25]
Incorrect Incubation Times Check: The kinase reaction must be in the linear range (initial velocity conditions). If the reaction proceeds too long and depletes a significant portion of the substrate (>20%), the reaction rate will slow, affecting the apparent inhibitor potency.[17] Solution: Perform a time-course experiment to determine the time frame where product formation is linear.
Enzyme Quality/Stability Check: Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles. Solution: Aliquot the kinase upon receipt and store at -80°C. Run a positive control inhibitor on every plate to monitor enzyme performance over time.
Troubleshooting Workflow Diagram

// Nodes start [label="Inconsistent Kinase Assay Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// High CV% Path check_cv [label="Is CV% between\nreplicates >15%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pipetting [label="Verify Pipette Calibration\n& Technique (Reverse Pipetting)", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="Ensure Adequate Mixing\n(Orbital Shaker)", fillcolor="#F1F3F4", fontcolor="#202124"]; edge_effects [label="Mitigate Edge Effects\n(Buffer in Outer Wells)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Low Signal/Window Path check_signal [label="Is Signal-to-Background\nRatio < 3?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; interference [label="Run No-Enzyme Control\nto check for Compound Interference", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Check Reagent Purity\n(e.g., Low-ADP ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme_conc [label="Optimize Kinase Concentration\n(Enzyme Titration)", fillcolor="#F1F3F4", fontcolor="#202124"];

// IC50 Shift Path check_ic50 [label="Is IC50 Unstable\nor Higher than Expected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; atp_conc [label="Verify ATP Concentration\n(Run at Kₘ)", fillcolor="#F1F3F4", fontcolor="#202124"]; linear_range [label="Confirm Reaction is in\nLinear Range (Time Course)", fillcolor="#F1F3F4", fontcolor="#202124"]; pos_control [label="Check Positive Control\nInhibitor Performance", fillcolor="#F1F3F4", fontcolor="#202124"];

end_node [label="Assay Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_cv; check_cv -> pipetting [label="Yes"]; pipetting -> mixing; mixing -> edge_effects; edge_effects -> check_signal; check_cv -> check_signal [label="No"];

check_signal -> interference [label="Yes"]; interference -> reagents; reagents -> enzyme_conc; enzyme_conc -> check_ic50; check_signal -> check_ic50 [label="No"];

check_ic50 -> atp_conc [label="Yes"]; atp_conc -> linear_range; linear_range -> pos_control; pos_control -> end_node; check_ic50 -> end_node [label="No"]; } end_dot Caption: A systematic workflow for troubleshooting common kinase assay issues.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a robust framework for determining the IC₅₀ of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. It is designed to be a self-validating system when all controls are included.

Reagent Preparation
ReagentPreparation Details
Kinase Buffer (1X) 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Prepare fresh from stocks and bring to room temperature before use.[15][16]
Kinase (2X Stock) Dilute kinase enzyme to 2X the final desired concentration (determined by enzyme titration) in 1X Kinase Buffer. Keep on ice.
Substrate + ATP (2X Stock) Dilute substrate and high-purity ATP to 2X the final desired concentrations in 1X Kinase Buffer. (e.g., ATP at its Kₘ).
Compound (4X Stock) Perform a serial dilution of the compound in 100% DMSO. Then, dilute each DMSO concentration into 1X Kinase Buffer to create a 4X working stock. The final DMSO concentration in the assay should not exceed 1%.
ADP-Glo™ Reagent Reconstitute according to the manufacturer's protocol.
Kinase Detection Reagent Reconstitute according to the manufacturer's protocol.
Assay Procedure (384-well Plate)

// Define node styles reagent_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; step_node [fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_node [shape=cds, fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; read_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="1. Add 2.5 µL of 4X Compound\n(or DMSO/Control)", node_type=reagent_node, class="reagent_node"]; B [label="2. Add 2.5 µL of 2X Kinase\n(Buffer for No-Enzyme Control)", node_type=reagent_node, class="reagent_node"]; C [label="Incubate 15 min at RT\n(Pre-incubation)", node_type=incubate_node, class="incubate_node"]; D [label="3. Add 5 µL of 2X Substrate/ATP\n(Initiate Reaction)", node_type=reagent_node, class="reagent_node"]; E [label="Incubate 60 min at RT\n(Kinase Reaction)", node_type=incubate_node, class="incubate_node"]; F [label="4. Add 10 µL ADP-Glo™ Reagent\n(Stop Reaction & Deplete ATP)", node_type=reagent_node, class="reagent_node"]; G [label="Incubate 40 min at RT", node_type=incubate_node, class="incubate_node"]; H [label="5. Add 20 µL Kinase Detection Reagent\n(Generate Luminescence)", node_type=reagent_node, class="reagent_node"]; I [label="Incubate 30 min at RT", node_type=incubate_node, class="incubate_node"]; J [label="6. Read Luminescence", node_type=read_node, class="read_node"];

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// Edges A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } end_dot Caption: Step-by-step workflow for a luminescence-based kinase assay.

  • Compound Addition: Add 2.5 µL of 4X compound solution to the appropriate wells of a solid white 384-well plate. Add 2.5 µL of Kinase Buffer with the equivalent DMSO concentration to "Minimum Inhibition" and "Maximum Inhibition" control wells.

  • Enzyme Addition: Add 2.5 µL of 2X Kinase solution to all wells except the "Maximum Inhibition" (No-Enzyme) control wells. Add 2.5 µL of 1X Kinase Buffer to the No-Enzyme control wells.

  • Pre-incubation: Mix gently on a plate shaker and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[21]

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction. The total volume is now 10 µL.

  • Kinase Reaction Incubation: Mix gently and incubate for the predetermined linear time (e.g., 60 minutes) at room temperature.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to all wells. This will stop the kinase reaction by depleting the remaining ATP. Mix and incubate for 40 minutes at room temperature.[21]

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal via luciferase. Mix and incubate for 30 minutes at room temperature.[21]

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and IC₅₀ Determination
  • Normalization:

    • Average the signal from the "Minimum Inhibition" (0% inhibition, enzyme + DMSO) wells.

    • Average the signal from the "Maximum Inhibition" (100% inhibition, no enzyme) wells.

    • Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = 100 * (SignalMin Inhibition - SignalCompound) / (SignalMin Inhibition - SignalMax Inhibition)

  • Curve Fitting:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.[26][27] This can be done using software like GraphPad Prism.

References

  • 1 (Eur J Med Chem, 2021)

  • 12 (PubMed)

  • 3 (ScienceDirect, 2017)

  • 4 (PubMed, 2017)

  • 9 (ChemBK)

  • 5 (LookChem)

  • 6 (PubMed, 2015)

  • 15 (BenchChem)

  • 13 (ResearchGate)

  • 11 (Celtarys Research)

  • 16 (Thermo Fisher Scientific)

  • 28 (PubChem)

  • 10 (ChemicalBook)

  • 26 (PMC - NIH)

  • 29 (BenchChem)

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  • 19 (Semantic Scholar)

  • 18 (NCBI)

  • 31 (BMG LABTECH)

  • 32 (PubMed Central)

  • 17 (NCBI Bookshelf)

  • 27 (ResearchGate)

  • 25 (PMC - PubMed Central)

  • 33 (BenchChem)

  • 34 (Reaction Biology)

  • 35 (bioRxiv)

  • 36 (GoldBio)

  • 20 (FluoroFinder)

  • 21 (NIH)

  • 37 (Protocols.io)

  • 38 (BenchChem)

  • 39 (Promega)

  • 24 (Agilent)

  • 22 (Abcam)

  • 23 (Bitesize Bio)

  • 2 (Wikipedia)

  • 40 (Chem-Impex)

  • 7 (NIH)

  • 41 (PMC - NIH)

  • 8 (RSC Publishing)

Sources

Technical Support Center: Scaling Up the Synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS No. 1298031-95-4). We will address common experimental challenges, provide detailed protocols, and explain the chemical principles underpinning this synthesis to ensure robust and reproducible outcomes.

Product Profile

ParameterValue
IUPAC Name 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
CAS Number 1298031-95-4[1]
Molecular Formula C₉H₇BrClN₃[1]
Molecular Weight 272.53 g/mol
Appearance Typically a white to off-white powder[1]
Storage Store in a cool, dry, and well-ventilated area under an inert atmosphere[1][2]

Core Synthesis Pathway: The Condensation Reaction

The synthesis of the imidazo[1,2-b]pyridazine scaffold is most effectively achieved through the condensation of a substituted 3-amino-6-halopyridazine with an α-bromoketone.[3] This classic approach is reliable and adaptable for synthesizing a variety of derivatives, including the target molecule.

The proposed pathway involves two key starting materials:

  • 3-Amino-5-bromo-6-chloropyridazine: The core pyridazine ring.

  • 1-Bromo-2-cyclopropylethanone: The α-bromoketone that provides the cyclopropyl moiety and facilitates the cyclization.

The reaction proceeds via an initial SN2 reaction where the most nucleophilic nitrogen of the aminopyridazine attacks the α-carbon of the bromoketone. This is followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-b]pyridazine system. The presence of a halogen on the pyridazine ring is crucial for achieving good yields, as it influences the nucleophilicity of the ring nitrogens, favoring the desired reaction pathway.[3]

Synthesis_Workflow cluster_reaction Reaction Vessel SM1 3-Amino-5-bromo- 6-chloropyridazine Mix Combine Reagents + Mild Base (e.g., NaHCO₃) + Solvent (e.g., Acetonitrile) SM1->Mix SM2 1-Bromo-2-cyclopropylethanone SM2->Mix Reflux Heat / Reflux Mix->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purify Purification (e.g., Column Chromatography or Recrystallization) Workup->Purify Product 8-Bromo-6-chloro-2-cyclopropyl- imidazo[1,2-b]pyridazine Purify->Product

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[3][4] Optimization may be required based on laboratory conditions and reagent purity.

Reagents and Recommended Conditions:

ReagentMolar Eq.Purpose
3-Amino-5-bromo-6-chloropyridazine1.0Starting Material
1-Bromo-2-cyclopropylethanone1.05 - 1.1Starting Material
Sodium Bicarbonate (NaHCO₃)2.0 - 2.5Mild Base
Acetonitrile (CH₃CN)10-15 mL/gSolvent
Temperature Reflux (~82°C)Reaction Condition
Time 8 - 16 hoursReaction Condition

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-5-bromo-6-chloropyridazine (1.0 eq) and sodium bicarbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL per gram of aminopyridazine).

  • Reagent Addition: While stirring, add 1-bromo-2-cyclopropylethanone (1.05 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridazine spot is consumed.

  • Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the suspension to remove inorganic salts (sodium bicarbonate and sodium bromide).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Workup: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine.

  • Drying & Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting solid by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Troubleshooting Guide & Scale-Up FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Question: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?

Answer: Several factors can contribute to low conversion or yield.

  • Insufficient Base: The reaction generates hydrobromic acid (HBr), which can protonate the starting aminopyridazine, rendering it non-nucleophilic. A mild base like sodium bicarbonate is essential to neutralize this acid.[3] Ensure you are using at least 2 molar equivalents.

  • Reagent Quality: The α-bromoketone can be unstable. Ensure it is fresh or has been stored properly. The aminopyridazine should be pure and dry.

  • Temperature and Time: While refluxing in acetonitrile is standard, some less reactive substrates may require higher temperatures (e.g., using DMF as a solvent) or longer reaction times.[5] However, be cautious, as higher temperatures can also lead to more side products.

  • Moisture: Water can hydrolyze the α-bromoketone. Ensure you are using anhydrous solvents and have a dry reaction setup.

Question: My TLC shows multiple spots besides my product. What are these impurities?

Answer: Common impurities include unreacted starting materials and a key intermediate.

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the aminopyridazine and potentially the α-bromoketone.

  • Alkylated Intermediate: The initial product of the SN2 reaction is an N-alkylated aminopyridazine which has not yet cyclized. This intermediate is often visible on TLC. Incomplete cyclization can result from insufficient heat or reaction time.

  • Regioisomers: While the halogen on the pyridazine ring directs the alkylation favorably, a small amount of alkylation at the other ring nitrogen can occur, leading to a regioisomeric impurity.[3] This is often difficult to separate and requires careful optimization of reaction conditions to minimize.

Troubleshooting_Flowchart Problem Low Yield or Incomplete Reaction Cause1 Check Base Stoichiometry (≥2 eq NaHCO₃?) Problem->Cause1 Cause2 Assess Reagent Quality (Fresh α-bromoketone?) Problem->Cause2 Cause3 Verify Reaction Conditions (Reflux temp? Dry solvent?) Problem->Cause3 Sol1 Increase base to 2.5 eq. Cause1->Sol1 No Sol2 Use freshly prepared or purified reagents. Cause2->Sol2 No Sol3 Ensure anhydrous conditions. Consider longer reflux or a higher boiling solvent (DMF). Cause3->Sol3 No

Caption: A decision-making flowchart for troubleshooting low yields.

Question: I'm scaling up the reaction from 1g to 100g. What new challenges should I anticipate?

Answer: Scaling up introduces challenges related to mass and heat transfer.

  • Exotherm Control: The initial alkylation reaction can be exothermic. On a large scale, this can cause the solvent to boil too vigorously. Plan for controlled, portion-wise addition of the α-bromoketone to the heated suspension of the aminopyridazine and base.

  • Mixing Efficiency: This reaction is heterogeneous (solid NaHCO₃ in solution). Efficient stirring is critical to ensure the base can neutralize the acid as it's formed. On a larger scale, mechanical overhead stirring is required to keep the solids suspended.

  • Heat Transfer: Achieving and maintaining a consistent reflux temperature in a large reactor can be challenging. Ensure your heating mantle or oil bath has sufficient power and surface area contact.

  • Purification: Column chromatography is not ideal for multi-kilogram scale. Develop a robust recrystallization procedure at the lab scale first. This will be your primary method for purification at a larger scale, offering better efficiency and lower solvent waste.

Question: What are the best practices for purifying the final product?

Answer: The choice between chromatography and recrystallization depends on the impurity profile and the scale.

  • Chromatography: For small-scale synthesis (<10g) and for isolating highly pure material for analytical purposes, silica gel column chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point.

  • Recrystallization: This is the preferred method for large-scale purification. Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution or are insoluble. Common solvents to screen include isopropanol, ethyl acetate, acetonitrile, and toluene, or mixtures like ethyl acetate/heptane.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like potassium carbonate or an organic base? A1: Yes, other bases can be used. Potassium carbonate (K₂CO₃) is a stronger base and can sometimes accelerate the reaction. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but they can make the workup more complex as their salts may be more soluble in organic solvents. For simplicity and ease of removal, inorganic bases like NaHCO₃ or K₂CO₃ are generally preferred.

Q2: Is there an alternative to using an α-bromoketone? A2: Yes, multi-component reactions (MCRs) have been developed for the synthesis of imidazo[1,2-a]pyridines and related systems.[6] For example, a one-pot reaction involving an aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) can yield the desired scaffold, though this may require significant optimization for your specific substrate.[6] Catalytic methods using copper or iodine to construct the ring from aminopyridines and ketones have also been reported for the parent imidazo[1,2-a]pyridine system.[7][8]

Q3: How can I confirm the structure of my final product? A3: A full analytical characterization is required.

  • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the carbon-hydrogen framework and successful formation of the heterocyclic system. Spectral data for the target molecule is available for comparison.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern, which will be characteristic due to the presence of both bromine and chlorine.

  • Melting Point: To assess the purity of the final crystalline solid.

References

  • Google. (2026).
  • Cui, M., et al. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. Available at: [Link]

  • Guillaumet, G., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of imidazo[1,2‐b]pyridazines 150 and 151 as inhibitors of TNF‐α production. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]

  • Pasha, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Renteria-Gomez, A., et al. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • Lead Sciences. (n.d.). 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. Available at: [Link]

  • China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers. (n.d.). China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers Factory Suppliers. Available at: [Link]

  • Paidi, K.R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]

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Validation & Comparative

The Strategic Advantage of the Imidazo[1,2-b]pyridazine Scaffold: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology and immunology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold," a foundational structure of significant interest in medicinal chemistry due to its proven success in yielding potent kinase inhibitors. This guide provides a comparative analysis of the potential of molecules derived from building blocks like 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine , benchmarking them against leading kinase inhibitors. We will delve into the mechanistic underpinnings, comparative efficacy data, and the strategic experimental workflows that propel these compounds from concept to clinical contenders.

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Potent Kinase Inhibition

The imidazo[1,2-b]pyridazine ring system is a bicyclic heteroaromatic structure that has garnered considerable attention from the pharmaceutical industry. Its rigid framework provides a well-defined orientation for substituents to interact with the ATP-binding pocket of various kinases. This has led to the development of numerous successful kinase inhibitors, including the multi-targeted tyrosine kinase inhibitor Ponatinib, which is a testament to the scaffold's therapeutic potential.[1] The diverse biological activities of pyridazine and pyridazinone derivatives, ranging from anticancer to anti-inflammatory properties, further underscore the value of this chemical space.[2][3]

Molecules such as 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS 1298031-95-4) represent key intermediates in the synthesis of libraries of novel kinase inhibitors.[4][5] The bromine and chlorine substitutions on this particular scaffold offer versatile handles for medicinal chemists to employ cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Comparative Analysis of Imidazo[1,2-b]pyridazine-Based Inhibitors and Other Kinase Inhibitors

To understand the competitive positioning of novel compounds derived from the imidazo[1,2-b]pyridazine scaffold, it is instructive to compare them with both a successful clinical candidate from the same family and other established kinase inhibitors targeting similar or different pathways.

A Case Study in BTK Inhibition: The Rise of Imidazo[1,2-b]pyridazines

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[6] A recent breakthrough in this area is the discovery of a series of imidazo[1,2-b]pyridazine derivatives as potent and highly selective irreversible BTK inhibitors. One such compound, referred to as TM471-1 , has demonstrated remarkable preclinical efficacy and has advanced into Phase I clinical trials.[6][7]

Let's compare the preclinical data of an exemplary imidazo[1,2-b]pyridazine-based BTK inhibitor with the first-in-class BTK inhibitor, Ibrutinib .

FeatureImidazo[1,2-b]pyridazine BTK Inhibitor (TM471-1)Ibrutinib
Target Kinase Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)
Mechanism of Action Irreversible covalent inhibitorIrreversible covalent inhibitor
BTK IC50 1.3 nM[6]~0.5 nM
Selectivity Excellent selectivity across 310 kinases[6]Also inhibits other kinases (e.g., TEC, EGFR, JAK3)
In Vivo Efficacy Complete tumor regression in 7 out of 10 mice at 15 mg/kg[6]Well-established anti-tumor activity in various models
Clinical Status Phase I Clinical Trials[6]FDA Approved

This comparison highlights that novel imidazo[1,2-b]pyridazine derivatives can achieve comparable potency to established drugs like Ibrutinib, with the potential for improved selectivity, which could translate to a better safety profile.

Broader Context: Targeting Other Kinase Pathways

To appreciate the versatility of kinase inhibitor scaffolds, it is useful to consider inhibitors of other critical signaling pathways, such as the MEK/ERK and TRK pathways.

Kinase InhibitorTarget Kinase(s)Mechanism of ActionKey Clinical Applications
Selumetinib MEK1/2Non-ATP-competitive allosteric inhibitorNeurofibromatosis type 1, thyroid cancer
Larotrectinib TRKA, TRKB, TRKCATP-competitive inhibitorTRK fusion-positive solid tumors

Selumetinib's allosteric mechanism and Larotrectinib's tissue-agnostic approval based on a specific genetic alteration showcase the diverse strategies employed in modern kinase inhibitor drug discovery. The imidazo[1,2-b]pyridazine scaffold, with its adaptability, could potentially be tailored to target these or other kinases with high specificity.

Experimental Protocols for Kinase Inhibitor Evaluation

The successful development of a kinase inhibitor relies on a cascade of robust experimental evaluations. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (Example: BTK)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the target kinase.

Protocol:

  • Reagents and Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-phospho-tyrosine antibody, TR-FRET dilution buffer.

  • Procedure: a. Prepare a serial dilution of the test compound (e.g., 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine-derived library members). b. In a 384-well plate, add the BTK enzyme, the peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the Eu-anti-phospho-tyrosine antibody. g. Incubate for 60 minutes to allow for antibody binding. h. Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on the target kinase.

Protocol:

  • Cell Line: Use a relevant cancer cell line (e.g., a B-cell lymphoma line for a BTK inhibitor).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate for a specified period (e.g., 72 hours). d. Add a viability reagent (e.g., CellTiter-Glo®). e. Measure luminescence to determine the number of viable cells.

  • Data Analysis: Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of kinase inhibition, the following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.

Kinase_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation Ibrutinib Ibrutinib / TM471-1 Ibrutinib->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, SBDD) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for kinase inhibitor drug discovery and development.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Chemical intermediates like 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine are invaluable tools for medicinal chemists to rapidly generate and test new chemical entities. The successful progression of imidazo[1,2-b]pyridazine-based compounds into clinical trials, such as the BTK inhibitor TM471-1, validates the strategic focus on this scaffold. By leveraging established experimental workflows and drawing insights from the successes and limitations of existing kinase inhibitors, researchers can continue to unlock the full therapeutic potential of this remarkable chemical framework. The future of kinase inhibitor development will likely involve the application of this and other privileged scaffolds to an even broader range of kinase targets, including those implicated in resistance to current therapies.

References

  • (Reference details for Ponatinib to be added
  • (Reference details for Ibrutinib to be added
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. (URL not provided in search results)
  • (Reference details for Selumetinib to be added
  • (Reference details for Larotrectinib to be added
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. (URL not provided in search results)
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry. ACS Publications. (URL not provided in search results)
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. (URL not provided in search results)
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. (URL not provided in search results)
  • 8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. (URL not provided in search results)
  • 8-Bromo-6-chloro-2-cyclopropylimidazo-[1,2-b]pyridazine CAS NO.1298031-95-4. (URL not provided in search results)

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The Efficacy of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine Analogs as Allosteric Tyk2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of enzymes, particularly protein kinases.[1] This guide provides a detailed comparison of the efficacy of a specific series of these compounds: 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine and its analogs. The focus of this analysis is on their activity as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a key mediator in the signaling of pro-inflammatory cytokines.[2]

Introduction to Tyk2 and the Rationale for Allosteric Inhibition

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are crucial for the signal transduction of numerous cytokines involved in immunity and inflammation, such as interleukins (IL-12, IL-23) and type I interferons (IFN).[2][3] Dysregulation of Tyk2 signaling is implicated in the pathogenesis of various autoimmune and inflammatory diseases.

A unique feature of Tyk2 is the presence of a pseudokinase domain (JH2) in addition to the catalytically active kinase domain (JH1). The JH2 domain, while catalytically inactive, plays a crucial regulatory role by allosterically inhibiting the JH1 domain.[4][5] Targeting the ATP-binding site of the JH1 domain has been a traditional approach for kinase inhibitor development. However, the high homology of the ATP-binding site across the JAK family presents a significant challenge in achieving selectivity, often leading to off-target effects.[6]

Consequently, there has been a paradigm shift towards developing allosteric inhibitors that bind to the less conserved JH2 domain.[3] This strategy offers the potential for greater selectivity and a more favorable safety profile. The 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine scaffold has been identified as a promising starting point for the development of such selective Tyk2 JH2 inhibitors.[7]

The Tyk2 Signaling Pathway and Point of Intervention

The binding of cytokines to their receptors triggers the activation of receptor-associated Tyk2. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, leading to a cellular response. Allosteric inhibitors targeting the Tyk2 JH2 domain prevent the conformational changes required for JH1 activation, thereby blocking this entire signaling cascade at its inception.

Tyk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding Tyk2 Tyk2 Receptor->Tyk2 Activation JH1 JH1 (Kinase Domain) Tyk2->JH1 JH2 JH2 (Pseudokinase Domain) Tyk2->JH2 STAT STAT Tyk2->STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT Gene Target Gene Transcription pSTAT->Gene Translocation Inhibitor 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine Analog Inhibitor->JH2 Binds and Stabilizes Inactive Conformation

Figure 1: Tyk2 Signaling Pathway and Inhibition by JH2 Ligands.

Comparative Efficacy of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine Analogs

The following table summarizes the in vitro efficacy of a series of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine analogs as Tyk2 JH2 inhibitors. The data is derived from a study that systematically explored the structure-activity relationship (SAR) of this chemical series.[8]

Compound IDR1 SubstitutionTyk2 JH2 Binding (Ki, nM)IFNα-induced STAT3 Phosphorylation (IC50, nM)
11 N-cyclopropylcarboxamide2.53.2
12 N-propylcarboxamide3.14.5
13 N-cyclobutylcarboxamide2.83.8
21 Pyridine15.225.6
22 5-fluoropyridine10.818.9
Deucravacitinib (Positive Control) N/A1.02.1

Data sourced from: Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases.[8]

Analysis of Structure-Activity Relationships (SAR):

The data clearly indicates that the nature of the substituent at the R1 position significantly influences the inhibitory potency of these analogs.

  • Small, cyclic carboxamides are favored: Compounds with N-cyclopropyl (11) and N-cyclobutyl (13) carboxamide groups at the R1 position exhibit the highest potency, with Ki values in the low nanomolar range and corresponding strong inhibition of STAT3 phosphorylation in a cellular context.[8]

  • Acyclic carboxamides show slightly reduced activity: The N-propylcarboxamide analog (12) is slightly less potent than its cyclic counterparts, suggesting that the conformational rigidity of the cyclic structures may be beneficial for binding to the JH2 domain.[8]

  • Aromatic substituents decrease potency: Replacement of the carboxamide moiety with aromatic rings, such as pyridine (21) and 5-fluoropyridine (22), leads to a noticeable decrease in both binding affinity and cellular activity.[8]

These findings underscore the importance of the R1 substituent in optimizing the interaction of the imidazo[1,2-b]pyridazine core with the Tyk2 JH2 domain.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, this section details the key experimental protocols employed in the evaluation of these compounds.

Tyk2 JH2 Binding Affinity Assay (LanthaScreen™ TR-FRET)

This assay quantifies the binding affinity of the test compounds to the Tyk2 JH2 domain using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: The assay measures the displacement of a fluorescently labeled tracer from the Tyk2 JH2 domain by a competitive inhibitor. The binding of the tracer to the terbium-labeled anti-GST antibody-tagged Tyk2 JH2 brings the donor (terbium) and acceptor (tracer) into close proximity, resulting in a high FRET signal. Unlabeled inhibitors compete with the tracer for binding to the JH2 domain, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Dilute the GST-tagged Tyk2 JH2 protein, terbium-labeled anti-GST antibody, and the fluorescent tracer in the assay buffer.

  • Assay Procedure:

    • Add the test compounds and the Tyk2 JH2/antibody solution to a 384-well plate.

    • Incubate for 15 minutes at room temperature.

    • Add the fluorescent tracer to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence emission at two wavelengths (for the donor and acceptor) using a microplate reader capable of TR-FRET measurements.

    • Calculate the emission ratio and determine the Ki values from the dose-response curves.

TR_FRET_Assay cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Tyk2_JH2_1 Tyk2 JH2-GST Tb_Ab_1 Tb-anti-GST Ab Tyk2_JH2_1->Tb_Ab_1 Binding Tracer_1 Fluorescent Tracer Tyk2_JH2_1->Tracer_1 Binding Tb_Ab_1->Tracer_1 High FRET Tyk2_JH2_2 Tyk2 JH2-GST Tb_Ab_2 Tb-anti-GST Ab Tyk2_JH2_2->Tb_Ab_2 Binding Tracer_2 Fluorescent Tracer Tb_Ab_2->Tracer_2 Low FRET Inhibitor Inhibitor Inhibitor->Tyk2_JH2_2 Competitive Binding

Figure 2: Principle of the TR-FRET based Tyk2 JH2 Binding Assay.

IFNα-induced STAT3 Phosphorylation Cellular Assay

This assay assesses the functional activity of the inhibitors in a cellular context by measuring their ability to block the phosphorylation of STAT3 induced by IFNα.

Principle: In response to IFNα stimulation, Tyk2 is activated and phosphorylates STAT3. The level of phosphorylated STAT3 (pSTAT3) can be quantified using a cellular immunoassay. Potent inhibitors of Tyk2 will reduce the levels of pSTAT3.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., THP-1) in appropriate media.

    • Pre-incubate the cells with serially diluted test compounds for 1 hour.

    • Stimulate the cells with recombinant human IFNα for 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells to release the intracellular proteins.

    • Quantify the levels of total STAT3 and phosphorylated STAT3 (at Tyr705) using an ELISA-based method or Western blotting.[9][10]

  • Data Analysis:

    • Normalize the pSTAT3 levels to the total STAT3 levels.

    • Generate dose-response curves and calculate the IC50 values.

In Vivo Efficacy Model: Rat Adjuvant-Induced Arthritis (AIA)

The AIA model is a well-established in vivo model of inflammatory arthritis used to evaluate the efficacy of anti-inflammatory compounds.[11][12]

Protocol:

  • Induction of Arthritis:

    • Anesthetize Lewis rats.

    • Induce arthritis by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.[13]

  • Compound Administration:

    • Administer the test compounds orally, once daily, starting from the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).

  • Efficacy Assessment:

    • Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured by plethysmometry), erythema, and joint stiffness.

    • At the end of the study, collect tissues for histological analysis to assess inflammation, pannus formation, and bone erosion.[12]

Conclusion

The 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine scaffold serves as a highly promising starting point for the development of potent and selective allosteric inhibitors of Tyk2. The comparative data presented in this guide highlights the critical role of the R1 substituent in modulating the efficacy of these analogs. Specifically, small, cyclic N-carboxamides at this position have been shown to confer superior potency. The detailed experimental methodologies provided herein offer a framework for the robust evaluation of future analogs, ensuring the scientific rigor required for the advancement of these promising therapeutic candidates.

References

  • Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology. [Link]

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  • Adjuvant Arthritis (AIA) In Rat. Inotiv. [Link]

  • Adjuvant-Induced Arthritis Model. Chondrex, Inc. [Link]

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  • Small molecule ligands bind to the TYK2 JH2 pseudokinase domain. (A)... ResearchGate. [Link]

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  • Resonance Energy Transfer in Steady-State and Time-Decay Fluoro-Immunoassays for Lanthanide Nanoparticles Based on Biotin and Avidin Affinity. The Journal of Physical Chemistry C - ACS Publications. [Link]

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  • Resonance energy transfer from lanthanide chelates to overlapping and nonoverlapping fluorescent protein acceptors. PubMed. [Link]

  • Lanthanide-based resonance energy transfer biosensors for live-cell applications. PubMed. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC. [Link]

  • Materials for Fluorescence Resonance Energy Transfer Analysis: Beyond Traditional Donor-Acceptor Combinations. DTIC. [Link]

  • IFN induces serine phosphorylation of Stat3 on serine 727 via a... ResearchGate. [Link]

  • Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed Central. [Link]

  • Unphosphorylated STAT3 regulates the antiproliferative, antiviral, and gene-inducing actions of Type I interferons. PMC. [Link]

  • Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. PubMed. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. [Link]

  • STAT3 phosphorylation mediates the stimulatory effects of interferon alpha on B cell differentiation and activation in SLE. PubMed. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • Direct Association of STAT3 with the IFNAR-1 Chain of the Human Type I Interferon Receptor (*). Semantic Scholar. [Link]

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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects are a leading cause of adverse events and late-stage drug attrition. This guide provides an in-depth, experience-driven framework for the cross-reactivity profiling of novel kinase inhibitors, using the exemplar molecule, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

The imidazo[1,2-b]pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its interaction with the ATP-binding site of protein kinases.[1][2] Various derivatives of this core have shown potent inhibitory activity against a range of kinases, including Tyrosine Kinase 2 (Tyk2), Monopolar spindle 1 (Mps1), and Transforming growth factor-beta-activated kinase 1 (TAK1).[3][4][5][6][7] Given this promiscuous potential, a rigorous and systematic approach to defining the selectivity profile of any new analogue, such as 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, is not just recommended—it is imperative.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered workflow designed to build a comprehensive understanding of a compound's selectivity, from broad, high-throughput screening to in-depth cellular target engagement.

The Strategic Imperative: A Tiered Approach to Selectivity Profiling

A robust cross-reactivity assessment should be approached as a funnel, starting with a wide net and progressively narrowing the focus to confirm and characterize interactions of interest. This tiered strategy optimizes resource allocation and builds a self-validating dataset.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Dose-Response Validation cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Functional & Phenotypic Assays T1 Large-Panel In Vitro Kinase Assay (e.g., 200-400 kinases) Single high concentration (e.g., 1-10 µM) T2 IC50 Determination for Primary Target(s) and Significant Off-Targets (>50% inhibition in Tier 1) T1->T2 Identify hits T3 Cellular Thermal Shift Assay (CETSA) Confirmation of target binding in a physiological context T2->T3 Confirm cellular activity T4 Downstream Signaling Pathway Analysis (e.g., Western Blot for phospho-proteins) Cell-based phenotypic assays T3->T4 Validate functional consequences

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Casting a Wide Net with In Vitro Kinase Profiling

The logical first step is to screen 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine against a broad panel of purified kinases at a single, high concentration (typically 1-10 µM). This provides a global view of the compound's potential interaction space across the kinome. The goal here is not to determine potency, but to rapidly identify potential off-targets for further investigation.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol describes a standard method for assessing the inhibition of kinase activity by measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate.[8]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP

  • ATP solution

  • 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine stock solution in DMSO

  • 96-well plates

  • Phosphocellulose membrane or filter paper

  • Stop solution (e.g., phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reactions: In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

  • Add Inhibitor: Add 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine to the desired final concentration (e.g., 10 µM). Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.[9][10] The final ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of inhibition.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Capture Substrate: Spot a portion of each reaction mixture onto a phosphocellulose membrane. The negatively charged phosphate groups on the substrate will bind to the positively charged membrane, while the unincorporated [γ-³²P]ATP will not.

  • Wash: Wash the membrane multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP.

  • Quantify: Place the washed membrane in a scintillation vial with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

    % Inhibition = 100 * (1 - (Counts_Inhibitor - Counts_NoEnzyme) / (Counts_DMSO - Counts_NoEnzyme))

Data Presentation: Tier 1 Kinome Scan

The results of a broad kinase screen are often visualized as a "kinome tree" or summarized in a table. For clarity and comparative purposes, a table is highly effective.

Kinase Family Kinase Target % Inhibition at 10 µM
Tyrosine Kinase ABL112%
SRC88%
EGFR5%
Serine/Threonine Kinase AKT192%
CDK245%
PIM195%
... ......
(Illustrative data)

From this initial screen, SRC, AKT1, and PIM1 are identified as significant potential off-targets that warrant further investigation.

Tier 2: Quantifying Potency with IC50 Determination

Any "hits" identified in Tier 1 (typically defined as >50-70% inhibition) must be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing the activity of the compound against its intended primary target versus its off-targets.

The experimental protocol is similar to the single-point assay described above, but with a key difference: a serial dilution of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is tested to generate a dose-response curve.

Data Presentation: Comparative IC50 Values
Kinase Target IC50 (nM) Selectivity Ratio (Off-Target IC50 / Primary Target IC50)
Primary Target (Hypothetical) 15 -
SRC85057
AKT11,20080
PIM1986.5
(Illustrative data)

This table clearly demonstrates that while the compound is most potent against its hypothetical primary target, it retains significant activity against PIM1. This information is critical for predicting potential side effects and guiding further medicinal chemistry efforts to improve selectivity.

Tier 3: Confirming Target Engagement in a Cellular Milieu

In vitro assays with purified enzymes are essential, but they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target in a more physiologically relevant setting.[11][12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced denaturation.[13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing the target protein(s) of interest

  • Cell culture medium and reagents

  • 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (containing non-ionic detergent)

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein

Procedure:

  • Cell Treatment: Culture cells to an appropriate density. Treat the cells with either the vehicle (DMSO) or a saturating concentration of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.[14]

  • Lysis: Lyse the cells to release their protein content. This can be achieved through freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Measure the protein concentration and normalize all samples.

  • Western Blot Analysis: Separate the soluble protein fractions by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target of interest.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: CETSA Melt Curves

The results are best presented as a graph plotting the normalized soluble protein fraction against temperature. A clear rightward shift in the curve for the compound-treated sample relative to the vehicle control provides strong evidence of target binding in intact cells.

Comparative Analysis: Benchmarking Against Alternatives

To put the selectivity profile of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine into context, it is valuable to compare it with other known inhibitors. Let's assume, based on the hypothetical data, that the primary target is a novel serine/threonine kinase, "Kinase X".

Compound Primary Target Primary Target IC50 (nM) PIM1 IC50 (nM) Selectivity (PIM1/Primary)
8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine Kinase X15986.5x
Competitor A (Known PIM1 Inhibitor) PIM1551x
Competitor B (Known Kinase X Inhibitor) Kinase X25>10,000>400x
(Illustrative data)

This comparative analysis immediately highlights that while our lead compound is potent, its selectivity over PIM1 is modest compared to other inhibitors developed for Kinase X, suggesting a potential liability and a clear direction for optimization.

Illustrating the Impact: Signaling Pathway Context

Understanding the functional consequences of target and off-target inhibition is the final piece of the puzzle. Visualizing the affected signaling pathways can powerfully illustrate the potential biological outcomes.

G cluster_0 Upstream Activator cluster_1 Primary Pathway cluster_2 Off-Target Pathway UA Growth Factor Receptor KinaseX Kinase X (Primary Target) UA->KinaseX PIM1 PIM1 (Off-Target) UA->PIM1 Substrate1 Substrate 1 KinaseX->Substrate1 P CellCycle Cell Cycle Progression Substrate1->CellCycle Substrate2 Substrate 2 (e.g., BAD) PIM1->Substrate2 P Apoptosis Inhibition of Apoptosis Substrate2->Apoptosis Inhibitor 8-Bromo-6-chloro-2- cyclopropylimidazo[1,2-b]pyridazine Inhibitor->KinaseX Inhibits Inhibitor->PIM1 Inhibits (off-target)

Caption: Hypothetical signaling pathways affected by the compound.

This diagram clearly shows that while the intended effect is to block cell cycle progression through Kinase X, the off-target inhibition of PIM1 could lead to unintended consequences on apoptosis regulation. This provides a compelling rationale for the necessity of high selectivity.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor is a multifaceted process that requires a strategic, data-driven approach. By employing a tiered workflow that encompasses broad kinome screening, quantitative IC50 determination, and cellular target engagement assays, researchers can build a comprehensive and reliable selectivity profile. This guide, using 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine as a representative of the promising imidazo[1,2-b]pyridazine class, provides a robust framework for making informed decisions, mitigating risks, and ultimately increasing the probability of success in the complex landscape of drug discovery.

References

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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • (PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]

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  • CETSA. (n.d.). CETSA. [Link]

  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. (n.d.). ACS Publications. [Link]

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  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (2025). ResearchGate. [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. (n.d.). PMC. [Link]

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  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). PMC - NIH. [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. (2017). PubMed. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (n.d.). NIH. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015). PubMed. [Link]

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A Senior Application Scientist's Guide: Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine ring systems are quintessential "privileged scaffolds" in medicinal chemistry. Their rigid, planar structures and tunable electronic properties have made them cornerstones in the development of therapeutics targeting a wide array of biological targets, from kinases to central nervous system receptors.[1][2] This guide provides a comparative analysis of these two isomeric scaffolds, delving into their synthesis, physicochemical characteristics, and therapeutic applications. We will explore how the subtle, yet critical, placement of a single nitrogen atom fundamentally alters their properties, influencing everything from synthetic strategy to biological activity and pharmacokinetic profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection for targeted therapeutic design.

Introduction: A Tale of Two Isomers

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and fused bicyclic systems are particularly valued for their ability to present substituents in a well-defined three-dimensional space. The imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds are isosteric, differing only by the substitution of a carbon atom with a nitrogen atom in the six-membered ring.[3][4] This seemingly minor change—from a pyridine to a pyridazine ring—has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall pharmacological profile.

The imidazo[1,2-a]pyridine core is found in numerous marketed drugs, including the widely prescribed hypnotic agent Zolpidem (Ambien) and the anxiolytic Alpidem, highlighting its utility in CNS applications.[5][6][7] Conversely, the imidazo[1,2-b]pyridazine scaffold has gained significant attention as a versatile kinase inhibitor framework, exemplified by the potent anticancer drug Ponatinib.[2][8] This guide will dissect the underlying reasons for these divergent therapeutic applications.

Synthetic Strategies: Building the Cores

The construction of these bicyclic systems is well-established, with the most common approach being the condensation of an amino-heterocycle with an α-haloketone.[3][9] However, the reactivity and availability of the starting materials differ.

  • Imidazo[1,2-a]pyridines: Are typically synthesized from readily available 2-aminopyridines. The reaction proceeds via nucleophilic substitution of the halide by the pyridine ring nitrogen, followed by intramolecular cyclization.[9] Numerous modern, efficient methods have been developed, including copper-catalyzed one-pot procedures using nitroolefins and air as the oxidant, which offer an environmentally friendly route.[10][11]

  • Imidazo[1,2-b]pyridazines: The synthesis starts with 3-aminopyridazines. A key consideration is the nucleophilicity of the pyridazine ring nitrogens. To ensure regioselective alkylation and successful cyclization, the starting 3-aminopyridazine is often halogenated (e.g., 3-amino-6-chloropyridazine), which directs the initial reaction to the desired nitrogen atom.[3][12]

The choice of synthetic route is a critical experimental decision. For high-throughput screening library synthesis, one-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction for 3-aminoimidazo[1,2-a]pyridines, are often favored for their efficiency and ability to generate diversity.[13]

Workflow: Comparative Synthesis

G cluster_0 Imidazo[1,2-a]pyridine Synthesis cluster_1 Imidazo[1,2-b]pyridazine Synthesis A1 2-Aminopyridine A3 Condensation/ Cyclization A1->A3 A2 α-Haloketone A2->A3 A4 Imidazo[1,2-a]pyridine Core A3->A4 B1 3-Amino-6-halopyridazine B3 Condensation/ Cyclization B1->B3 B2 α-Haloketone B2->B3 B4 Imidazo[1,2-b]pyridazine Core B3->B4 G cluster_pathway Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS/MAPK Pathway BCR_ABL->RAS phosphorylates STAT5 STAT5 Pathway BCR_ABL->STAT5 phosphorylates PI3K PI3K/AKT Pathway BCR_ABL->PI3K phosphorylates Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine) Ponatinib->BCR_ABL inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation STAT5->Proliferation PI3K->Proliferation

Sources

A Head-to-Head Comparative Guide to 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine and Established GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Imidazo[1,2-b]pyridazine Derivative

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Notably, several compounds within this class have demonstrated significant activity at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor, suggesting potential as anxiolytic and sedative-hypnotic agents.[2][3] This guide focuses on 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine , a novel derivative, and proposes a head-to-head comparison with well-established GABA-A receptor positive allosteric modulators: Zolpidem , Alprazolam , and Diazepam .

While specific preclinical data for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is not yet publicly available, the known pharmacology of the imidazo[1,2-b]pyridazine class strongly suggests its potential to modulate GABA-A receptors.[2][3] This document outlines a comprehensive experimental framework to investigate this hypothesis, providing a direct comparison with drugs that have well-characterized mechanisms of action and clinical utility in the management of anxiety and insomnia.[4][5]

The primary inhibitory neurotransmitter in the central nervous system, GABA, exerts its effects by binding to GABA-A receptors, which are ligand-gated chloride ion channels.[6] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines and Z-drugs, do not directly activate the receptor but enhance the effect of GABA, leading to increased chloride influx and neuronal hyperpolarization.[5] This results in the characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of these drugs.[5]

This guide will detail the experimental protocols necessary to elucidate the pharmacological profile of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine and objectively compare its performance against Zolpidem, a non-benzodiazepine hypnotic selective for the α1 subunit of the GABA-A receptor, and Alprazolam and Diazepam, two classic benzodiazepines with broader subunit affinities.

Mechanism of Action of Comparator Drugs

A clear understanding of the comparator drugs' mechanisms is crucial for a meaningful head-to-head analysis.

  • Zolpidem: A non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor, with a high affinity for the α1 subunit. This selectivity is thought to contribute to its potent hypnotic effects with relatively weaker anxiolytic and myorelaxant properties.

  • Alprazolam: A triazolobenzodiazepine that functions as a positive allosteric modulator of the GABA-A receptor. It enhances the effects of GABA, leading to inhibition of neurons in the brain and resulting in anxiolytic, sedative, muscle relaxant, and anticonvulsant activities.

  • Diazepam: A classic benzodiazepine that also acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, increasing the affinity of GABA for its binding site and thereby enhancing its inhibitory effects. This leads to a calming effect on the brain and body.

Proposed Head-to-Head Experimental Investigation

To comprehensively evaluate the pharmacological profile of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, a series of in vitro and in vivo assays are proposed.

In Vitro Assays: Receptor Binding and Functional Activity

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine to the benzodiazepine binding site on the GABA-A receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rat or mouse whole brain.

    • Incubate the membrane preparation with a radiolabeled ligand, such as [³H]-Flumazenil or [³H]-Diazepam, in the presence of increasing concentrations of the test compound (8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine) and the comparator drugs (Zolpidem, Alprazolam, Diazepam).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

2. Electrophysiology Assay (Two-Electrode Voltage Clamp):

  • Objective: To assess the functional activity of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine as a positive allosteric modulator of the GABA-A receptor.

  • Methodology:

    • Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific subtypes of human GABA-A receptors (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

    • Perform two-electrode voltage clamp recordings to measure the chloride current induced by GABA.

    • Apply a submaximal concentration of GABA (EC₂₀) to elicit a baseline current.

    • Co-apply increasing concentrations of the test compound or comparator drugs with the EC₂₀ of GABA.

    • Measure the potentiation of the GABA-induced current.

    • Determine the EC₅₀ (the concentration of the drug that produces 50% of its maximal effect) and the maximum potentiation for each compound on different receptor subtypes.

In Vivo Assays: Behavioral Pharmacology

1. Elevated Plus Maze (EPM) Test (Rodent Model of Anxiety):

  • Objective: To evaluate the anxiolytic-like effects of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

  • Methodology:

    • Administer the test compound, comparator drugs, or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal or oral).

    • After a specified pre-treatment time, place the animal in the center of the elevated plus maze, which consists of two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms for a set duration (e.g., 5 minutes).

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

2. Pentobarbital-Induced Sleep Time Test (Rodent Model of Sedation):

  • Objective: To assess the sedative-hypnotic potential of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

  • Methodology:

    • Administer the test compound, comparator drugs, or vehicle to mice.

    • After a pre-treatment period, administer a sub-hypnotic dose of pentobarbital.

    • Measure the latency to the loss of the righting reflex (sleep onset) and the duration of the loss of the righting reflex (sleep duration).

    • A decrease in sleep latency and an increase in sleep duration indicate sedative-hypnotic effects.

Comparative Data Summary (Hypothetical Data)

The following tables present hypothetical, yet plausible, data based on the known properties of the comparator drugs and the potential of the imidazo[1,2-b]pyridazine scaffold.

Table 1: In Vitro Pharmacological Profile

CompoundGABA-A Receptor Binding Affinity (Ki, nM) (α1β2γ2)GABA Potentiation (EC₅₀, nM) (α1β2γ2)Maximum GABA Potentiation (%) (α1β2γ2)
8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine5.225.8150
Zolpidem10.5 (α1-selective)85.3120
Alprazolam2.815.4180
Diazepam4.122.1175

Table 2: In Vivo Behavioral Profile

CompoundAnxiolytic Effect (EPM, MED, mg/kg)Sedative Effect (Sleep Time, MED, mg/kg)
8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine1.05.0
Zolpidem5.02.5
Alprazolam0.52.0
Diazepam0.83.0

MED: Minimum Effective Dose

Visualizing the Scientific Framework

To further clarify the underlying mechanisms and experimental designs, the following diagrams are provided.

GABA_A_Receptor_Signaling cluster_receptor GABA-A Receptor cluster_effects Cellular Effects GABA GABA Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->Receptor Binds to orthosteric site PAM Positive Allosteric Modulator (e.g., 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, Benzodiazepines, Z-drugs) PAM->Receptor Binds to allosteric site Cl_influx Increased Cl- Influx Receptor->Cl_influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway of GABA-A receptor modulation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding Assay (Determine Ki) Electro Electrophysiology (Determine EC50 & Max Potentiation) EPM Elevated Plus Maze (Anxiolytic Effects) Sleep Pentobarbital-Induced Sleep Time (Sedative Effects) Compound 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine & Comparator Drugs Compound->Binding Compound->Electro Compound->EPM Compound->Sleep

Caption: Experimental workflow for comparative analysis.

Conclusion and Future Directions

This guide provides a robust framework for the head-to-head comparison of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine with established GABA-A receptor modulators. The proposed experiments will elucidate its binding affinity, functional potency and subtype selectivity, and in vivo behavioral effects. The resulting data will be instrumental in determining its potential as a novel therapeutic agent for anxiety or sleep disorders.

Based on the broader imidazo[1,2-b]pyridazine class, it is hypothesized that 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine will demonstrate positive allosteric modulation of the GABA-A receptor. The key differentiators to investigate will be its subtype selectivity profile compared to Zolpidem and its potency and efficacy relative to Alprazolam and Diazepam. A favorable profile, such as potent anxiolytic effects with a reduced sedative liability, would warrant further preclinical development, including pharmacokinetic studies, toxicology assessments, and evaluation in more sophisticated behavioral models.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. (2006). Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-b]pyridazines. XV. Synthesis and Anxiolytic Activity of Some 3-(Benzamidomethyl and fluorobenzamidomethyl)-6-(fluoro, chloro and methylthio) -2-(4-tolyl and 3,4-methylenedioxyphenyl)imidazo[1,2-b]pyridazines. (1994). Australian Journal of Chemistry. [Link]

  • Hypnotic activity of an imidazo-pyridine (zolpidem). (1986). British Journal of Clinical Pharmacology. [Link]

  • GABA-A receptor positive allosteric modulator. Wikipedia. [Link]

  • Substituted imidazo[1,2-b]pyridazines. New Compounds With Activity at Central and Peripheral Benzodiazepine Receptors. (1988). Biochemical Pharmacology. [Link]

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A Senior Application Scientist's Guide to Confirming Target Engagement for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the journey from a promising hit in a phenotypic screen to a validated lead compound is fraught with challenges. A critical, non-negotiable step in this process is confirming that your molecule interacts with its intended protein target within the complex milieu of a living cell.[1][2] This guide provides an in-depth comparison of modern techniques to definitively confirm the cellular target engagement of novel compounds, using the hypothetical molecule 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine as our case study.

The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted agents.[3] Our compound, therefore, has high potential, but without robust evidence of target engagement, its true value remains speculative. This guide will compare three orthogonal, industry-standard approaches: the label-free Cellular Thermal Shift Assay (CETSA), the sensitive bioluminescence-based NanoBRET™ assay, and the unbiased power of Chemical Proteomics.

The Foundational Question: Does My Compound Bind its Target in a Cell?

Before committing significant resources to lead optimization, you must answer this question with confidence. In-cell target engagement assays provide this crucial evidence, linking the compound's chemical structure to a direct biological interaction and subsequent phenotype.[4] Choosing the right assay depends on your specific context: Do you have a hypothesized target? Is your compound cell-permeable? What is your desired throughput?

Here, we compare three powerful methodologies to provide a multi-faceted validation strategy.

Methodology Principle Key Advantage Primary Limitation Best For
CETSA Ligand-induced thermal stabilization of the target protein.[5][6]Label-free; works with endogenous, unmodified proteins in any cell type.Lower throughput; requires a specific antibody for each target.Validating a hypothesized target without genetic modification.
NanoBRET™ Bioluminescence Resonance Energy Transfer between a tagged target and a fluorescent tracer.[7][8]High sensitivity, quantitative, and provides real-time kinetics in live cells.Requires genetic modification (e.g., CRISPR) to tag the target protein.High-throughput screening, detailed kinetic analysis, and studying protein degradation.[9][10]
Chemical Proteomics Affinity capture of protein targets using a modified compound, followed by mass spectrometry.[11][12][13]Unbiased; can identify novel or unexpected "off-targets" proteome-wide.[14]Requires chemical synthesis of a probe molecule; technically complex.Target deconvolution for phenotypic hits; selectivity profiling.

Method Deep Dive 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that operates on a simple, elegant principle: when a small molecule binds to its protein target, it typically confers thermodynamic stability.[6] This stabilized protein will resist heat-induced denaturation and aggregation at higher temperatures compared to its unbound state.[15][16]

Causality Behind the Method

The energy of the non-covalent bonds formed between a ligand and its target protein must be overcome, in addition to the forces holding the protein's native structure together, before the protein unfolds. This additional energy requirement manifests as an increase in the protein's melting temperature (Tagg). By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement.[5][17]

Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells treat Treat cells with Compound or Vehicle start->treat heat Heat cells across a temperature gradient (e.g., 40-70°C) treat->heat lyse Lyse Cells heat->lyse spin Centrifuge to separate soluble vs. aggregated proteins lyse->spin detect Detect soluble target (Western Blot / MS) spin->detect plot Plot Melt Curve (Soluble Protein vs. Temp) detect->plot

Caption: CETSA workflow from cell treatment to data analysis.

Detailed Protocol (Western Blot Detection)
  • Cell Treatment: Plate cells (e.g., HEK293T) to achieve ~80% confluency. Treat cells with various concentrations of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Place tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.

  • Lysis & Separation (Self-Validation): Lyse cells by freeze-thaw cycles. This is a critical step to release intracellular contents without using detergents that might disrupt protein complexes. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins. The supernatant contains the soluble, stabilized protein fraction.

  • Detection: Carefully collect the supernatant. Quantify total protein concentration (e.g., BCA assay) to ensure equal loading. Analyze the samples by SDS-PAGE and Western blot using a validated antibody specific to the hypothesized target protein.

  • Data Analysis: Quantify band intensities. Plot the percentage of soluble protein relative to the non-heated control against temperature. The resulting curve is fitted to determine the apparent melting temperature (Tagg). A shift in Tagg (ΔTagg) in compound-treated samples versus vehicle indicates target engagement.

Method Deep Dive 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells with high sensitivity and temporal resolution. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).

Causality Behind the Method

When the fluorescent tracer binds to the NanoLuc®-tagged target, it brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer from the luciferase to the fluorophore upon substrate addition. A test compound that binds the target will compete with and displace the tracer, leading to a decrease in the BRET signal. This dose-dependent reduction in BRET is a direct and quantitative measure of target engagement.

Experimental Workflow

NanoBRET_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_read Detection crispr Generate Cell Line: CRISPR-tag target with NanoLuc® plate Plate cells in assay plate crispr->plate add_tracer Add Fluorescent Tracer plate->add_tracer add_compound Add Test Compound (Dose-Response) add_tracer->add_compound add_sub Add NanoLuc® Substrate add_compound->add_sub read Read Donor (460nm) & Acceptor (610nm) Emissions add_sub->read calc Calculate BRET Ratio Plot Dose-Response read->calc

Caption: NanoBRET™ target engagement workflow.

Detailed Protocol
  • Cell Line Generation (Trustworthiness): The most robust approach is to use CRISPR/Cas9 to insert the small HiBiT tag (a component of NanoLuc®) at the endogenous locus of the target gene.[10] This ensures physiological expression levels and avoids artifacts from overexpression.

  • Assay Preparation: Plate the engineered cells in a white, 96- or 384-well assay plate.

  • Compound Addition: Prepare serial dilutions of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine.

  • Tracer & Substrate Addition: Add the specific fluorescent tracer and the NanoLuc® substrate (e.g., furimazine) to the wells containing the test compound. Incubate for a period determined by assay optimization (typically 2 hours) to allow the system to reach equilibrium.

  • Detection: Measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 610 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50, which represents the concentration of compound required to displace 50% of the tracer.

Method Deep Dive 3: Chemical Proteomics (ABPP)

For a novel compound from a phenotypic screen, the molecular target may be unknown. Chemical proteomics, particularly Activity-Based Protein Profiling (ABPP), is an indispensable tool for unbiased target identification.[18][19][20][21] This approach uses a chemically modified version of the bioactive compound (a "probe") to "fish" for its binding partners from a complex cell lysate.[22][23]

Causality Behind the Method

The probe molecule is synthesized to include two key features: the original bioactive scaffold (to retain binding affinity for the target) and a "handle" (e.g., an alkyne or biotin tag).[19] This handle allows for the covalent attachment of a reporter tag (e.g., biotin via click chemistry) or direct enrichment on affinity resin.[14] Proteins that are specifically enriched in the presence of the probe but not in competitive displacement experiments are identified as targets by quantitative mass spectrometry.

Experimental Workflow

ABPP_Workflow cluster_probe Probe & Lysate cluster_label Labeling & Capture cluster_ms Mass Spectrometry probe Synthesize Alkyne-tagged Probe of Compound incubate Incubate Lysate with: 1. Probe 2. Probe + excess Parent Cmpd probe->incubate lysate Prepare Cell Lysate lysate->incubate click Click Chemistry: Add Azide-Biotin incubate->click capture Enrich on Streptavidin Beads click->capture digest On-bead Digestion (Trypsin) capture->digest lcms LC-MS/MS Analysis digest->lcms identify Identify & Quantify Competitively-bound Proteins lcms->identify

Caption: Chemical proteomics (ABPP) workflow for target identification.

High-Level Protocol
  • Probe Synthesis: Synthesize a derivative of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine that incorporates a terminal alkyne handle at a position that does not disrupt target binding.

  • Cell Lysis and Labeling: Lyse cells to prepare a native proteome. Divide the lysate into two conditions: (1) treatment with the alkyne probe, and (2) a competition control where the lysate is pre-incubated with a large excess of the original, unmodified compound before adding the alkyne probe.

  • Click Chemistry & Enrichment (Self-Validation): Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-biotin reporter tag to the probe-bound proteins. Capture the biotinylated proteins using streptavidin-coated beads. The competition control is crucial: a true target will show significantly reduced probe labeling (and thus enrichment) in this sample.

  • Mass Spectrometry: Wash the beads extensively to remove non-specific binders. Perform on-bead tryptic digestion to release peptides from the captured proteins.

  • Data Analysis: Analyze the peptides by LC-MS/MS. Identify and quantify the proteins in both samples. True targets will be highly abundant in the probe-only sample and significantly depleted in the competition sample.

Expert Recommendation & Conclusion

For a novel compound like 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine , a multi-pronged approach provides the most robust validation.

  • Start with Chemical Proteomics: If the target is unknown, this is the essential first step. It provides an unbiased, proteome-wide map of potential binding partners, turning a hypothesis-free situation into a hypothesis-driven one.

  • Confirm with CETSA: Once a primary target is identified via proteomics, CETSA is the ideal orthogonal method for validation. Its label-free nature confirms that the unmodified compound engages the endogenous target in intact cells, providing powerful, physiologically relevant evidence.

  • Develop a NanoBRET™ Assay for Screening: With the target now confirmed, a NanoBRET™ assay can be developed. This transitions the project from target validation to lead optimization, providing a high-throughput, quantitative platform to screen for more potent analogues and build a structure-activity relationship (SAR).

Confirming target engagement is not merely a checkbox; it is the foundational evidence upon which a successful drug discovery program is built. By thoughtfully selecting and combining these powerful techniques, researchers can build a compelling, data-driven case for their compound's mechanism of action and advance with confidence toward the clinic.

References

  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. Current Research in Pharmacology and Drug Discovery, 5, 100164. [Link]

  • Chen, Y., et al. (2017). Chemical proteomics: terra incognita for novel drug target profiling. PubMed Central. [Link]

  • Nomura, C. J. (2015). Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. ACS Events. [Link]

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973-1978. [Link]

  • Krysiak, J., & Breinbauer, R. (2012). Activity-based protein profiling for natural product target discovery. Topics in Current Chemistry, 324, 43-84. [Link]

  • Zhao, Q., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8035. [Link]

  • Vasta, J. D., & Robers, M. B. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. [Link]

  • Gechijian, L. N., et al. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 229-232. [Link]

  • MtoZ Biolabs. Activity Based Protein Profiling ABPP. MtoZ Biolabs. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Cravatt, B. F., & Patricelli, M. P. (2014). Determining target engagement in living systems. Nature Chemical Biology, 10(8), 600-605. [Link]

  • Li, Z., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(10), 1145-1156. [Link]

  • Lomenick, B., et al. (2011). Chemical Proteomic Technologies for Drug Target Identification. Methods in Enzymology, 503, 233-254. [Link]

  • ResearchGate. (2022). Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • Daniels, D. L., et al. (2019). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 14(9), 2044-2054. [Link]

  • Laqtom, N. N., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1898-1907. [Link]

  • Pelago Bioscience. CETSA. Pelago Bioscience. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Scott, J. S., & Ciulli, A. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8715-8740. [Link]

  • Steinebach, C., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]

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A Comparative In Vitro Analysis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine and Diazepam as GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, integral to a variety of biologically active agents.[1][2] This guide introduces a novel derivative, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, a compound of interest for its potential neuromodulatory activity. While its precise molecular target is yet to be fully elucidated, preliminary structural analyses and data from related compounds suggest a plausible interaction with the central nervous system. Notably, some imidazo[1,2-b]pyridazine derivatives have exhibited CNS depressant effects, a pharmacological profile frequently associated with the potentiation of γ-aminobutyric acid (GABA) signaling, the primary inhibitory neurotransmitter system in the brain.

This guide presents a rigorous, head-to-head in vitro comparison of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine against Diazepam, a well-characterized benzodiazepine and a classic positive allosteric modulator (PAM) of the GABA-A receptor.[3][4] The objective is to benchmark the pharmacological properties of this novel compound, providing researchers, scientists, and drug development professionals with a comprehensive dataset to evaluate its potential as a GABA-A receptor modulator.

The following sections detail the experimental methodologies employed to ascertain the binding affinity, functional efficacy, and off-target selectivity of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine in comparison to Diazepam. Each protocol is designed to be self-validating, with clear endpoints and justifications for the experimental choices made.

I. Assessment of Binding Affinity at the Benzodiazepine Site of the GABA-A Receptor

A fundamental first step in characterizing a potential GABA-A receptor modulator is to determine its ability to bind to the receptor complex. The benzodiazepine binding site, located at the interface of the α and γ subunits, is a key allosteric site for many clinically relevant drugs.[3] A competitive radioligand binding assay using [³H]-Flumazenil, a high-affinity benzodiazepine antagonist, provides a direct measure of a compound's affinity for this site.[1]

Experimental Protocol: [³H]-Flumazenil Competitive Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine and Diazepam for the benzodiazepine binding site on the GABA-A receptor.

  • Membrane Preparation:

    • Utilize rat cortical membranes, a rich source of GABA-A receptors. The tissue is homogenized in a buffered sucrose solution and subjected to a series of centrifugations to isolate the membrane fraction.

  • Assay Conditions:

    • The binding assay is performed in a 96-well plate format.

    • Each well contains:

      • Rat cortical membrane preparation.

      • A fixed concentration of [³H]-Flumazenil (e.g., 1 nM).

      • Increasing concentrations of the test compound (8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine or Diazepam) or a non-labeled ligand for determining non-specific binding (e.g., 10 µM Diazepam).

    • The reaction is incubated to allow binding to reach equilibrium.

  • Termination and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Flumazenil).

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Cortex prep2 Centrifugation Series prep1->prep2 prep3 Isolate Membrane Fraction prep2->prep3 assay1 Incubate Membranes with [³H]-Flumazenil & Test Compound prep3->assay1 assay2 Rapid Filtration assay1->assay2 assay3 Wash Filters assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Non-linear Regression (IC50) analysis1->analysis2 analysis3 Cheng-Prusoff Equation (Ki) analysis2->analysis3

Figure 1: Workflow for the [³H]-Flumazenil competitive binding assay.

II. Functional Characterization of GABA-A Receptor Modulation

Beyond binding, it is crucial to assess the functional consequences of a compound's interaction with the GABA-A receptor. Positive allosteric modulators, like Diazepam, enhance the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. Two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing recombinant GABA-A receptors is the gold-standard method for such functional characterization.[5][6]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

This protocol details the procedure for measuring the potentiation of GABA-induced currents by the test compounds.

  • Oocyte Preparation and Receptor Expression:

    • Xenopus laevis oocytes are harvested and defolliculated.

    • Oocytes are injected with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) to allow for receptor expression on the oocyte membrane.[7]

    • Injected oocytes are incubated for 2-5 days to ensure sufficient receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

    • The oocyte is perfused with a recording solution.

  • Compound Application and Data Acquisition:

    • A baseline GABA-evoked current is established by applying a sub-maximal concentration of GABA (e.g., EC₂₀).

    • The oocyte is then co-perfused with the same concentration of GABA plus a range of concentrations of the test compound (8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine or Diazepam).

    • The potentiation of the GABA-induced current is measured.

  • Data Analysis:

    • The potentiation is calculated as the percentage increase in the current amplitude in the presence of the test compound compared to the GABA-alone response.

    • Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal potentiation) and the maximum potentiation (Emax).

G cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis prep1 Harvest & Defolliculate Xenopus Oocytes prep2 Inject GABA-A Receptor cRNA prep1->prep2 prep3 Incubate for Receptor Expression prep2->prep3 rec1 Impale Oocyte with Two Microelectrodes prep3->rec1 rec2 Establish Baseline GABA (EC₂₀) Current rec1->rec2 rec3 Co-apply GABA & Test Compound rec2->rec3 rec4 Record Current Potentiation rec3->rec4 analysis1 Calculate % Potentiation rec4->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Determine EC50 & Emax analysis2->analysis3

Figure 2: Workflow for the two-electrode voltage clamp (TEVC) assay.

Alternative High-Throughput Functional Assay: Fluorescence-Based Membrane Potential Assay

For higher throughput screening, a fluorescence-based assay can be employed. This method utilizes a fluorescent probe that is sensitive to changes in membrane potential, providing an indirect measure of GABA-A receptor activation.[2][8]

  • Cell Line and Probe Loading:

    • A stable cell line expressing the GABA-A receptor of interest is used.

    • Cells are loaded with a membrane potential-sensitive fluorescent dye.

  • Assay Procedure:

    • Cells are treated with the test compound or reference compound.

    • GABA is added to activate the GABA-A receptors, leading to chloride influx and membrane depolarization (in cells with an engineered chloride gradient).

    • The change in fluorescence is measured using a plate reader.

  • Data Analysis:

    • The potentiation of the GABA-induced fluorescence change is calculated and used to determine EC50 and Emax values.

III. Off-Target Selectivity Profiling

A critical aspect of drug development is to assess the selectivity of a compound for its intended target. Off-target interactions can lead to undesirable side effects. A broad panel of assays against a range of common off-targets provides a comprehensive selectivity profile.

Experimental Protocol: Eurofins SafetyScreen44 Panel

The Eurofins SafetyScreen44 panel is a well-established in vitro pharmacology panel that screens compounds against 44 targets known to be associated with adverse drug reactions.[9][10]

  • Compound Submission:

    • 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine and Diazepam are submitted for screening at a standard concentration (e.g., 10 µM).

  • Assay Performance:

    • The compounds are tested in a battery of binding and functional assays covering a diverse range of targets, including GPCRs, ion channels, transporters, and enzymes.

  • Data Analysis:

    • The percentage of inhibition or activation for each target is reported.

    • Significant off-target interactions are identified (typically >50% inhibition or activation at 10 µM).

IV. Comparative Data Summary

The following tables summarize the expected experimental data for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine and Diazepam.

Table 1: GABA-A Receptor Binding Affinity

Compound[³H]-Flumazenil Binding Ki (nM)
8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazineTo be determined
Diazepam1-10

Table 2: GABA-A Receptor Functional Potentiation (TEVC)

CompoundEC50 (nM)Emax (% Potentiation)
8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazineTo be determinedTo be determined
Diazepam10-100>100%

Table 3: Off-Target Selectivity Profile (SafetyScreen44)

CompoundSignificant Off-Target Hits (>50% @ 10 µM)
8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazineTo be determined
DiazepamKnown to have some off-target activities

V. GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of a positive allosteric modulator at the GABA-A receptor.

G cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_cellular_response Cellular Response receptor GABA-A Receptor (Closed State) receptor_open GABA-A Receptor (Open State) receptor->receptor_open Conformational Change cl_influx Cl⁻ Influx receptor_open->cl_influx Channel Opening gaba GABA gaba->receptor Binds to orthosteric site pam Positive Allosteric Modulator (PAM) pam->receptor Binds to allosteric site hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Figure 3: Signaling pathway of GABA-A receptor positive allosteric modulation.

VI. Concluding Remarks

This guide provides a comprehensive framework for the in vitro benchmarking of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine against the reference compound Diazepam. The described experimental protocols are robust and will yield high-quality, reproducible data to ascertain the compound's potential as a GABA-A receptor modulator. The systematic approach, encompassing binding affinity, functional activity, and off-target selectivity, will provide a clear and objective comparison, enabling an informed assessment of the therapeutic potential of this novel chemical entity. The results of these studies will be instrumental in guiding future lead optimization and preclinical development efforts.

References

  • Miller, P. S., & Axt, S. T. (2019). The imidazo[1,2-b]pyridazine scaffold in medicinal chemistry. Journal of Medicinal Chemistry, 62(17), 7753-7773.
  • Johnstone, T. B., & Chebib, M. (2017). High-throughput screening for GABA-A receptor modulators. Methods in Molecular Biology, 1599, 145-156.
  • Sieghart, W. (2015). Allosteric modulation of GABA-A receptors. Advances in Pharmacology, 72, 53-96.
  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
  • Olsen, R. W. (2018). GABA-A receptor: Positive and negative allosteric modulators. Neuropharmacology, 136(Pt A), 10-22.
  • Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1535-1543. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]

  • Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Retrieved from [Link]

  • Baur, R., & Sigel, E. (2017). Two-Electrode Voltage Clamp. In Patch-Clamp Methods and Protocols (pp. 161-175). Humana Press, New York, NY.
  • Goutier, W., et al. (2009). Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors. European Journal of Pharmacology, 603(1-3), 58-63. [Link]

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assessing the selectivity of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to Assessing Kinase Selectivity of Novel Imidazo[1,2-b]pyridazine Analogs

A Case Study on 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a pivotal target class. The human kinome comprises over 500 members, and achieving selectivity for a specific kinase target while avoiding off-target interactions is the cornerstone of developing safe and effective therapeutics. The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for assessing the kinase selectivity of novel compounds derived from this scaffold, using the uncharacterized molecule, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, as a practical case study.

We will explore the rationale behind designing a robust screening strategy, present detailed experimental protocols for generating high-quality data, and offer a comparative analysis framework for contextualizing the results against known inhibitors.

Part 1: Designing a Robust Kinase Selectivity Profiling Strategy

The initial phase of any selectivity assessment is arguably the most critical. The choices made here regarding the scope of the screen and the technology employed will dictate the quality and utility of the resulting data. A multi-tiered approach is often the most resource-efficient, beginning with a broad screen to identify initial interactions, followed by more detailed dose-response studies.

The Rationale for Kinase Panel Selection

A compound's selectivity profile is only as comprehensive as the panel against which it is tested. A broad, functionally diverse panel is essential to de-risk a lead candidate by identifying potential off-target liabilities early.

  • Initial Broad Screening: For a novel scaffold, an initial screen against a large panel of kinases (e.g., >300 kinases) at a single, relatively high concentration (typically 1-10 µM) is recommended. This acts as a wide net to catch both intended and unintended interactions. Leading commercial platforms, such as the KINOMEscan™ panel from Eurofins Discovery or the HotSpot℠ platform from Reaction Biology, offer well-validated, diverse panels that have become industry standards for this purpose.[3][4]

  • Follow-up Panels: Based on the primary target or any off-targets identified, smaller, more focused panels can be used for subsequent structure-activity relationship (SAR) studies. For instance, if the primary target is within the Tyrosine Kinase (TK) group, a panel of all available TKs would be logical for assessing family-wide selectivity.

Choosing the Optimal Assay Format

The method used to measure the interaction between the compound and the kinase is fundamental. The two primary methodologies, biochemical activity assays and biophysical binding assays, provide complementary information.

  • Biochemical (Activity) Assays: These assays directly measure the enzymatic function of the kinase—its ability to phosphorylate a substrate. They are the definitive measure of inhibitory potential.

    • Radiometric Assays: Often considered the "gold standard," these assays use a radiolabeled phosphate donor (³²P-ATP or ³³P-ATP) and measure its incorporation into a substrate.[4] Their direct detection method minimizes interference from assay components, making them highly reliable.

    • Fluorescence-Based Assays: Technologies like Promega's ADP-Glo™ measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[5] These assays offer higher throughput and avoid the complexities of handling radioactivity, making them ideal for large-scale primary screens.[5][6]

  • Biophysical (Binding) Assays: These assays measure the direct physical interaction between a compound and the kinase, typically by assessing the displacement of a known ligand from the ATP-binding site.[3] They are invaluable for confirming direct target engagement and are agnostic to the need for an active enzyme or substrate. The KINOMEscan™ platform is a leading example of this technology.[3]

Proposed Screening Workflow

A logical and efficient workflow ensures that resources are focused on the most promising hits. The process begins broadly and becomes progressively more focused.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity Analysis A Compound Synthesis (8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine) B Primary Screen (e.g., >300 Kinases @ 1µM) A->B Test Compound C Data Analysis (% Inhibition > 50%) B->C Raw Data D IC50 Determination (10-point dose response) C->D Identified Hits E Calculate Selectivity Score (e.g., S-Score) D->E Potency Data (IC50) F Comparative Analysis vs. Alternatives E->F G Generate Kinome Map Visualization E->G

Caption: Kinase selectivity screening cascade from primary screen to comparative analysis.

Part 2: Standardized Experimental Protocols

To ensure data is reproducible and trustworthy, standardized protocols are essential. The following methods describe a primary screen using a luminescence-based activity assay and a subsequent dose-response experiment for IC50 determination.

Protocol 1: High-Throughput Primary Screen (ADP-Glo™ Assay)

This protocol outlines a single-dose inhibition screen to identify initial hits from a large kinase panel.

Objective: To determine the percent inhibition of a panel of kinases by 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine at a single concentration (e.g., 1 µM).

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 100 µM intermediate plate by diluting the stock solution in assay buffer.

  • Reaction Plate Setup: In a 384-well plate, add 2.5 µL of the appropriate kinase/substrate solution to each well.

  • Compound Addition: Add 0.5 µL of the 100 µM test compound solution to the sample wells (final concentration: 10 µM). For control wells, add 0.5 µL of 10% DMSO (vehicle control) or a known inhibitor (positive control).

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of 2.5X ATP solution.

    • Causality Note: The reaction is initiated with ATP after the compound has had a chance to pre-incubate with the kinase, allowing for binding equilibrium to be reached.

  • Incubation: Incubate the plate at room temperature for 1 hour. The specific time may be optimized based on the kinase's turnover rate.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Calculation: Calculate percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

Protocol 2: IC₅₀ Value Determination

For kinases showing significant inhibition (>50%) in the primary screen, a dose-response experiment is performed to determine the IC₅₀ value.

Objective: To calculate the concentration of the test compound that inhibits 50% of the kinase activity.

Methodology:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM concentration.

  • Assay Procedure: Follow the same procedure as the primary screen (Protocol 1), but instead of a single concentration, add the serially diluted compound to the reaction plate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Part 3: Data Interpretation and Comparative Analysis

Raw inhibition data is only the first step. Meaningful interpretation requires contextualization and comparison.

Summarizing Selectivity Data

The results for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine should be compiled into a clear, concise table. The hypothetical data below assumes the compound is a potent inhibitor of Monopolar Spindle 1 (Mps1/TTK), a known target for other imidazo[1,2-b]pyridazine derivatives.[7][8]

Kinase TargetFamily% Inhibition @ 1µMIC₅₀ (nM)
Mps1 (TTK) Other 98% 15
PLK1CMGC85%250
Aurora AOther65%800
Aurora BOther40%> 10,000
TYK2 (JH2)TK15%> 10,000
VEGFR2TK10%> 10,000
... (other kinases)...<10%> 10,000
(Note: Data is hypothetical for illustrative purposes)
Comparative Analysis with Alternative Inhibitors

To understand the unique profile of our test compound, its data should be benchmarked against other known inhibitors from the same chemical class. This comparison highlights relative potency and selectivity advantages or disadvantages.

CompoundPrimary TargetIC₅₀ (nM) on Primary TargetKey Off-Target(s) & IC₅₀ (nM)Reference
Compound 27f Mps1 (TTK)0.70 (cellular)Highly selective over 192 kinases[7][8]
Compound 6 TYK2 (JH2)1.0 (enzymatic)HIPK4 (480 nM); >10,000-fold selective vs 230 kinases[9]
8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine Mps1 (TTK)15 (hypothetical)PLK1 (250 nM), Aurora A (800 nM)This Guide

This comparative table immediately reveals that while our hypothetical compound is potent against Mps1, it exhibits less selectivity compared to the highly optimized compound 27f, with notable off-target activity on PLK1 and Aurora A.

Visualizing Kinase Selectivity

A visual representation of selectivity can provide an at-a-glance understanding of a compound's profile. Mapping the inhibited kinases onto a simplified kinome tree is a powerful way to achieve this.

G center Kinome TK TK center->TK CMGC CMGC center->CMGC Other Other center->Other TYK2 TYK2 TK->TYK2 VEGFR2 VEGFR2 TK->VEGFR2 PLK1 PLK1 (IC50=250nM) CMGC->PLK1 Mps1 Mps1 (IC50=15nM) Other->Mps1 AuroraA Aurora A (IC50=800nM) Other->AuroraA

Caption: Kinome map visualizing the hypothetical selectivity of the test compound.

Conclusion

The systematic assessment of kinase selectivity is a non-negotiable step in the development of kinase inhibitors. This guide provides a robust, scientifically-grounded framework for characterizing novel compounds based on the versatile imidazo[1,2-b]pyridazine scaffold. By employing a tiered screening approach, utilizing gold-standard assay methodologies, and performing rigorous comparative data analysis, researchers can effectively profile compounds like 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. This process is critical for identifying candidates with the optimal balance of on-target potency and kinome-wide selectivity, ultimately paving the way for the development of safer and more effective targeted therapies.

References

  • (Pasuruan, ID)
  • Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Figshare. (2015). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Sato, Y. et al. (2009). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bavetsias, V. et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Zhao, B. & Liang, F. (2012). Protein kinase profiling assays: a technology review. PubMed. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Royal Society of Chemistry. [Link]

  • Iorkula, T. H. et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b]pyridazines. ResearchGate. [Link]

  • Debdab, M. et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • Butnariu, R. M. & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. [Link]

  • Lead Sciences. 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. [Link]

  • Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Kumar, A. et al. (2018). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • El-Gamal, M. I. et al. (2020). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • Paidi, V. R. et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

  • Sbai, M. et al. (2022). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS No. 1298031-95-4). As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors for oncology, its handling and disposal demand a rigorous, safety-first approach.[1] This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols for hazardous materials.

The core principle of this guide is precaution. In the absence of comprehensive, compound-specific toxicological data, 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine must be treated as a potentially cytotoxic and hazardous substance. This procedural guide is synthesized from authoritative sources on handling halogenated organic compounds and cytotoxic agents.

Foundational Hazard Assessment: Chemical and Biological Risks

The disposal protocol for this compound is dictated by two primary characteristics: its chemical structure and its potential biological activity.

  • Chemical Hazard: Halogenated Organic Compound : The presence of both bromine and chlorine atoms classifies this molecule as a halogenated organic compound.[2][3] Such compounds require specific disposal pathways, primarily because improper disposal (e.g., non-specialized incineration) can lead to the formation of persistent and highly toxic byproducts like dioxins and furans.[4] Therefore, it is imperative to segregate this waste from non-halogenated streams.[5][6]

  • Potential Biological Hazard: Cytotoxicity : The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in modern oncology research, forming the basis for potent kinase inhibitors.[1] Studies on related compounds have demonstrated cytotoxic activity against human cancer cell lines.[7] Adhering to the precautionary principle, this compound should be handled as a potentially cytotoxic agent, also known as a hazardous drug (HD). This necessitates compliance with stringent guidelines, such as those provided by the Occupational Safety and Health Administration (OSHA), to prevent occupational exposure through inhalation, skin contact, or ingestion.[8][9]

Table 1: Hazard Classification and Rationale
Hazard ClassBasis for ClassificationPrimary Disposal ImplicationAuthoritative Guidance
Halogenated Organic Waste Contains covalent carbon-bromine and carbon-chlorine bonds.Must be segregated into a dedicated "Halogenated Waste" stream for high-temperature incineration.EPA 40 CFR Part 261, ETH Zürich Factsheet[6][10]
Potentially Cytotoxic Agent The imidazo[1,2-b]pyridazine core is common in anti-cancer drug candidates.[1]All contaminated materials (PPE, labware) must also be disposed of as hazardous waste. Strict handling protocols are required.OSHA Guidelines for Handling Cytotoxic Drugs[9][11]

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all personnel handling 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, including during disposal, must adhere to the following PPE standards, which are consistent with recommendations for handling hazardous drugs.[9][12]

  • Gloves : Double-gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination and regularly during extended procedures.

  • Lab Coat : A disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs is mandatory. This provides a barrier against splashes and aerosolized particles.

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles must be worn at all times.

  • Respiratory Protection : When handling the solid (powder) form of the compound outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved N95 or higher-rated respirator is necessary to prevent inhalation of fine particles.

Step-by-Step Disposal Protocol

Disposal must be a deliberate and systematic process. All waste generated must be considered hazardous.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step. Use the following decision process to ensure waste is correctly categorized.

Caption: Waste segregation decision workflow.

Step 2: Waste Collection and Containment
  • Neat Compound : Unused or waste quantities of the pure compound should be collected in a rigid, puncture-proof container with a screw-top lid. Do not mix with other waste types.

  • Contaminated Liquids : Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., High-Density Polyethylene - HDPE). The container must be clearly designated for "Halogenated Organic Liquid Waste" .[5] Never dispose of this waste down the sink.[5]

  • Contaminated Solids : All disposable items that have come into contact with the compound—gloves, gowns, weigh boats, pipette tips, vials, etc.—must be placed in a dedicated hazardous waste container.[11] This is typically a rigid, puncture-proof container lined with a heavy-duty plastic bag.

Step 3: Labeling

Proper labeling is a legal and safety requirement. All waste containers must be labeled before the first drop of waste is added.[5] The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine" and any other chemical constituents.

  • The hazard classifications: "Halogenated" and "Potentially Cytotoxic" .

  • The date of accumulation.

  • The name of the principal investigator or lab group.

Step 4: Temporary Storage

Waste containers must be kept closed at all times except when adding waste.[5][6] Store sealed containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials. Secondary containment (e.g., a chemical-resistant tray or bin) is highly recommended to contain any potential leaks.

Step 5: Final Disposal

Arrange for the pickup of the sealed and labeled waste containers through your institution's Environmental Health & Safety (EHS) department. EHS will ensure the waste is transported to a licensed hazardous waste facility for final disposal, which for this chemical class is high-temperature incineration.[4]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

cluster_small Small, Contained Spill (<5g or <100mL) cluster_large Large or Uncontained Spill Spill Spill Occurs Decision Assess Spill Size & Location Spill->Decision Alert Alert personnel in immediate area Decision->Alert Small Evacuate IMMEDIATELY EVACUATE the area Decision->Evacuate Large PPE Don appropriate PPE (double gloves, gown, goggles, respirator if solid) Alert->PPE Contain Cover with absorbent material from a chemical spill kit PPE->Contain Clean Carefully collect debris using non-sparking tools Contain->Clean Decontaminate Decontaminate the area (e.g., with soap and water) Clean->Decontaminate Dispose Place all cleanup materials in cytotoxic hazardous waste container Decontaminate->Dispose Isolate Restrict access and post warning signs Evacuate->Isolate Notify Contact institution's EHS and Emergency Services (e.g., 911) Isolate->Notify

Caption: Emergency spill response workflow.

For small spills that you are trained to handle:

  • Alert & Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don PPE : Wear the full PPE ensemble described in Section 2.

  • Contain & Clean : If the spill is a solid, gently cover it with a damp paper towel to avoid raising dust. If a liquid, cover it with an appropriate absorbent from a chemical spill kit. Working from the outside in, carefully collect all contaminated material using scoops or forceps.

  • Decontaminate : Clean the spill area thoroughly, first with a detergent solution and then with water.

  • Dispose : Place all cleanup materials, including contaminated PPE, into the designated hazardous waste container for cytotoxic solids.

For large spills or any spill you are not comfortable handling, immediately evacuate the area, alert others, and contact your institution's EHS or emergency response team.[5]

By adhering to these rigorous procedures, researchers can ensure the safe handling and environmentally responsible disposal of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, protecting themselves, their colleagues, and the wider community.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.[8][13]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from OSHA website.[11]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from OSHA website.[9]

  • Capot Chemical. (n.d.). MSDS of 8-bromo-6-chloroimidazo[1,2-b]pyridazine. Retrieved from Capot Chemical website.[14]

  • Abovchem. (n.d.). 8-bromo-6-chloroimidazo[1,2-b]pyridazine. Retrieved from Abovchem website.[15]

  • Connor, T. H., & McDiarmid, M. A. (2006). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 12(2), 97-101.[12]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from PubMed Central.[7]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.[16]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois website.[5]

  • ChemicalBook. (n.d.). 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE. Retrieved from ChemicalBook website.[17][18]

  • Lead Sciences. (n.d.). 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine. Retrieved from Lead Sciences website.[19]

  • TCI Chemicals. (2024). Safety Data Sheet. Retrieved from TCI Chemicals website.[20]

  • PubChem. (n.d.). 8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. Retrieved from PubChem.[2]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from UWM website.[3]

  • Moustafa, M. E. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.[4]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from EPA website.[21]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich website.[6]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA website.[10]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS No. 1298031-95-4), a heterocyclic compound primarily used as a pharmaceutical and research intermediate.[1][2] Given that this is a specialized research chemical, comprehensive, publicly available toxicological data is limited. Therefore, this directive is grounded in a principle of proactive caution, treating the compound as potentially hazardous based on its chemical structure and data from analogous halogenated heterocyclic compounds. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.

Hazard Assessment: A Proactive Stance

In the absence of a complete Safety Data Sheet (SDS) for this specific molecule, a risk assessment must be based on its constituent functional groups (bromo, chloro, imidazopyridazine core) and available data for structurally similar chemicals. A related compound, 8-bromo-6-chloroimidazo[1,2-b]pyridazine, is classified with the following hazards, which we will adopt as a minimum precautionary baseline[3]:

  • Acute Oral Toxicity: Assumed to be harmful if swallowed (H302).

  • Skin Irritation: Assumed to cause skin irritation (H315).[4]

  • Eye Irritation: Assumed to cause serious eye irritation (H319).[4]

  • Respiratory Irritation: As a fine powder, it may cause respiratory tract irritation.[4][5]

Long-term toxicological properties (e.g., mutagenicity, carcinogenicity) are unknown. This data gap mandates the use of stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) protocol at all times.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical hazard. The following protocol is mandatory for all handling operations.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, including weighing, transfers, and solution preparation, must be conducted within a certified and properly functioning chemical fume hood.[5][6] This is the most critical control measure for preventing inhalation of the powdered compound.

Hand Protection: The First Barrier
  • Glove Type: Nitrile gloves are required. They offer broad chemical resistance suitable for a research environment. Avoid latex gloves, as they provide inferior protection against many organic chemicals.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Double Gloving: For procedures involving larger quantities (>1g) or extended handling times, double gloving is strongly recommended. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected.

  • Frequency of Change: Gloves should be changed immediately if contaminated, and at a minimum, every 30 to 60 minutes during continuous work.[7] Never wear gloves outside of the laboratory area.

Eye and Face Protection: Defending Against Splashes and Aerosols
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum for any work in the laboratory.

  • Recommended for Handling: Chemical splash goggles are required when handling the solid or any of its solutions.[8] They provide a complete seal around the eyes, offering superior protection from splashes and fine particulates.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during reaction quenching or large-volume transfers), a full-face shield must be worn over chemical splash goggles.[9]

Body Protection: Shielding from Spills and Contamination
  • Lab Coat: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is mandatory.

  • Apron: For handling quantities greater than 10g or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[10]

  • Apparel and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.[11] Chemical-resistant shoe covers should be considered if there is a risk of large spills.[11]

PPE Requirements by Task
TaskEngineering ControlsGlovesEye/Face ProtectionBody Protection
Weighing Solid (<1g) Chemical Fume Hood or Ventilated Balance EnclosureSingle Pair Nitrile GlovesSafety Glasses with Side ShieldsLab Coat
Preparing Stock Solution Chemical Fume HoodDouble Pair Nitrile Gloves RecommendedChemical Splash GogglesLab Coat
Reaction Setup/Workup Chemical Fume HoodDouble Pair Nitrile GlovesChemical Splash Goggles (Face shield if splash risk)Lab Coat & Chemical-Resistant Apron

Procedural Discipline: Donning and Doffing PPE Workflow

Cross-contamination often occurs during the removal of PPE. Adherence to a strict sequence is critical.

Donning (Putting On) PPE
  • Wash and dry hands thoroughly.

  • Put on the inner pair of nitrile gloves (if double-gloving).

  • Don the laboratory coat, ensuring it is fully buttoned.

  • Don chemical splash goggles or a face shield.

  • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE
  • Inspect: Visually inspect gloves for contamination.

  • Outer Gloves: If contaminated, remove the outer pair of gloves using a method that avoids skin contact (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them in the designated hazardous waste container.

  • Lab Coat/Apron: Remove the lab coat by rolling it down from the shoulders, turning it inside out to contain any surface contamination. Hang it in its designated location or dispose of it if it is known to be contaminated.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again avoiding skin contact.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.

Operational and Disposal Plan

Handling and Storage
  • Handling: Always use the smallest quantity of the chemical necessary for the experiment. Avoid actions that could generate dust, such as scraping or vigorous shaking of the powder. When transferring, use spatulas and weigh paper within the fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for chemical storage.[4][6][8] Manufacturer recommendations suggest storing under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][12]

Decontamination and Disposal
  • Decontamination: In case of a spill, decontaminate the area using an appropriate absorbent material. The decontamination procedure should be performed while wearing full PPE. All materials used for cleanup must be disposed of as hazardous waste. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of properly.[13][14]

  • Disposal: All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste.[4][5] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[15]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_work Active Handling Phase cluster_post Post-Handling Phase Risk_Assessment 1. Assess Risks (Review SDS/Guide) Gather_PPE 2. Gather All Required PPE Risk_Assessment->Gather_PPE Don_PPE 3. Don PPE (Correct Sequence) Gather_PPE->Don_PPE Fume_Hood 4. Work in Fume Hood Don_PPE->Fume_Hood Handle_Chemical 5. Handle Chemical (Weighing, Transfer) Fume_Hood->Handle_Chemical Segregate_Waste 6. Segregate Waste (Solid, Liquid, Sharps) Handle_Chemical->Segregate_Waste Clean_Area 7. Clean Work Area & Decontaminate Segregate_Waste->Clean_Area Doff_PPE 8. Doff PPE (Correct Sequence) Clean_Area->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for Research Chemicals.

References

  • Carl ROTH.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • PICOL. DANGER Bromo-Chlor Tablets.
  • UF/IFAS EDIS. PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019-01-03).
  • myhomeTURF. PPE for Spraying Herbicides & Chemicals Safely.
  • TCI Chemicals.
  • Echemi. 6-chloro-2-Methyl-3-broMo-iMidazo[1,2-b]pyridazine.
  • Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs.
  • Echemi. 8-Bromo-6-chloro-2-cyclopropylimidazo-[1,2-b]pyridazine CAS NO.1298031-95-4.
  • Abovchem. 8-bromo-6-chloroimidazo[1,2-b]pyridazine - CAS:933190-51-3.
  • GOV.UK. Bromine: incident management.
  • CTAHR. UNIT 7: Personal Protective Equipment.
  • ChemicalBook. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.
  • Lead Sciences. 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.